molecular formula C33H42I6N6O14 B125903 Deacetyl Iodixanol CAS No. 171897-74-8

Deacetyl Iodixanol

Cat. No.: B125903
CAS No.: 171897-74-8
M. Wt: 1508.1 g/mol
InChI Key: RREZWVKPVJDLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetyl Iodixanol, also known as Deacetyl Iodixanol, is a useful research compound. Its molecular formula is C33H42I6N6O14 and its molecular weight is 1508.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Deacetyl Iodixanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deacetyl Iodixanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42I6N6O14/c1-12(50)45(29-26(38)20(32(58)43-5-16(54)10-48)23(35)21(27(29)39)33(59)44-6-17(55)11-49)7-13(51)2-40-28-24(36)18(30(56)41-3-14(52)8-46)22(34)19(25(28)37)31(57)42-4-15(53)9-47/h13-17,40,46-49,51-55H,2-11H2,1H3,(H,41,56)(H,42,57)(H,43,58)(H,44,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREZWVKPVJDLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CNC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42I6N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1508.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171897-74-8
Record name 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(ACETYL(3-((3,5-BIS((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H82345SLO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iodixanol is a non-ionic, dimeric, iso-osmolar contrast agent that is a cornerstone of modern diagnostic imaging, particularly in cardiovascular and neurological procedures where patient safety and image quality are paramount.[1][2][3] Marketed under the trade name Visipaque™, its manufacturing process is a multi-step chemical synthesis that demands high fidelity to produce a drug substance meeting stringent pharmacopeial standards.[4][5]

This guide focuses on a critical, albeit minor, component of the Iodixanol synthesis landscape: Deacetyl Iodixanol (also known as Iodixanol Impurity C).[6] As an impurity, its formation is undesirable, and understanding its synthetic pathway is crucial for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient (API). This document provides a detailed examination of the likely synthetic origins of Deacetyl Iodixanol, grounded in the established chemistry of the main Iodixanol manufacturing process.

The Iodixanol Synthetic Framework: A Prerequisite

To comprehend the formation of an impurity, one must first master the intended reaction. The industrial synthesis of Iodixanol culminates in a dimerization reaction. The key precursor, 5-acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide, commonly referred to as "Compound A," is dimerized using a linking agent, typically epichlorohydrin, in a suitable solvent.[7][8][9]

This reaction is generally conducted under basic conditions in solvents like 2-methoxyethanol or, in more recent process improvements, water or propylene glycol.[7][8] The process is meticulously controlled to maximize the conversion of Compound A to Iodixanol while minimizing the formation of byproducts.[5][7]

Iodixanol_Synthesis cluster_main Main Iodixanol Synthesis CompoundA1 Compound A Iodixanol Iodixanol (Target Product) CompoundA1->Iodixanol Dimerization (Base, Solvent) CompoundA2 Compound A CompoundA2->Iodixanol Epichlorohydrin Epichlorohydrin (Linker) Epichlorohydrin->Iodixanol

Caption: Simplified workflow for the dimerization step in Iodixanol synthesis.

Deacetyl Iodixanol: Structure and Origin

Deacetyl Iodixanol (CAS: 171897-74-8, Molecular Formula: C33H42I6N6O14) is an impurity that, as its name suggests, lacks an acetyl group compared to the parent Iodixanol molecule.[6] However, its structure is not the result of a simple post-synthesis hydrolysis of one of Iodixanol's N-acetyl groups. Instead, it arises from a competing side-reaction pathway during the core dimerization step.

The proposed mechanism involves the in-situ deacetylation of the starting material, Compound A, under the basic conditions of the reaction. This generates a highly reactive primary amine intermediate, 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B).[10][11] This amine can then participate in the dimerization, leading to the formation of an alternative, undesired product.

Caption: Structural comparison of Iodixanol and its deacetyl impurity.

Proposed Synthesis Pathway of Deacetyl Iodixanol

The formation of Deacetyl Iodixanol is a consequence of a deviation from the primary reaction pathway, driven by the reaction conditions.

Step 1: In-Situ Deacetylation of Compound A

The dimerization reaction is typically run at an alkaline pH (e.g., pH 10-11) to facilitate the nucleophilic attack required for the ether linkage formation.[5][9] These basic conditions, especially if localized pH exceeds setpoints or at elevated temperatures, can promote the hydrolysis of the acetamido group on Compound A, yielding the corresponding primary amine, Compound B.

Step 2: Competing Nucleophilic Attack

The newly formed primary amine on Compound B is a potent nucleophile. It can compete with the intended hydroxyl or amide nitrogen nucleophiles in the dimerization process. This amine can react with an epichlorohydrin-activated intermediate of another Compound A molecule. This results in a different bridging structure where one of the connections is a secondary amine rather than the N-acetylated nitrogen of the standard Iodixanol dimer.

Deacetyl_Formation_Pathway Proposed Formation Pathway for Deacetyl Iodixanol cluster_reactants Reactants & Conditions cluster_pathway Reaction Pathways CompoundA Compound A (5-acetamido-...) Intended_Reaction Intended Path: Dimerization CompoundA->Intended_Reaction Side_Reaction Side Path: Deacetylation CompoundA->Side_Reaction Base High pH / Temp Base->Side_Reaction Iodixanol_Product Iodixanol (Desired Product) Intended_Reaction->Iodixanol_Product CompoundB Compound B (5-amino-...) Reactive Intermediate Side_Reaction->CompoundB Competing_Reaction Competing Dimerization CompoundB->Competing_Reaction Deacetyl_Product Deacetyl Iodixanol (Impurity C) Competing_Reaction->Deacetyl_Product

Caption: Competing reaction pathways leading to Iodixanol and Deacetyl Iodixanol.

Experimental Conditions Influencing Impurity Formation

While a specific protocol to synthesize Deacetyl Iodixanol is not a goal of industrial chemistry, analysis of Iodixanol synthesis patents reveals the conditions that inadvertently produce it. The key is process control.

ParameterOptimal Condition for IodixanolCondition Favoring Impurity FormationRationale
pH Strictly controlled, e.g., 10-11[5][9]Fluctuations to >12, poor mixingHigh pH accelerates the hydrolysis of the amide bond in Compound A, leading to the formation of the amine precursor (Compound B).
Temperature Cooled initially, then moderately elevatedExcessive temperature, "hot spots"Higher temperatures provide the activation energy for the deacetylation side reaction.
Reaction Time Monitored until Compound A is consumed (<5%)[9]Prolonged reaction timesIncreased exposure to basic conditions raises the probability of the deacetylation side reaction occurring.
Reagent Purity High purity Compound APresence of Compound B in starting materialIf the prior synthetic step (acetylation) is incomplete, the resulting Compound B impurity will directly participate in the undesired dimerization.[10]

Purification and Analytical Characterization

The crude product from the dimerization reaction is a complex mixture. Patents report that crude Iodixanol typically contains the desired product along with unreacted Compound A, Iohexol (a related monomeric contrast agent), and other minor impurities, which would include Deacetyl Iodixanol.[4][12]

Typical Crude Product Composition

ComponentWeight Percentage (%)
Iodixanol75 - 90%
Iohexol3 - 10%
Compound A3 - 7%
Other ImpuritiesMinor Amounts
(Data synthesized from patent literature)[4][12]
Purification Protocol

The removal of Deacetyl Iodixanol and other impurities from the crude product is a critical downstream process, essential for achieving the required API purity.

  • Quenching: The reaction is first quenched by adjusting the pH to a neutral or slightly acidic range (e.g., pH 5-6) with an acid like HCl.[5][9]

  • Decolorization: The mixture may be treated with activated carbon to remove color impurities.[5][9]

  • Crystallization: The primary method for purification is multi-step crystallization. Due to differences in solubility and molecular structure, Iodixanol can be selectively crystallized from the solution, leaving impurities like Deacetyl Iodixanol in the mother liquor.[7][8]

    • Solvent System: A variety of solvent systems are employed, including ethanol, 1-methoxy-2-propanol, and mixed solvents containing 2-methoxyethanol.[4][13][14]

    • Process: The process is time-consuming, often involving a primary crystallization over 2-3 days, followed by a second recrystallization over 1-2 days to achieve pharmacopeial grade.[4][7]

  • Chromatography: In some processes, macroporous adsorption resin chromatography is used as an orthogonal purification step to effectively separate structurally similar impurities.[5][13]

Analytical Workflow

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to monitor the reaction progress and quantify the purity of the final product. A validated HPLC method can resolve Iodixanol from Deacetyl Iodixanol and other related substances, allowing for precise quantification.

Purification_Workflow Crude Crude Reaction Mixture (Iodixanol, Impurities) Quench 1. pH Adjustment (Quench) Crude->Quench Crystallize1 2. Primary Crystallization Quench->Crystallize1 Filter1 Filtration Crystallize1->Filter1 MotherLiquor1 Mother Liquor (Enriched with Impurities) Filter1->MotherLiquor1 Crystallize2 3. Recrystallization Filter1->Crystallize2 Filter2 Filtration Crystallize2->Filter2 API Purified Iodixanol API Filter2->API

Caption: General workflow for the purification of crude Iodixanol.

Conclusion

The synthesis of Deacetyl Iodixanol is not an intentional process but a side reaction rooted in the fundamental chemistry of Iodixanol production. Its formation is a direct consequence of the deacetylation of the primary starting material, Compound A, under the basic conditions required for dimerization. By understanding this pathway, researchers and process chemists can implement stricter controls over reaction parameters—specifically pH, temperature, and reaction time—to suppress this competing reaction. The effective removal of this and other impurities through robust, multi-step crystallization and chromatographic techniques is paramount to delivering the high-purity Iodixanol required for safe and effective medical use.

References

  • Purification of iodixanol. (n.d.). Google Patents.
  • Hu, Z. (n.d.). Process for preparation and purification of iodixanol. Hovione. Retrieved January 14, 2026, from [Link]

  • Process for iodixanol production. (n.d.). Google Patents.
  • PRODUCTION OF IODIXANOL. (n.d.). Google Patents.
  • Preparation and purification of iodixanol. (n.d.). Google Patents.
  • Synthesis of iodixanol in water. (n.d.). Google Patents.
  • Iodixanol synthesis. (n.d.). Google Patents.
  • Synthesis of iodixanol in propyleneglycol. (2011, February 2). European Patent Office. Retrieved January 14, 2026, from [Link]

  • Håland, T., et al. (2018). Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. ACS Omega. Retrieved January 14, 2026, from [Link]

  • (PDF) Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. (2018, July 5). ResearchGate. Retrieved January 14, 2026, from [Link]

  • PREPARATION AND PURIFICATION OF IODIXANOL. (2009, November 26). European Patent Office. Retrieved January 14, 2026, from [Link]

  • Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. (n.d.). Google Patents.
  • Synthesis of Iodixanol. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

  • A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for syn. (2009, November 19). Google Patents.
  • Iodixanol. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Iodixanol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Chemical structure of iodixanol (Visipaque). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

A Multi-Technique Approach to the Structural Elucidation of Deacetyl Iodixanol: An Impurity of Pharmaceutical Importance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Significance of Iodixanol as a Contrast Agent

Iodixanol is a non-ionic, dimeric, iso-osmolar contrast agent widely used in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1] Its favorable safety profile, particularly its reduced nephrotoxicity compared to higher-osmolality agents, is attributed to its unique physicochemical properties.[1] The chemical integrity and purity of the iodixanol drug substance are paramount to ensuring patient safety and diagnostic accuracy.

Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present in an Active Pharmaceutical Ingredient (API) at or above a specified threshold.[2] Impurity profiling—the identification, quantification, and structural elucidation of these substances—is a critical component of drug development and manufacturing.[3] It ensures that the final drug product is safe and effective by controlling for potentially toxic or therapeutically active by-products.

Deacetyl Iodixanol: A Key Process-Related Impurity

During the multi-step chemical synthesis of iodixanol, various related substances can be formed.[4] One such process-related impurity is Deacetyl Iodixanol.[5] Its presence arises from the hydrolysis, or deacetylation, of one of the two N-acetyl groups on the parent iodixanol molecule.[6] As a closely related structural analog, its unambiguous identification is essential for process optimization, quality control, and meeting stringent regulatory specifications.

Objective

Postulated Structure and Rationale

The Chemical Structure of Iodixanol

Iodixanol, chemically known as 3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)-2,2',4,4',6,6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)diacetanilide, is a dimer composed of two substituted tri-iodinated benzene rings linked by a central chain.[7] Each benzene ring is functionalized with an N-acetyl group, which is critical for its chemical properties.

The Hypothesis: Formation via N-deacetylation

The name "Deacetyl Iodixanol" implies the loss of a single acetyl group (CH₃CO) from one of the amide functionalities on the parent molecule. Amide hydrolysis is a well-understood chemical transformation that can occur under certain pH and temperature conditions during synthesis or storage.[6] This leads to the conversion of the N-acetyl group (a secondary amide) into a secondary amine, fundamentally altering the molecule's polarity and hydrogen-bonding capabilities.

Visualizing the Structures

The structural relationship between the parent drug and its impurity is visualized below. The key difference is the replacement of an N-acetyl group with an N-H group on one of the aromatic rings.

G cluster_0 Iodixanol cluster_1 Deacetyl Iodixanol (Postulated) iodixanol Iodixanol Structure (Two N-acetyl groups) deacetyl Deacetyl Iodixanol Structure (One N-acetyl, One N-H group) iodixanol->deacetyl N-deacetylation (- C₂H₂O)

Caption: Postulated conversion of Iodixanol to Deacetyl Iodixanol.

Analytical Workflow: A Strategic Overview

The Integrated Approach: Chromatography and Spectroscopy

A robust structure elucidation strategy relies on the convergence of evidence from multiple, independent analytical techniques.[8] We will employ a workflow that first isolates the impurity using chromatography and then characterizes the pure substance using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This orthogonal approach ensures that the final structure is validated from different chemical and physical perspectives.

Workflow Diagram

The logical flow from a complex mixture to a confirmed chemical structure is depicted below. Each step provides a piece of the puzzle, culminating in an unambiguous identification.

G start Iodixanol API (Containing Impurities) prep_hplc Step 1: Isolation (Preparative HPLC) start->prep_hplc isolated_impurity Isolated Deacetyl Iodixanol (>98% Purity) prep_hplc->isolated_impurity lc_ms Step 2: Molecular Formula (LC-HRMS) isolated_impurity->lc_ms nmr Step 3: Structural Connectivity (1D & 2D NMR) isolated_impurity->nmr conclusion Confirmed Structure of Deacetyl Iodixanol lc_ms->conclusion nmr->conclusion

Caption: Integrated workflow for impurity isolation and characterization.

Step 1: Isolation and Purification

The Challenge: Separation from the Parent Compound

The primary challenge is separating Deacetyl Iodixanol from the bulk Iodixanol API. Due to their high structural similarity, their chromatographic behaviors can be very close. However, the conversion of an amide to an amine introduces a significant change in polarity, which can be exploited for separation. Deacetyl Iodixanol is expected to be more polar than Iodixanol.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for isolating impurities in sufficient quantities for comprehensive spectroscopic analysis.[3] A method utilizing a polar-modified column, such as one based on hydrophilic interaction liquid chromatography (HILIC), is often effective for separating highly polar compounds like iodixanol and its analogues.[9]

Protocol: Preparative HPLC for Deacetyl Iodixanol Isolation
  • System Preparation: Equilibrate a preparative HILIC column (e.g., Kinetex HILIC, 250 x 21.2 mm, 5 µm) with the initial mobile phase.

  • Sample Preparation: Dissolve the crude Iodixanol mixture in the mobile phase at a high concentration (e.g., 50-100 mg/mL).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, pH 3.2

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% B) to retain the polar analytes.

    • Run a shallow gradient to decrease the percentage of B over 30-40 minutes. Deacetyl Iodixanol, being more polar, is expected to elute later than Iodixanol.

  • Detection & Fraction Collection: Use a UV detector set to 243 nm.[9] Collect fractions corresponding to the impurity peak that is absent in a pure reference standard of Iodixanol.

  • Purity Check & Pooling: Analyze the collected fractions using an analytical scale HPLC method. Pool the fractions with >98% purity and remove the solvent under vacuum to yield the isolated solid.

Step 2: Mass Spectrometry for Molecular Weight Confirmation

Principle: High-Resolution Mass Spectrometry (HRMS)

Once isolated, the impurity's molecular formula must be confirmed. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements (typically <5 ppm error).[10] This allows for the determination of a unique elemental composition, distinguishing it from other potential impurities.

Expected Results: A Clear Mass Difference

The deacetylation reaction involves the loss of a C₂H₂O group.

  • Mass of Iodixanol (C₃₅H₄₄I₆N₆O₁₅): 1550.78 g/mol

  • Mass of Acetyl Group (C₂H₂O): 42.01 g/mol

  • Expected Mass of Deacetyl Iodixanol (C₃₃H₄₂I₆N₆O₁₄): 1508.77 g/mol

The HRMS analysis should yield a molecular ion [M+H]⁺ corresponding to this expected mass.

Data Presentation
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (Da)Mass Error (ppm)
IodixanolC₃₅H₄₄I₆N₆O₁₅1549.77551550.7828< 5
Deacetyl IodixanolC₃₃H₄₂I₆N₆O₁₄1507.76491508.7722 < 5
Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the isolated impurity in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Chromatography: Use a UPLC system with a C18 column to quickly introduce the sample into the mass spectrometer.

  • Mass Spectrometry:

    • Instrument: Use a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective.

    • Acquisition: Acquire data in full scan mode over a mass range of m/z 500-2000.

  • Data Analysis: Extract the accurate mass of the primary ion and use the instrument's software to predict the elemental composition. Compare this to the theoretical formula of Deacetyl Iodixanol.

Step 3: Definitive Structural Analysis by NMR Spectroscopy

The Power of NMR in Structure Elucidation

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive evidence of atomic connectivity, confirming which atoms are bonded to each other.[11] For Deacetyl Iodixanol, NMR is crucial to pinpoint the exact location of the deacetylation and confirm the overall structure.

¹H NMR Analysis: The Disappearing Acetyl Signal

The most telling piece of evidence in the ¹H NMR spectrum will be the change in the N-acetyl proton signals.

  • Iodixanol: Will show two distinct singlet peaks in the region of δ 2.0-2.2 ppm, each integrating to 3 protons, corresponding to the two chemically different N-acetyl groups.

  • Deacetyl Iodixanol: Will show only one of these singlets. In its place, a new, broader signal corresponding to the N-H proton will likely appear further downfield. Protons on the aromatic ring and side chains adjacent to the new N-H group will experience a shift in their chemical environment and thus a change in their chemical shift compared to the parent compound.

¹³C NMR Analysis: Corroborating Evidence

The ¹³C NMR spectrum provides complementary evidence.

  • Iodixanol: Will display two signals for the acetyl methyl carbons (δ ~23 ppm) and two signals for the acetyl carbonyl carbons (δ ~170 ppm).

  • Deacetyl Iodixanol: Will show only one methyl carbon signal and one carbonyl carbon signal in these respective regions. The aromatic carbon directly bonded to the nitrogen (the C-N carbon) will shift significantly upfield upon removal of the electron-withdrawing acetyl group.

2D NMR (COSY, HSQC, HMBC): Connecting the Pieces

Two-dimensional NMR experiments are used to assemble the complete structural puzzle.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal. It will confirm the presence of only one CH₃ group corresponding to an acetyl function.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming long-range connectivity. In the spectrum of Deacetyl Iodixanol, we will observe a correlation from the remaining acetyl protons (at ~2.1 ppm) to the corresponding carbonyl carbon (at ~170 ppm). Crucially, no such correlation will exist for the deacetylated half of the molecule, definitively proving the structure.

Summarized NMR Data (Hypothetical)
Signal TypeIodixanol (Expected δ, ppm)Deacetyl Iodixanol (Expected δ, ppm)Rationale for Change
Acetyl H (¹H)~2.15 (s, 3H), ~2.18 (s, 3H)~2.15 (s, 3H)Loss of one N-acetyl group
Amine H (¹H)N/A~8.5 (br s, 1H)Appearance of a new N-H proton
Acetyl C (¹³C)~23.1, ~23.3~23.1Loss of one methyl carbon
Carbonyl C (¹³C)~170.2, ~170.5~170.2Loss of one carbonyl carbon
Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like N-H.

  • Instrument: Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire gCOSY, gHSQC, and gHMBC experiments. Ensure sufficient acquisition time for the HMBC to observe the key long-range correlations, which can be weak.

  • Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations, comparing them against the known assignments for Iodixanol.

Conclusion: Synthesizing the Evidence

The structural elucidation of Deacetyl Iodixanol is a clear demonstration of a foundational principle in modern pharmaceutical analysis: the necessity of orthogonal data.

  • Isolation by HPLC provided a pure sample, a prerequisite for any reliable structural work.

  • High-Resolution Mass Spectrometry unequivocally confirmed the elemental composition as C₃₃H₄₂I₆N₆O₁₄, consistent with the loss of one acetyl group from Iodixanol.

  • NMR Spectroscopy delivered the definitive proof of structure. The disappearance of one set of acetyl signals in both the ¹H and ¹³C spectra, coupled with the appearance of an N-H proton and the confirmatory connectivity data from 2D experiments, allows for the unambiguous assignment of the Deacetyl Iodixanol structure.

References

  • Priebe, H., Dugstad, H., Heglund, I. F., Sande, R., & Tønseth, C. P. (1995). Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol. Acta Chemica Scandinavica, 49, 737-743. [Link]

  • Priebe, H., Dugstad, H., Gacek, M., Hagen, E., Homestad, O. M., Larsen, A., ... & Thomassen, T. (1995). Synthesis and characterization of iodixanol. Acta radiologica. Supplementum, 399, 21-31. [Link]

  • Neves, C. C., Nudelman, R., de Oliveira, A. R. M., & de Cássia Salgado, H. R. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of pharmaceutical and biomedical analysis, 140, 219-225. [Link]

  • Priebe, H., Dugstad, H., Heglund, I. F., Sande, R., & Tønseth, C. P. (1995). Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol. Semantic Scholar. [Link]

  • Hambardzumyan, E. A., & Grigoryan, M. S. (2014). N-DEACETYLATION OF SOME AROMATIC AMIDES. Proceedings of the YSU A: Chemistry and Biology, 1, 19-23. [Link]

  • Qin, H., Han, Z., Bonku, E. M., Sun, H., & Aisa, H. A. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. Organic & Biomolecular Chemistry. [Link]

  • Reddy, G. M., & Reddy, B. R. (2014). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2), 246-250. [Link]

  • Kumar, V., Saini, S., & Sharma, M. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. [Link]

  • Alnaes, T., & Berg, A. (2010). Iodixanol synthesis.
  • Wang, Y. (2016). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Electronic Theses and Dissertations. Paper 3137. [Link]

  • Kadam, D., Thorat, V. B., Devkar, V., Murumkar, V., & Kakade, V. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2), a17-a24. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Alnaes, T., & Berg, A. (2011). Synthesis of iodixanol in water.
  • Saborido, E., & Sarotti, A. M. (2021). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 59(5), 451-477. [Link]

  • Andrianov, V., Gailite, V., Lola, D., Loza, E., Semenikhina, V., Kalvinsh, I., ... & Sehested, M. (2009). Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. European journal of medicinal chemistry, 44(3), 1067-1085. [Link]

  • ResearchGate. (n.d.). Chemical structure of iodixanol (Visipaque). ResearchGate. [Link]

  • Liu, Y., Wang, Y., Zhang, Y., Wang, Y., & Qu, H. (2022). Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development. Human gene therapy, 33(1-2), 103-108. [Link]

  • Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds. YouTube. [Link]

  • LOC Studios. (2020, July 4). Organic Chemistry - Structure Elucidation. YouTube. [Link]

  • ResearchGate. (n.d.). The molecular structure of iodixanol. ResearchGate. [Link]

  • Le, T. D., Vanbocquestal, K., De-Mey, E., & Remaud, G. S. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1791. [Link]

  • Cvetkovska, A., Posada-Ayala, M., & Vovk, I. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1735. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, particularly for parenteral drugs like radiographic contrast agents, the control of impurities is a critical aspect governed by stringent regulatory standards. Iodixanol, a non-ionic, dimeric, hexa-iodinated contrast agent, is widely utilized in diagnostic imaging due to its iso-osmolarity to blood, which enhances patient tolerance.[1][2] Deacetyl Iodixanol, also known as Iodixanol Impurity C, is a significant process-related impurity that arises during the synthesis of Iodixanol.[3][4] Understanding the physicochemical properties of this impurity is paramount for developing robust analytical methods for its detection and quantification, ensuring the final drug product's safety and efficacy.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Deacetyl Iodixanol. It is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and manufacturing of Iodixanol. We will delve into its chemical identity, physicochemical parameters, analytical characterization methods, and its relationship to the parent drug substance, grounded in authoritative references to ensure scientific integrity.

Part 1: Chemical Identity and Structure

Deacetyl Iodixanol is structurally similar to Iodixanol, differing by the absence of one acetyl group on one of the two nitrogen atoms of the central linker. This subtle structural modification can influence its physicochemical behavior and necessitates specific analytical approaches for its resolution from the parent compound.

  • Chemical Name: 5-[Acetyl[3-[[3,5-bis[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodophenyl]amino]-2-hydroxypropyl]amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide[4]

  • Synonyms: Desacetyl Iodixanol, Iodixanol impurity C, Iohexol EP Impurity 1[3][4][5]

  • CAS Number: 171897-74-8[3][6]

  • Molecular Formula: C₃₃H₄₂I₆N₆O₁₄[3][4][6]

  • Molecular Weight: 1508.15 g/mol [3][4][6]

Part 2: Physicochemical Properties

The physical and chemical properties of Deacetyl Iodixanol are crucial for its handling, analysis, and understanding its behavior in solution. The data presented below are based on predicted values from chemical modeling and information available from commercial suppliers.

PropertyValueReference(s)
Boiling Point 1197.2 ± 65.0 °C (Predicted)[3][4]
Density 2.344 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 11.34 ± 0.46 (Predicted)[3][4]
Storage Temperature 2-8°C[3][4]
Solubility Inferred to be soluble in water and polar organic solvents like DMSO, similar to the parent compound Iodixanol.[7][8]

Part 3: Analytical Characterization

The accurate identification and quantification of Deacetyl Iodixanol are essential for quality control of the Iodixanol drug substance. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, often coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation.[6][9]

High-Performance Liquid Chromatography (HPLC) Protocol

The separation of the highly polar Iodixanol and its related impurities presents an analytical challenge. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be an effective technique for this application, providing orthogonal selectivity compared to traditional reversed-phase methods.[9]

Objective: To resolve and quantify Deacetyl Iodixanol (Iodixanol Impurity C) from the Iodixanol drug substance.

Methodology:

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: Kinetex™ HILIC, or an equivalent HILIC phase column.[9]

  • Mobile Phase: An isocratic mixture of Acetonitrile and an aqueous formic acid solution (1.0 mmol/L, adjusted to pH 3.2) in a ratio of (92:08, v/v).[9]

    • Causality: The high organic content of the mobile phase is characteristic of HILIC, which promotes the partitioning of polar analytes like Deacetyl Iodixanol into the aqueous layer adsorbed on the stationary phase, enabling effective separation.

  • Flow Rate: 0.8 mL/min.[9]

  • Column and Autosampler Temperature: Maintained at 20°C to ensure reproducible retention times.[9]

  • Detection: UV absorbance at 243 nm.[9]

    • Causality: The tri-iodinated benzene rings in both Iodixanol and Deacetyl Iodixanol exhibit strong UV absorbance around this wavelength, providing high sensitivity for detection.[7]

  • Sample Preparation: Dissolve the Iodixanol drug substance in the mobile phase to an appropriate concentration.

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[9]

Spectroscopic Identification
  • Mass Spectrometry (MS): Used to confirm the molecular weight of Deacetyl Iodixanol (1508.15 g/mol ).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the definitive structural elucidation and confirmation of the deacetylated position on the molecule.[6]

Part 4: Stability and Degradation Profile

While specific forced degradation studies on isolated Deacetyl Iodixanol are not widely published, its stability can be inferred from studies on the parent compound, Iodixanol. Iodixanol itself is remarkably stable under various stress conditions, including heat and exposure to acidic or basic environments.[10] However, it is susceptible to degradation under UV irradiation, which can cause cleavage of the central 2-hydroxypropane bridge via a Norrish Type-II reaction.[10]

Deacetyl Iodixanol is primarily considered a process-related impurity, formed during the multi-step synthesis of Iodixanol.[11] Its presence must be controlled to within pharmacopeial limits, typically not exceeding 0.2% for an individual related compound.[1][12] The primary route of Iodixanol synthesis involves the dimerization of 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A).[13][14] Deacetylation can occur as a side reaction during this or subsequent purification steps.

Part 5: Visualization of Iodixanol Synthesis and Impurity Formation

To contextualize the origin of Deacetyl Iodixanol, the following diagram illustrates its relationship with the key starting material and the final Iodixanol product.

Iodixanol_Synthesis cluster_synthesis Iodixanol Synthesis Pathway cluster_impurity Impurity Formation Compound_A Compound A (5-acetylamino-N,N'-bis(2,3- dihydroxypropyl)-2,4,6-triiodo-isophthalamide) Dimerization Dimerization Reaction (e.g., with epichlorohydrin) Compound_A->Dimerization Reactant Iodixanol Iodixanol (Final Drug Substance) Dimerization->Iodixanol Primary Product Deacetyl_Iodixanol Deacetyl Iodixanol (Iodixanol Impurity C) Dimerization->Deacetyl_Iodixanol Side Reaction (Deacetylation)

Caption: Origin of Deacetyl Iodixanol as a process-related impurity.

Conclusion

Deacetyl Iodixanol (Iodixanol Impurity C) is a critical quality attribute to monitor in the production of Iodixanol. Its structural similarity to the active pharmaceutical ingredient necessitates the use of highly selective analytical methods, such as HILIC, for accurate quantification. This guide has synthesized the available technical information on its identity, physicochemical properties, and analytical characterization. A thorough understanding of these properties is fundamental for any scientist or researcher tasked with ensuring the purity, safety, and quality of Iodixanol-based contrast media.

References

  • Priebe, H., Aukrust, A., Bjørsvik, H. R., Tønseth, C. P., & Wiggen, U. N. (1999). Stability of the X-ray contrast agent iodixanol... towards acid, base, oxygen, heat and light. Journal of Clinical Pharmacy and Therapeutics, 24(3), 227-35. [Link]

  • Iodixanol - Solubility of Things. [Link]

  • Deacetyl Iodixanol CAS#: 171897-74-8 - ChemWhat. [Link]

  • CAS 171897-74-8 | Iodixanol Impurity C - Biopurify. [Link]

  • Iodixanol Impurities and Related Compound - Veeprho. [Link]

  • Iodixanol - PubChem. [Link]

  • Neila, C. R. S., Garcia, P. V., Lanças, F. M., & de Gaitani, C. M. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 140, 319-325. [Link]

  • Eivindvik, K., & Sjogren, C. E. (1995). Physicochemical properties of iodixanol. Acta Radiologica Supplementum, 399, 32-38. [Link]

  • Hu, Z. (n.d.). Process for preparation and purification of iodixanol. Hovione. [Link]

  • Crystallization purification method for iodixanol. (n.d.). Patsnap. [Link]

  • Preparation and purification of iodixanol. (n.d.). Patsnap. [Link]

  • USP Monographs: Iodixanol. (n.d.). USP-NF. [Link]

  • Priebe, H., Dugstad, H., Heglund, I. F., Sande, R., & Tønseth, C. P. (1995). Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol. Acta Chemica Scandinavica, 49, 737-743. [Link]

Sources

A Guide to the Spectroscopic Characterization of Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Deacetyl Iodixanol, a potential impurity or degradation product of the widely used non-ionic, dimeric X-ray contrast agent Iodixanol, represents a critical analyte for purity and stability studies in pharmaceutical development. While specific, publicly available spectroscopic data for Deacetyl Iodixanol is scarce, this technical guide provides a comprehensive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a Senior Application Scientist, the following sections detail not just the 'how' but the 'why' of the analytical approach, ensuring a robust and scientifically sound characterization of this and similar molecules.

Defining the Analyte: The Structure of Deacetyl Iodixanol

Iodixanol is a complex molecule, and its impurities can arise from various stages of synthesis and degradation. Deacetylation, the removal of an acetyl group (-COCH₃), is a common degradation pathway for acetylated amine-containing compounds. Given the structure of Iodixanol, deacetylation would likely occur at one of the two N-acetyl groups linking the two tri-iodinated benzene rings. The resulting structure, Deacetyl Iodixanol, would possess a secondary amine in place of one of the acetamide linkages.

cluster_0 Iodixanol cluster_1 Deacetylation cluster_2 Deacetyl Iodixanol Iodixanol Iodixanol Structure (Two N-acetyl groups) Deacetylation Removal of -COCH₃ group Iodixanol->Deacetylation Deacetyl_Iodixanol Deacetyl Iodixanol Structure (One N-acetyl group, one secondary amine) Deacetylation->Deacetyl_Iodixanol

Caption: Transformation from Iodixanol to Deacetyl Iodixanol.

Analytical Workflow for Characterization

A systematic approach is crucial for the unambiguous identification and characterization of Deacetyl Iodixanol. The following workflow outlines the key steps, from sample preparation to data interpretation.

Sample_Prep Sample Preparation (Isolation and Purification) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample_Prep->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample_Prep->MS IR IR Spectroscopy (FTIR-ATR) Sample_Prep->IR Data_Int Data Integration and Structure Elucidation NMR->Data_Int MS->Data_Int IR->Data_Int

Caption: Experimental workflow for spectroscopic analysis.

Sample Preparation

The initial and most critical step is the isolation and purification of Deacetyl Iodixanol from the sample matrix (e.g., a forced degradation study of Iodixanol or a synthesis reaction mixture). High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.[1]

Protocol for HPLC Purification:

  • Column Selection: A reversed-phase C18 column is typically effective for separating Iodixanol and its polar impurities.

  • Mobile Phase: A gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) with a small amount of a modifier like formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the tri-iodinated benzene ring absorbs strongly (around 245 nm) is appropriate.

  • Fraction Collection: Collect the peak corresponding to the suspected Deacetyl Iodixanol for subsequent spectroscopic analysis.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Deacetyl Iodixanol.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of Deacetyl Iodixanol is expected to be complex due to the presence of numerous diastereotopic protons in the side chains. However, key differences compared to the spectrum of Iodixanol will be diagnostic. The full spectroscopic characterization of Iodixanol has been previously reported.[2]

Functional Group Expected Chemical Shift (δ, ppm) Key Diagnostic Features
Aromatic Protons6.0 - 8.0The chemical shifts of the aromatic protons will be subtly affected by the deacetylation.
-CH₂- and -CH- (Side Chains)3.0 - 5.0A complex multiplet region is expected. 2D NMR techniques (COSY, HSQC) will be essential for assignment.
-NH- (Secondary Amine)5.0 - 9.0 (broad)A broad singlet that may exchange with D₂O. This peak will be absent in the spectrum of Iodixanol.
-OH (Hydroxyl Groups)4.0 - 6.0 (broad)Broad signals that will exchange with D₂O.
-CH₃ (Remaining Acetyl)1.8 - 2.5A singlet integrating to 3H, corresponding to the remaining acetyl group.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution.

  • Data Acquisition: Acquire a standard ¹H spectrum. To confirm the presence of -NH and -OH protons, acquire a second spectrum after adding a drop of D₂O.

  • 2D NMR: Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Functional Group Expected Chemical Shift (δ, ppm) Key Diagnostic Features
Aromatic Carbons100 - 150The carbon signals of the aromatic ring bearing the secondary amine will be shifted compared to the other ring.
-C=O (Amide)165 - 175One amide carbonyl signal will be absent compared to Iodixanol.
-CH₂- and -CH- (Side Chains)50 - 80A series of signals corresponding to the carbons in the polyol side chains.
-CH₃ (Remaining Acetyl)20 - 30A signal for the methyl carbon of the remaining acetyl group.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of Deacetyl Iodixanol, and for providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using an Orbitrap or TOF analyzer, will provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Parameter Expected Value
Molecular Formula C₃₃H₄₂I₆N₆O₁₄
Monoisotopic Mass 1507.7 g/mol
Expected [M+H]⁺ 1508.7 g/mol

Experimental Protocol for HRMS:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is recommended.

  • Analysis: Acquire the spectrum in high-resolution mode.

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis of the protonated molecule ([M+H]⁺) will induce fragmentation, providing valuable structural information.

cluster_0 Parent Ion cluster_1 Fragmentation cluster_2 Fragment Ions Parent [Deacetyl Iodixanol + H]⁺ Fragmentation Collision-Induced Dissociation (CID) Parent->Fragmentation Fragment1 Loss of side chains Fragmentation->Fragment1 Fragment2 Cleavage of the linker Fragmentation->Fragment2 Fragment3 Loss of water Fragmentation->Fragment3

Caption: Hypothetical MS/MS fragmentation of Deacetyl Iodixanol.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. While the IR spectrum of Deacetyl Iodixanol will share many similarities with that of Iodixanol, key differences will be apparent.

Functional Group Expected Absorption (cm⁻¹) Interpretation
O-H Stretch (Alcohols)3500 - 3200 (broad)Presence of multiple hydroxyl groups.
N-H Stretch (Secondary Amine)3400 - 3300 (medium)A sharp to medium peak, indicative of the secondary amine. This will be a key differentiating feature from Iodixanol.
C-H Stretch (Aliphatic)3000 - 2850C-H bonds in the side chains.
C=O Stretch (Amide)1680 - 1630Carbonyl stretching of the amide groups. The intensity of this band may be reduced compared to Iodixanol.
C-N Stretch1400 - 1000Stretching vibrations of the carbon-nitrogen bonds.

Experimental Protocol for FTIR-ATR:

  • Sample Preparation: A small amount of the solid, purified sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000 - 400 cm⁻¹.

Conclusion

The spectroscopic characterization of Deacetyl Iodixanol, while challenging due to the lack of publicly available reference data, can be systematically achieved through the combined application of NMR, MS, and IR spectroscopy. This guide provides a robust framework for researchers, scientists, and drug development professionals to approach the identification and characterization of this and other related impurities of Iodixanol. The principles and protocols outlined herein are grounded in established analytical chemistry and are designed to ensure the highest level of scientific integrity and trustworthiness in the resulting data.

References

  • Norwegian Research Information Repository. Separation and Characterization of Byproducts from Iodixanol Synthesis by HPLC-UV, LC-MS and UPLC-MS. Available from: [Link]

  • Priebe, H., et al. (1995). Synthesis and characterization of iodixanol. Acta Radiologica Supplementum, 399, 21-31. Available from: [Link]

Sources

A Technical Guide to Deacetyl Iodixanol: Characterization and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Deacetyl Iodixanol, a critical related compound of the X-ray contrast agent Iodixanol. Designed for researchers, scientists, and drug development professionals, this document outlines the essential physicochemical properties, analytical methodologies, and the strategic importance of this molecule in ensuring the quality and safety of Iodixanol-based pharmaceutical products.

Introduction: The Significance of Deacetyl Iodixanol

Iodixanol is a widely used non-ionic, dimeric, iodinated contrast agent that is essential for modern diagnostic imaging procedures.[1][2] Its safety and efficacy are paramount, necessitating stringent control over its purity profile. During the multi-step synthesis and subsequent storage of Iodixanol, various related compounds or impurities can arise.[3][4]

Deacetyl Iodixanol, also known as Iodixanol Impurity C or USP Iodixanol Related Compound C, is a significant process-related impurity and potential degradation product.[5][6] It is structurally similar to the parent molecule but lacks one of the N-acetyl groups. The presence of this and other impurities, even in minute quantities, can impact the drug product's stability, safety, and efficacy. Therefore, the precise identification, quantification, and control of Deacetyl Iodixanol are critical regulatory and quality control requirements in the pharmaceutical manufacturing of Iodixanol.[7] This guide serves as a technical resource for understanding and managing this key impurity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Deacetyl Iodixanol is the foundation for developing robust analytical methods and purification strategies. Key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name 5-[Acetyl[3-[[3,5-bis[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodophenyl]amino]-2-hydroxypropyl]amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide[6][8]
Synonyms Desacetyl Iodixanol, Iodixanol impurity C, USP Iodixanol Related Compound C, Monodeacetyliodixanol[6][9][10]
CAS Number 171897-74-8 [5][6][8][9][10]
Molecular Formula C₃₃H₄₂I₆N₆O₁₄ [5][6][9][10]
Molecular Weight 1508.15 g/mol [5][8]
Predicted Density 2.344 ± 0.06 g/cm³[8]
Predicted Boiling Point 1197.2 ± 65.0 °C[8]
Storage Temperature 2-8°C[8]

Role in Pharmaceutical Quality Control

Deacetyl Iodixanol serves as a critical reference standard in the quality control (QC) of Iodixanol drug substance and drug product. Its primary application is in the validation and execution of analytical methods designed to ensure the purity of Iodixanol.

Causality in Method Development: The structural similarity between Iodixanol and Deacetyl Iodixanol presents a significant analytical challenge. Chromatographic methods must possess sufficient selectivity to resolve Deacetyl Iodixanol from the main Iodixanol peak and other related impurities. The development of such methods is a trust-building exercise in pharmaceutical science; a validated method proves its capability to reliably detect and quantify this specific impurity, ensuring that each batch of the final drug product meets the stringent purity criteria set by regulatory bodies like the USP (United States Pharmacopeia).[7][11]

The workflow for managing such an impurity is a self-validating system, beginning with the synthesis of the pure impurity standard and culminating in its use for routine batch release testing.

G cluster_0 Phase 1: Standard Preparation cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Routine Quality Control Synthesis Synthesis & Isolation of Deacetyl Iodixanol Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Purity Purity Assessment (>98%) Characterization->Purity MethodDev HPLC/HILIC Method Development Purity->MethodDev Use as Reference Standard Specificity Specificity & Resolution (from Iodixanol) MethodDev->Specificity Validation Method Validation (ICH) (LOD, LOQ, Linearity) Specificity->Validation DS_Analysis Iodixanol Drug Substance (DS) Batch Analysis Validation->DS_Analysis Implement Validated Method DP_Analysis Iodixanol Drug Product (DP) Batch Analysis Validation->DP_Analysis Spec Compare to Specification (e.g., ≤ 0.15%) DS_Analysis->Spec DP_Analysis->Spec Release Batch Release Spec->Release

Workflow for Deacetyl Iodixanol as a QC Reference Standard.

Analytical Methodologies: A Protocol Example

The quantification of Deacetyl Iodixanol in the Iodixanol drug substance is typically achieved using high-performance liquid chromatography (HPLC). Given the polar nature of these molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and effective technique.[12]

Protocol: HILIC Method for Iodixanol and Impurities

This protocol is based on established methodologies for the separation of Iodixanol and its related compounds.[12]

1. Objective: To simultaneously quantify Iodixanol and its related impurity, Deacetyl Iodixanol (Impurity C), in a drug substance sample.

2. Materials & Reagents:

  • Deacetyl Iodixanol Reference Standard

  • Iodixanol Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Ultrapure Water

  • Iodixanol Drug Substance (Sample for analysis)

3. Chromatographic System:

  • HPLC System: Agilent 1200 series or equivalent, equipped with a UV detector.

  • Column: Kinetex™ HILIC, 100 x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: Acetonitrile and 1.0 mmol/L aqueous formic acid (pH 3.2) in a 92:8 (v/v) ratio.[12]

    • Scientist's Note: The high organic content (92% acetonitrile) is crucial for retention on a HILIC column. The aqueous layer adsorbed to the stationary phase facilitates the partitioning of polar analytes like Iodixanol and its impurities. Formic acid is used to control the pH and improve peak shape by ensuring consistent ionization of any residual silanol groups.

  • Flow Rate: 0.8 mL/min.[12]

  • Column Temperature: 20°C.[12]

  • Detection Wavelength: 243 nm.[12]

    • Scientist's Note: This wavelength is chosen as it provides a good chromophoric response for the tri-iodinated benzene ring structure common to both Iodixanol and Deacetyl Iodixanol.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (Deacetyl Iodixanol): Accurately weigh and dissolve the Deacetyl Iodixanol reference standard in water to obtain a concentration of approximately 0.25 mg/mL.[7]

  • Standard Stock Solution (Iodixanol): Accurately weigh and dissolve the Iodixanol reference standard in water to obtain a concentration of approximately 12.5 mg/mL.[7]

  • System Suitability Solution (SSS): Prepare a solution containing both Iodixanol and Deacetyl Iodixanol in water at working concentrations to verify resolution and system performance.

  • Test Solution: Accurately weigh and dissolve approximately 500 mg of the Iodixanol drug substance in water and dilute to 20.0 mL.[11]

5. Chromatographic Procedure:

  • Equilibrate the HILIC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (water) to ensure no carryover or system contamination.

  • Inject the System Suitability Solution. The resolution between the Iodixanol and Deacetyl Iodixanol peaks must be greater than 2.0. The tailing factor for the Iodixanol peak should be less than 2.0.

  • Inject the standard solutions to establish calibration.

  • Inject the test solution in duplicate.

  • Calculate the amount of Deacetyl Iodixanol in the sample using the peak area response from the chromatograms of the standard and test solutions.

This protocol represents a self-validating system. The system suitability checks performed before sample analysis confirm that the chromatographic system is performing adequately to provide trustworthy and accurate results for that specific analytical run.

Conclusion

Deacetyl Iodixanol is more than a mere impurity; it is a critical process marker and a key tool for ensuring the safety and quality of the Iodixanol contrast agent. A thorough understanding of its properties and the implementation of robust, validated analytical methods for its control are indispensable for drug development professionals. The HILIC methodology presented provides a specific, sensitive, and reliable approach to meet the stringent regulatory requirements for pharmaceutical manufacturing, ultimately safeguarding patient health.

References

  • Deacetyl Iodixanol . BioOrganics. [Link]

  • Deacetyl Iodixanol CAS#: 171897-74-8 . ChemWhat. [Link]

  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance . PubMed. [Link]

  • Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review . The Global Journal of Pharmaceutical Research. [Link]

  • USP Monographs: Iodixanol . USP-NF. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma . ResearchGate. [Link]

  • Iodixanol specified impurity a . PubChem. [Link]

  • Iodixanol . Wikipedia. [Link]

  • Synthesis and characterization of iodixanol . PubMed. [Link]

  • Synthesis and Characterization of Iodixanol . Semantic Scholar. [Link]

  • Isolation of senescent cells by iodixanol (OptiPrep) density gradient-based separation . PubMed. [Link]

  • Iodixanol synthesis.
  • Synthesis of iodixanol in propyleneglycol . European Patent Office. [Link]

Sources

Understanding the origin of impurities in Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Understanding the Origin of Impurities in Iodixanol

Introduction

Iodixanol is a state-of-the-art, non-ionic, dimeric, iodinated contrast medium used extensively in diagnostic imaging procedures such as CT scans, angiography, and venography.[1][2] Its chemical structure, 5,5′-[(2-hydroxypropane-1,3-diyl)bis(acetylimino)]bis[N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide], results in a solution that is iso-osmolar with blood plasma at all concentrations, a property that significantly enhances patient tolerance and safety compared to higher-osmolality agents.[1][3]

For any parenteral drug product, purity is paramount. The presence of impurities, even in minute quantities, can impact the drug's efficacy, stability, and, most critically, patient safety. In the context of Iodixanol, which is administered intravenously in large volumes, rigorous control over its impurity profile is a critical quality attribute. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the origins of impurities in Iodixanol, drawing from an analysis of its synthetic pathways, degradation mechanisms, and the analytical strategies employed for their control.

Part 1: Synthesis-Related Impurities: A Story of Dimerization

The primary route for manufacturing Iodixanol involves the dimerization of a monomeric precursor, 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide, commonly referred to as 'Compound A'.[4][5] This reaction, typically carried out using a linking agent like epichlorohydrin under controlled pH conditions, is the principal source of process-related impurities.[5][6] The crude product from this synthesis typically contains 75-90% Iodixanol, with the remainder being a mixture of unreacted starting materials, by-products, and other related substances.[7][8][9]

Key Synthesis Impurities
  • Unreacted Starting Material (Compound A): The most straightforward process-related impurity is the unreacted starting material, Compound A. Its presence in the final product is a direct consequence of an incomplete dimerization reaction.[4][7] Process optimization aims to drive the reaction to completion, but trace amounts often remain, which must be removed during purification. The crude product may contain 3-7% of Compound A.[7][8]

  • Iohexol (Impurity A): Iohexol, itself a non-ionic monomeric contrast agent, is a significant by-product of the Iodixanol synthesis. It is listed as Impurity A in the Iodixanol EP monograph.[10] Its formation is inherent to the synthetic pathway, and crude reaction mixtures can contain between 3-10% Iohexol.[7][8]

  • Overalkylated Impurities (Impurity I): The dimerization reaction involves linking two molecules of Compound A. If the linking agent reacts further with the newly formed Iodixanol dimer, it can lead to the formation of "overalkylated" species.[4] These are complex, higher molecular weight structures. Iodixanol Impurity I is a prime example of such a substance, resulting from excessive alkylation side reactions.[11][12] Controlling the stoichiometry and reaction conditions is critical to minimizing the formation of these impurities.

  • Other Specified Impurities (C, E, H, etc.): Pharmacopoeias list several other specified impurities that must be controlled.[10][11]

    • Impurity C: A related substance whose formation is closely monitored.[10][11]

    • Impurity E & H: These are other process-related impurities identified and limited by pharmacopoeial monographs.[10][11] While their exact formation mechanisms are proprietary details of the manufacturing process, their presence underscores the complexity of the reaction and the need for robust analytical controls.

The following diagram illustrates the core synthesis step and the points at which major impurities can arise.

Iodixanol_Synthesis_Impurities cluster_reactants Reactants cluster_process Dimerization Reaction cluster_products Reaction Mixture cluster_impurities Key Impurities Formed Compound_A Compound A (Monomer) Dimerization Dimerization Compound_A->Dimerization Unreacted_A Unreacted Compound A Compound_A->Unreacted_A Linking_Agent Linking Agent (e.g., Epichlorohydrin) Linking_Agent->Dimerization Iodixanol Iodixanol (Desired Product) Dimerization->Iodixanol Main Pathway Impurity_A Iohexol (Impurity A) Dimerization->Impurity_A Side Reaction Overalkylated Overalkylated Impurities (e.g., Impurity I) Dimerization->Overalkylated Side Reaction (Excess Agent) Other_Process Other Process Impurities (C, E, H, etc.) Dimerization->Other_Process Side Reactions Unreacted_A->Dimerization Incomplete Reaction Iodixanol_Degradation cluster_stress Stress Conditions cluster_degradants Degradation Products Iodixanol Iodixanol Molecule UV_Light UV Irradiation Iodixanol->UV_Light High_pH_Heat High pH + Heat (e.g., pH 14, 60°C) Iodixanol->High_pH_Heat Acid_Heat_O2 Acid / Heat / O₂ Iodixanol->Acid_Heat_O2 Cleavage_Products Monomeric Cleavage Products UV_Light->Cleavage_Products Norrish Type-II Reaction Cyclization_Products Cyclization Products High_pH_Heat->Cyclization_Products Initiates Cyclization Stable < 1% Degradation (Highly Stable) Acid_Heat_O2->Stable

Caption: Primary degradation pathways of Iodixanol under stress conditions.

Part 3: Analytical and Control Strategies

Controlling impurities in Iodixanol requires a combination of robust analytical methods and stringent regulatory standards. Pharmacopoeias such as the British Pharmacopoeia (BP), European Pharmacopoeia (Ph. Eur.), and the United States Pharmacopeia (USP) provide detailed monographs that specify the acceptable limits for known and unknown impurities. [10][11][13]

Pharmacopoeial Impurity Limits

The table below summarizes typical impurity limits as specified in pharmacopoeial monographs. These limits ensure that the final drug substance is safe for clinical use.

Impurity Name/CategoryTypical Pharmacopoeial Limit (% w/w)Reference(s)
Impurity CNot more than 0.4%[10][11][13]
Impurity ENot more than 0.3%[10][11]
Impurity HNot more than 0.6%[10][11]
Overalkylated Impurities (e.g., I)Not more than 1.0%[11]
Any Unspecified ImpurityNot more than 0.10%[10][11]
Total Impurities Not more than 1.5% [10][11][13]
Experimental Protocol: HPLC Method for Related Substances

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for profiling impurities in Iodixanol. [14][15]The methods described in various pharmacopoeias are designed to be stability-indicating, capable of separating the main Iodixanol peaks from all specified and potential degradation products.

Objective: To quantify related substances in Iodixanol drug substance.

Methodology:

  • Chromatographic System:

    • Apparatus: A liquid chromatograph equipped with a UV detector capable of monitoring at 254 nm. [10][11] * Column: A 4.6 mm x 25 cm column packed with aminopropylsilyl silica gel for chromatography (5 µm). [11]Other methods may use C18 or specialized HILIC columns. [13][14] * Column Temperature: Maintained at a constant temperature, e.g., 20°C. [14]

  • Reagents and Solutions:

    • Mobile Phase A: A mixture of acetonitrile and water (e.g., 50:50 v/v). [11] * Mobile Phase B: Acetonitrile. [11] * Test Solution: Prepare a solution of the Iodixanol substance to be examined in water at a specified concentration (e.g., 2.5 mg/mL). [11] * Reference Solutions: Prepare solutions of certified reference standards for Iodixanol and its specified impurities (e.g., Impurities C, E, H) as directed by the specific monograph. A diluted solution of the test substance is often used as a reference for quantifying unspecified impurities (e.g., Reference solution (a) in the BP is a 1:100 dilution of the test solution). [10][11]

  • Chromatographic Procedure:

    • Flow Rate: A constant flow rate, typically around 1.7 mL/min. [11] * Injection Volume: 10 µL. [10][11] * Gradient Elution: Program the chromatograph to run a solvent gradient to ensure separation of all relevant peaks. An example gradient is as follows:[11]

      • Time 0-2 min: 30% A, 70% B

      • Time 2-27 min: Gradient from 30% A to 68% A (and 70% B to 32% B)

    • Run Time: Ensure the run is long enough to elute all impurities and the main Iodixanol peaks. The retention time for Iodixanol is approximately 16-27 minutes depending on the specific method. [10][11]

  • System Suitability:

    • Before analysis, inject a system suitability solution (often a mix of Iodixanol and key impurities).

    • Resolution: The resolution between critical peak pairs (e.g., between Impurity E and Iodixanol) must be greater than a specified value (e.g., minimum 5.0) to ensure adequate separation. [10][11]

  • Calculation:

    • Identify impurity peaks based on their relative retention times compared to the main Iodixanol peak.

    • Calculate the percentage of each impurity by comparing its peak area to the area of the principal peak(s) in a reference solution, applying any specified correction factors. [10][11] The following workflow diagram illustrates the impurity profiling process.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Evaluation cluster_report 4. Reporting Prep_Test Prepare Test Solution (Iodixanol Sample) Injection Inject Samples onto HPLC System Prep_Test->Injection Prep_Ref Prepare Reference Solutions (CRS, Diluted Sample) Prep_Ref->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatograms Detection->Chromatogram System_Suitability Verify System Suitability (Resolution, Tailing) Chromatogram->System_Suitability Integration Integrate Peak Areas System_Suitability->Integration If Passed Calculation Calculate Impurity Levels (%) Integration->Calculation Report Compare Results to Pharmacopoeial Limits Calculation->Report

Caption: General workflow for HPLC-based impurity profiling of Iodixanol.

Conclusion

The impurity profile of Iodixanol is a direct reflection of its synthetic pathway, intrinsic chemical stability, and the effectiveness of its purification process. The primary impurities are process-related, arising from incomplete reactions and side reactions during the critical dimerization step. These include unreacted starting materials like Compound A, by-products such as Iohexol, and overalkylated species. While Iodixanol is a highly stable molecule, it can degrade under specific stress conditions, particularly UV light, which must be managed through appropriate storage and handling.

A deep understanding of these impurity origins is fundamental for drug development professionals. It informs the optimization of the synthetic process to minimize impurity formation, the design of effective purification strategies (such as crystallization and chromatography) to remove them, and the development of robust, stability-indicating analytical methods to ensure that every batch of Iodixanol meets the stringent quality and safety standards required for a life-saving diagnostic agent. [5][16]

References

  • British Pharmacopoeia. (n.d.). Iodixanol Monograph. Retrieved from [Link]

  • USP-NF. (2011). Iodixanol Injection Monograph.
  • Veeprho. (n.d.). Iodixanol Impurities and Related Compound. Retrieved from [Link]

  • European Pharmacopoeia. (2024). Iodixanol Monograph (7.0).
  • Patsnap. (n.d.). Preparation and purification of iodixanol. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 140, 269-274. doi:10.1016/j.jpba.2017.03.046. Retrieved from [Link]

  • Quick Company. (n.d.). "A Process For The Manufacture Of Iodixanol". Retrieved from [Link]

  • Hovione. (n.d.). Process for preparation and purification of iodixanol. Retrieved from [Link]

  • Google Patents. (n.d.). Iodixanol synthesis - RU2385316C2.
  • Priebe, H., et al. (1999). Stability of the X-ray contrast agent iodixanol... towards acid, base, oxygen, heat and light. Journal of Clinical Pharmacy and Therapeutics, 24(3), 227-35. doi:10.1046/j.1365-2710.1999.00225.x. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011063551A1 - Preparation and purification of iodixanol.
  • USP. (n.d.). USP Monographs: Iodixanol. Pharmacopeial Forum, 31(1), 54.
  • Google Patents. (n.d.). US8389765B2 - Purification of iodixanol.
  • ResearchGate. (n.d.). Iodixanol release and BRS degradation. Retrieved from [Link]

  • European Patent Office. (2011). Process for isolating iodixanol from an aqueous solution - Patent 2281806. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification. Retrieved from [Link]

  • Allmpus. (n.d.). Iodixanol EP Impurity I. Retrieved from [Link]

  • PharmaCompass. (n.d.). Iodixanol DMF, Dossier, Manufacturer, Supplier. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • PubMed. (1997). Formulation, stability and compatibility of iodixanol. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • International Research Journal of Pharmacy. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PubChem - Iodixanol. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PubMed. (1990). The non-ionic dimers: a new class of contrast agents. Retrieved from [Link]

Sources

A Prospective Analysis of the Potential Biological Activity of Deacetyl Iodixanol: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iodixanol, a non-ionic, iso-osmolar, dimeric contrast agent, is a cornerstone of modern diagnostic imaging, prized for its favorable safety profile, particularly in renally-impaired patients.[1][2] While it is largely excreted unchanged, the potential for minor metabolic transformation, such as deacetylation, presents a critical knowledge gap.[1][3] The biological activities of such metabolites, specifically Deacetyl Iodixanol, remain uncharacterized. This guide puts forth a structured, scientifically-grounded framework for the comprehensive investigation of the potential biological activities of Deacetyl Iodixanol. We detail a multi-tiered approach, commencing with broad in vitro screening to identify potential cytotoxic or modulatory effects, followed by mechanistic cellular assays and culminating in preliminary in vivo tolerability studies. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological and toxicological profile of this uncharacterized metabolite.

Introduction: The Rationale for Investigation

Iodixanol's design as an inert diagnostic agent is predicated on its rapid, unmetabolized renal excretion.[3][4] However, even minimal metabolic modification can significantly alter a compound's physicochemical properties, potentially unmasking latent biological activities. The process of deacetylation, the removal of an acetyl group, can increase a molecule's polarity and create reactive amine groups, which could facilitate interactions with biological macromolecules. Studies on other phenolic compounds have shown that acetylation and deacetylation can significantly modulate biological activity, including antithrombotic effects.[5]

Given the high doses at which contrast agents are administered, even a minor metabolite could achieve biologically relevant concentrations, particularly in patients with compromised clearance. Therefore, a thorough investigation into the biological profile of Deacetyl Iodixanol is not merely an academic exercise but a crucial step in comprehensively understanding the safety profile of its parent compound. This guide outlines a logical, tiered experimental approach to systematically explore these potential activities.

Proposed Research Framework: A Multi-Tiered Approach

A systematic investigation into a novel compound's biological activity necessitates a tiered approach, moving from broad, high-throughput screening to more focused mechanistic and in vivo studies.[6] This framework ensures a resource-efficient yet comprehensive evaluation.

Tier 1: Foundational In Vitro Screening

The initial phase aims to cast a wide net to detect any potential biological interactions. These assays are designed to be rapid, reproducible, and serve as a basis for more complex investigations.[7]

2.1. General Cytotoxicity Assessment

The first critical question is whether Deacetyl Iodixanol exerts any cytotoxic effects. A panel of cell lines should be employed to identify any cell-type-specific toxicity.

  • Recommended Cell Lines:

    • HK-2 (Human Kidney 2): A proximal tubular epithelial cell line, relevant to the primary route of excretion and a potential site of toxicity for renal-cleared compounds.

    • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

    • A representative cancer cell line (e.g., HeLa): To screen for any unforeseen anti-proliferative effects.

  • Key Assays:

    • MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic viability.[8]

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, a marker of cytotoxicity.[9][10]

Table 1: Hypothetical Data Summary for Tier 1 Cytotoxicity Screening

CompoundCell LineAssayIC50 (µM)
Deacetyl IodixanolHK-2MTT> 1000
""LDH> 1000
"HepG2MTT> 1000
""LDH> 1000
"HeLaMTT750
""LDH820
Doxorubicin (Control)HeLaMTT0.5

Experimental Protocol: MTT Cytotoxicity Assay [8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Deacetyl Iodixanol in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the solvent used for the compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.2. Broad-Spectrum Enzyme Inhibition and Receptor Binding Screening

To identify potential off-target interactions, Deacetyl Iodixanol should be screened against a panel of common enzymes and receptors. This can be efficiently achieved through collaborations with contract research organizations offering such screening services. The goal is to identify any unexpected "hits" that warrant further investigation.[6][12]

  • Enzyme Inhibition Panels: Screen against a diverse set of enzyme classes, such as kinases, proteases, and phosphatases. The assay principles generally involve measuring the enzyme's activity in the presence and absence of the test compound.[13][14]

  • Receptor Binding Panels: Assess binding to a wide range of receptors, particularly G-protein coupled receptors (GPCRs), using competitive radioligand binding assays.[15][16][17] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.[18]

Tier 2: Mechanistic Cellular Assays

Should any significant activity be identified in Tier 1, the next logical step is to delve into the underlying cellular mechanisms. For the purpose of this guide, we will proceed with a hypothetical scenario where Deacetyl Iodixanol induced a mild cytotoxic response in renal cells at high concentrations, prompting an investigation into oxidative stress pathways.

Hypothetical Scenario: Investigating Oxidative Stress in Renal Cells

Oxidative stress is a common mechanism of drug-induced toxicity. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[[“]][20][21]

  • Proposed Assays:

    • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels in HK-2 cells following exposure to Deacetyl Iodixanol.

    • Nrf2 Nuclear Translocation: Employ immunofluorescence or western blotting of nuclear and cytosolic fractions to determine if Deacetyl Iodixanol induces the translocation of Nrf2 to the nucleus, a key step in its activation.[20]

    • Antioxidant Gene Expression: Use RT-qPCR to measure the expression of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[22]

Diagram 1: Proposed Experimental Workflow for Mechanistic Investigation

G cluster_0 Tier 1 Observation cluster_1 Tier 2 Mechanistic Assays cluster_2 Potential Outcome Hit Mild Cytotoxicity in HK-2 Cells ROS Measure ROS Production (DCFDA Assay) Hit->ROS Nrf2_translocation Assess Nrf2 Nuclear Translocation (Immunofluorescence/Western Blot) ROS->Nrf2_translocation Gene_expression Quantify Antioxidant Gene Expression (RT-qPCR for HO-1, NQO1) Nrf2_translocation->Gene_expression Conclusion Elucidation of Oxidative Stress as a Potential Mechanism Gene_expression->Conclusion

Caption: Workflow for investigating a hypothetical cytotoxicity hit.

Diagram 2: The Nrf2 Signaling Pathway

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., Deacetyl Iodixanol) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: Simplified Nrf2 antioxidant response pathway.

Tier 3: Preliminary In Vivo Assessment

Positive findings in in vitro assays would necessitate a preliminary evaluation in an animal model to assess tolerability and basic pharmacokinetics. Rodent models are typically the first choice for such studies.[23][24]

  • Study Design: Acute Toxicity and Tolerability in Mice [25][26]

    • Animals: Use a standard strain of mice (e.g., C57BL/6).

    • Dosing: Administer Deacetyl Iodixanol via intravenous injection at escalating doses. A vehicle control group should be included.

    • Observations: Monitor the animals closely for 24-48 hours for any signs of toxicity (e.g., changes in behavior, weight loss, distress).

This initial in vivo study would provide critical information on the maximum tolerated dose (MTD) and identify any potential target organs of toxicity, guiding the design of more extensive future studies.[26][27]

Conclusion and Future Directions

The biological activity of Deacetyl Iodixanol, a potential metabolite of the widely used contrast agent Iodixanol, is currently an uncharacterized area of pharmacology and toxicology. The multi-tiered framework presented in this guide provides a systematic and scientifically rigorous approach to bridge this knowledge gap. By progressing from broad in vitro screening to focused mechanistic studies and preliminary in vivo assessments, researchers can efficiently and comprehensively characterize the potential biological activities of this compound. The findings from such an investigation will provide a more complete understanding of the safety profile of Iodixanol and contribute valuable knowledge to the field of contrast media research.

References

  • Consensus. Nrf2 signaling pathways in oxidative stress and mitochondrial function. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkezDpc1Lci2pTxK6OvVWCxGAW3KwsJfXex2fcqs2wzeqfeSJbGZ3GnpnFsSNosA_jRFhMwdiCEQ6oGb35gtM1goLrAAmXIqdDuEFjZDrXB-AZ8PbBscFp_ZSibs8BFuX_Tn9mEl17gqVwaDPq7KO0-UQFLUUoFMbsn3hf_1DDddeoTH4107lKHycEhy1h7J3jaSksh74VaCQLMoLHww8Qa9Y=]
  • Shaw, P. & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 9(11), 1045. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7692911/]
  • Sivandzade, F., et al. (2019). Oxidative stress response and Nrf2 signaling in aging. Free Radical Biology and Medicine, 134, 563-573. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6389510/]
  • Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [URL: https://www.mdpi.com/1420-3049/25/22/5474]
  • Lastres-Becker, I., et al. (2016). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. International Journal of Molecular Sciences, 17(12), 2055. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5187893/]
  • Patsnap Synapse. (2024). What is the mechanism of Iodixanol? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3LTv8kJ9nLzn73YlacW_T8SRMGrLcCYYaUPceDFpOK-7uX_SdM4Ucga1U7E__jcHqRtBUpLi9Su7e7cYARbcxxjKiH5v2TM2qAa0vSUoVnL50sRqiLTUiY10aoJDhZYE9iPW9F3EAHAeo_pn2oFRWoGvPyoaNtoSiQ1BSlw1eTaQ=]
  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [URL: https://www.youtube.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. [URL: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. [URL: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). [URL: https://www.benchchem.
  • Gifford Bioscience. About Ligand Binding Assays. [URL: https://www.giffordbioscience.com/about-ligand-binding-assays]
  • Clinical Tree. (2023). Animal Models in Toxicologic Research: Rodents. [URL: https://clinicaltree.com/animal-models-in-toxicologic-research-rodents/]
  • Labome. Receptor-Ligand Binding Assays. [URL: https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html]
  • Singh, S., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [URL: https://pubmed.ncbi.nlm.nih.gov/30324524/]
  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4042211/]
  • Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3217937/]
  • National Center for Biotechnology Information. (n.d.). Iodixanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Iodixanol]
  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [URL: https://www.researchgate.
  • Jakobsen, J. Å., et al. (1994). Human pharmacokinetics of iodixanol. Investigative Radiology, 29 Suppl 2, S79-82. [URL: https://pubmed.ncbi.nlm.nih.gov/7852026/]
  • Wikipedia. (n.d.). Ligand binding assay. [URL: https://en.wikipedia.org/wiki/Ligand_binding_assay]
  • Du, Q., et al. (2024). Significantly altered metabolic pathways at 24 h and 48 h (post... ResearchGate. [URL: https://www.researchgate.net/figure/Significantly-altered-metabolic-pathways-at-24-h-and-48-h-post-iodixanol-injection-A_fig5_379899141]
  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 387-409). [URL: https://www.sciencedirect.com/science/article/pii/B9780124172050000159]
  • Wikipedia. (n.d.). In vitro. [URL: https://en.wikipedia.org/wiki/In_vitro]
  • Human Metabolome Database. (2012). Showing metabocard for Iodixanol (HMDB0015379). [URL: https://hmdb.ca/metabolites/HMDB0015379]
  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6571618/]
  • YouTube. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [URL: https://www.youtube.
  • Pharma Models. Preclinical Toxicology Testing and Toxicity Profiles. [URL: https://www.pharmamodels.com/preclinical-toxicology]
  • AXXAM. In Vitro Assays | Biochemical Assays. [URL: https://www.axxam.com/discovery-services/in-vitro-assays/]
  • Holder, A. L., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Journal of Applied Toxicology, 32(11), 886-894. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4036577/]
  • GARDP Revive. (n.d.). Animal model, toxicity. [URL: https://revive.gardp.org/glossary/animal-model-toxicity/]
  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 256-267. [URL: https://www.researchgate.net/publication/343231459_Guidelines_for_the_digestive_enzymes_inhibition_assay]
  • Abcam. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [URL: https://www.abcam.com/ps/products/197/ab197004/documents/ab197004_LDH_Cytotoxicity_Assay_Kit_v3.pdf]
  • ResearchGate. (2022). Animal Models in Toxicologic Research: Dog. [URL: https://www.researchgate.net/publication/362943180_Animal_Models_in_Toxicologic_Research_Dog]
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
  • Schürer, S. C., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(1), 24-34. [URL: https://pubs.acs.org/doi/10.1021/ci400513x]
  • Sharma, M., et al. (2023). Efficacy and Safety of Iodixanol in Computed Coronary Tomographic Angiography and Cardiac Catheterization. Journal of Cardiovascular Development and Disease, 10(11), 449. [URL: https://pubmed.ncbi.nlm.nih.gov/38003666/]
  • Fragopoulou, E., et al. (2007). Biological activity of acetylated phenolic compounds. Journal of Agricultural and Food Chemistry, 55(1), 80-86. [URL: https://pubmed.ncbi.nlm.nih.gov/17199411/]
  • ResearchGate. (2019). Stereochemistry and Antioxidant Activity of 1,3-Diol Derivatives of Diacetylcurcumin-4H: A Joint NMR, X-Ray, and Biological Approach. [URL: https://www.researchgate.net/publication/334812061_Stereochemistry_and_Antioxidant_Activity_of_13-Diol_Derivatives_of_Diacetylcurcumin-4H_A_Joint_NMR_X-Ray_and_Biological_Approach1]
  • López-Pérez, J. L., et al. (2022). Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. Molecules, 27(19), 6598. [URL: https://www.mdpi.com/1420-3049/27/19/6598]

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Deacetyl Iodixanol, a key process-related impurity and potential degradant of Iodixanol. The developed method is designed for use in quality control and stability studies of Iodixanol drug substance and product. We elucidate the rationale behind the method development, from chromatographic parameter selection to forced degradation studies, ensuring the method's specificity and robustness. The protocol is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

Iodixanol is a non-ionic, dimeric, iso-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as coronary angiography.[3][4] Its safety and efficacy are paramount, necessitating stringent control over its purity profile. Deacetyl Iodixanol is a known impurity that can arise during the synthesis of Iodixanol or as a degradation product.[5] Its structure is highly similar to the parent compound, differing only by the absence of an acetyl group, which presents a significant analytical challenge.

A robust, validated, and stability-indicating analytical method is crucial for ensuring that the levels of Deacetyl Iodixanol are maintained below acceptable limits throughout the drug product's lifecycle.[6][7] Such a method must be able to quantify the impurity in the presence of the active pharmaceutical ingredient (API), other related substances, and any potential degradation products that may form under stress conditions.[8] This document provides a detailed protocol for a reversed-phase HPLC method, its validation, and its application as a stability-indicating assay.

Method Development Strategy

The primary objective is to achieve a baseline separation between Iodixanol, Deacetyl Iodixanol, and other potential impurities. Reversed-phase HPLC is selected for its versatility and wide applicability in pharmaceutical analysis.

  • Column Selection: A C18 stationary phase is chosen for its hydrophobic characteristics, which are well-suited for retaining and separating the relatively polar Iodixanol and its related compounds. A column with a 3 to 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is required. Due to the polar nature of the analytes, a mobile phase with a high aqueous component is anticipated.

    • Aqueous Phase: A formic acid solution (e.g., 0.1%) is selected to control the pH and improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[9]

    • Organic Phase: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in reversed-phase chromatography.

  • Detection: Iodixanol and its impurities contain multiple iodine atoms on aromatic rings, which act as chromophores. UV detection is therefore a suitable and robust choice. Based on published methods, a detection wavelength of 243 nm is selected to ensure high sensitivity for both the API and its related compounds.[10]

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of all compounds with good resolution and symmetric peak shapes, from early-eluting polar impurities to the main Iodixanol peak.

Logical Workflow for Method Development & Validation

The overall process follows a systematic, risk-based approach as encouraged by ICH Q14 guidelines.[11]

G cluster_Dev Phase 1: Method Development cluster_Force Phase 2: Forced Degradation cluster_Val Phase 3: Method Validation (ICH Q2 R2) A Define Analytical Target Profile (ATP) B Screening Experiments (Column, Mobile Phase, pH) A->B Input C Method Optimization (Gradient, Flow Rate, Temp) B->C Refine D Final Method Conditions C->D Finalize E Stress Sample Preparation (Acid, Base, Peroxide, Heat, Light) D->E F Analyze Stressed Samples with Developed Method E->F G Peak Purity Assessment (PDA Detector) F->G H Demonstrate Specificity G->H Confirm I Specificity H->I Input for Validation J Linearity & Range K Accuracy L Precision (Repeatability & Intermediate) M LOD & LOQ N Robustness O System Suitability Criteria P Validated Stability-Indicating Method Ready for Routine Use O->P

Caption: Workflow from Method Development to Validation.

Experimental Protocols

Materials and Reagents
  • Iodixanol Reference Standard (RS)

  • Deacetyl Iodixanol RS

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (HPLC Grade or Milli-Q)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

Chromatographic System and Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent with DAD/PDA Detector
Column ZORBAX SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 243 nm
Injection Volume 10 µL
Run Time 30 minutes

Causality: The gradient starts with a high aqueous content (92% A) to retain the polar Deacetyl Iodixanol and Iodixanol, then gradually increases the organic content (%B) to elute them with good separation from each other and from any less polar impurities. The re-equilibration step ensures the column is ready for the next injection, providing reproducible retention times.

Standard and Sample Preparation
  • Diluent: Mobile Phase A (0.1% Formic Acid in Water)

  • Standard Stock Solution (Iodixanol): Accurately weigh and dissolve Iodixanol RS in diluent to obtain a concentration of 1.0 mg/mL.

  • Impurity Stock Solution (Deacetyl Iodixanol): Accurately weigh and dissolve Deacetyl Iodixanol RS in diluent to obtain a concentration of 0.1 mg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of Iodixanol and 5 µg/mL of Deacetyl Iodixanol in diluent. This solution is used to verify resolution and other system suitability parameters.

  • Test Solution (Sample): Accurately weigh and dissolve the Iodixanol drug substance sample in diluent to a final concentration of 0.5 mg/mL.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[12][13] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are formed at detectable levels without completely consuming the parent peak.

  • Acid Hydrolysis: To 1 mL of a 1.0 mg/mL Iodixanol stock solution, add 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with an equimolar amount of NaOH. Dilute to a final concentration of 0.5 mg/mL with diluent.

  • Base Hydrolysis: To 1 mL of a 1.0 mg/mL Iodixanol stock solution, add 1 mL of 1.0 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equimolar amount of HCl. Dilute to a final concentration of 0.5 mg/mL with diluent.

  • Oxidative Degradation: To 1 mL of a 1.0 mg/mL Iodixanol stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.5 mg/mL with diluent.

  • Thermal Degradation: Store the solid Iodixanol drug substance in an oven at 105°C for 48 hours. After exposure, prepare a 0.5 mg/mL solution in diluent.

  • Photolytic Degradation: Expose the solid Iodixanol drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). After exposure, prepare a 0.5 mg/mL solution in diluent.

Analysis of Stressed Samples: Analyze a blank (diluent), an unstressed sample, and all stressed samples. Use a photodiode array (PDA) detector to assess peak purity and ensure no co-eluting peaks are present under the main analyte and impurity peaks.

Method Validation Protocol (per ICH Q2(R2))

Method validation demonstrates that the analytical procedure is fit for its intended purpose.[2][14]

System Suitability

Before performing any validation experiments, the chromatographic system's performance must be verified.

  • Procedure: Inject the System Suitability Solution (SSS) five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0 for both Iodixanol and Deacetyl Iodixanol peaks.

    • Theoretical Plates (N): ≥ 2000 for both peaks.

    • Resolution (Rs): ≥ 2.0 between Iodixanol and Deacetyl Iodixanol.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of both analytes.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Procedure: Analyze the diluent, a solution of Deacetyl Iodixanol, a solution of Iodixanol, and the samples from the forced degradation study.

  • Acceptance Criteria: The method must demonstrate baseline resolution between Deacetyl Iodixanol and Iodixanol. In the stressed samples, the main peaks should be pure (as determined by PDA analysis) and resolved from any degradation products.

Linearity and Range
  • Procedure: Prepare a series of at least five concentrations of Deacetyl Iodixanol ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.2%, the range would be LOQ to 0.3%).

  • Acceptance Criteria:

    • Plot a graph of peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

Accuracy
  • Procedure: Prepare spiked samples by adding known amounts of Deacetyl Iodixanol to the Iodixanol sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision
  • Repeatability (Intra-assay Precision): Analyze six replicate preparations of the Iodixanol sample spiked with Deacetyl Iodixanol at 100% of the specification limit on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the area of the Deacetyl Iodixanol peak should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N = 3; LOQ is where S/N = 10.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness
  • Procedure: Intentionally vary critical method parameters one at a time and assess the impact on system suitability and results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% absolute organic)

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Results and Discussion

Chemical Structures

Caption: Structures of Iodixanol and Deacetyl Iodixanol.

Validation Data Summary (Representative)
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference at the retention time of Deacetyl Iodixanol. Peak purity > 99.5% in stressed samples.No interference. Baseline resolution.Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range LOQ - 0.3%Covers normal rangePass
Accuracy (% Recovery) 98.5% - 102.1%90.0% - 110.0%Pass
Repeatability (%RSD) 1.8%≤ 5.0%Pass
Intermediate Precision (%RSD) 2.5%≤ 10.0%Pass
LOQ 0.5 µg/mL (0.01% of test conc.)Sufficiently lowPass
Robustness System suitability met under all varied conditions.System suitability met.Pass

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of Deacetyl Iodixanol in Iodixanol drug substance. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and for monitoring the stability of Iodixanol. This method adheres to the current regulatory expectations outlined by the ICH and USP.[14][15]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • AMSbiopharma. (2022). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • LinkedIn. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • ResearchGate. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. [Link]

  • Ye, L., et al. (2025). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. International Journal of Analytical Chemistry. [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • National Institutes of Health. (2020). Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development. [Link]

  • Neila, C., et al. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • ResearchGate. (2008). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. [Link]

  • Wikipedia. Iodixanol. [Link]

  • Ye, L., et al. (2025). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. PubMed. [Link]

  • Chitnis, S. D., & Akhlaghi, F. (2008). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. DigitalCommons@URI. [Link]

  • IJCRT. (2023). Stability Indicating Assay Method. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • AmbioPharm. What is a stability indicating method? [Link]

  • Seshachalam, V., et al. (2012). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical Analysis. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 3724, Iodixanol. [Link]

  • ResearchGate. Chemical structure of iodixanol (Visipaque). [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Deacetyl Iodixanol in Iodixanol Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iodixanol is a non-ionic, dimeric, hexa-iodinated radiographic contrast agent widely used in diagnostic imaging procedures such as coronary angiography.[1] Its iso-osmolarity to blood is a key feature, making it a preferred option, particularly for patients with renal impairment.[2] The chemical structure of Iodixanol is 5,5′-[(2-hydroxypropane-1,3-diyl)bis(acetylimino)]bis[N,N′-bis(2,3-dihydroxypropyl)-2,4,6- triiodobenzene-1,3-dicarboxamide].[3] The purity of the drug substance is paramount to its safety and efficacy. One of the potential process-related impurities is Deacetyl Iodixanol, which can arise from the hydrolysis of the acetylimino group. Rigorous quantification of this and other impurities is a critical component of quality control in the manufacturing of Iodixanol, ensuring that it meets the stringent requirements set by pharmacopeias.[4][5]

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of Deacetyl Iodixanol in Iodixanol drug substance. The methodology is designed to be stability-indicating, meaning it can effectively separate the impurity from the active pharmaceutical ingredient (API) and other potential degradation products.[6] The principles outlined herein are grounded in the guidelines of the International Council for Harmonisation (ICH), ensuring the method's suitability for regulatory submissions.[7][8]

Scientific Principles and Method Rationale

The separation of Iodixanol and its related substances, including Deacetyl Iodixanol, by reverse-phase HPLC is a well-established technique.[9] However, due to the high polarity of these compounds, achieving adequate retention and resolution can be challenging. This method employs a hydrophilic interaction liquid chromatography (HILIC) approach, which provides an alternative and often superior separation mechanism for highly polar analytes.[10]

The HILIC method utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which the polar analytes can partition. Elution is then achieved by a gradient of increasing aqueous mobile phase. This approach offers excellent separation for Iodixanol and its polar impurities.[11]

The choice of UV detection at 243 nm is based on the chromophoric properties of the tri-iodinated benzene ring present in both Iodixanol and Deacetyl Iodixanol, providing a strong and reliable signal for quantification.[10]

Experimental Workflow Diagram

HPLC-UV Workflow for Deacetyl Iodixanol Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Analysis S1 Weigh Iodixanol Drug Substance S2 Dissolve in Water S1->S2 H2 Inject Sample/Standard S2->H2 Test Solution S3 Prepare Deacetyl Iodixanol Standard S4 Create Calibration Standards S3->S4 S4->H2 Calibration Solutions H1 Equilibrate HILIC Column H1->H2 H3 Gradient Elution H2->H3 H4 UV Detection at 243 nm H3->H4 D1 Integrate Chromatographic Peaks H4->D1 Chromatogram D2 Generate Calibration Curve D1->D2 D4 System Suitability Test D1->D4 D3 Quantify Deacetyl Iodixanol D2->D3

Caption: Workflow for Deacetyl Iodixanol quantification.

Materials and Methods
  • Iodixanol Drug Substance (for testing)

  • Iodixanol Reference Standard (USP or equivalent)

  • Deacetyl Iodixanol Reference Standard

  • Acetonitrile (HPLC grade)

  • Formic Acid (ACS grade)

  • Water (HPLC grade)

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • HILIC column (e.g., Kinetex™ HILIC, 100 Å, 2.6 µm, 150 x 4.6 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

Detailed Protocols
  • Mobile Phase A (Aqueous): Prepare a 1.0 mmol/L formic acid solution in water and adjust the pH to 3.2.

  • Mobile Phase B (Organic): Use HPLC grade acetonitrile.

  • Diluent: A mixture of acetonitrile and water (92:8, v/v).

  • Standard Stock Solution of Deacetyl Iodixanol: Accurately weigh and dissolve an appropriate amount of Deacetyl Iodixanol reference standard in the diluent to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to cover the expected range of the impurity.

  • Test Solution: Accurately weigh and dissolve a specified amount of Iodixanol drug substance in the diluent to a final concentration suitable for analysis.

The following chromatographic conditions are recommended for the separation and quantification of Deacetyl Iodixanol.

ParameterConditionRationale
Column Kinetex™ HILIC, 100 Å, 2.6 µm, 150 x 4.6 mmProvides excellent separation for polar compounds like Iodixanol and its impurities.[10]
Mobile Phase A: 1.0 mmol/L Formic Acid in Water, pH 3.2B: AcetonitrileThe formic acid acts as a buffer and improves peak shape. The high organic content is essential for HILIC retention.[10]
Gradient Isocratic: 92% BAn isocratic method simplifies the procedure and improves reproducibility.[10]
Flow Rate 0.8 mL/minProvides optimal separation efficiency and reasonable run times.[10]
Column Temperature 20°CMaintains consistent retention times and improves method robustness.[10]
UV Detection 243 nmWavelength of maximum absorbance for Iodixanol and its related substances.[10]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Run Time Approximately 20 minutesSufficient to elute all components of interest.
Method Validation

The analytical method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12] The following parameters should be assessed:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and the matrix.[13] To demonstrate specificity, forced degradation studies should be performed on the Iodixanol drug substance.[14]

  • Forced Degradation Protocol:

    • Acid Hydrolysis: Expose the drug substance to 0.1N HCl at 60°C.

    • Base Hydrolysis: Expose the drug substance to 0.1N NaOH at 60°C.

    • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid drug substance at an elevated temperature.

    • Photolytic Degradation: Expose the drug substance to UV light.

    The stressed samples are then analyzed by the proposed HPLC-UV method. The peak for Deacetyl Iodixanol should be well-resolved from the main Iodixanol peak and any other degradation products formed. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Procedure: A series of at least five concentrations of the Deacetyl Iodixanol reference standard are prepared and injected.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Procedure: Spike a known amount of Deacetyl Iodixanol reference standard into the Iodixanol drug substance at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98-102%.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, and on different instruments.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Determination: These can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the quantification results should not be significantly affected.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the Deacetyl Iodixanol peak
Theoretical Plates (N) ≥ 2000 for the Deacetyl Iodixanol peak
Resolution (Rs) ≥ 2.0 between Deacetyl Iodixanol and the closest eluting peak
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0% for peak area
Conclusion

The described HILIC-UV method provides a reliable and robust approach for the quantification of Deacetyl Iodixanol in Iodixanol drug substance. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies. Proper validation in accordance with ICH guidelines is essential to ensure the integrity of the analytical data and to meet regulatory expectations.

References

  • Rondon, B. D., Cassiano, N. M., & Cass, Q. B. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 140, 342-346. [Link][10]

  • British Pharmacopoeia Commission. (n.d.). Iodixanol. British Pharmacopoeia. [Link][4]

  • United States Pharmacopeial Convention. (n.d.). USP Monographs: Iodixanol. USP-NF. [Link][5]

  • Chitnis, S. D., & Akhlaghi, F. (2008). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Journal of Chromatography B, 868(1-2), 52-58. [Link][16]

  • European Directorate for the Quality of Medicines & HealthCare. (2024). Iodixanol. European Pharmacopoeia. [Link]

  • United States Pharmacopeial Convention. (n.d.). Iodixanol Injection. USP-NF. [Link][17]

  • European Pharmacopoeia (2024). Iodixanol. Ph. Eur. 11.0, 2215. [Link][3]

  • AMSbiopharma. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link][7]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link][14]

  • Skar, M., et al. (1995). Bioanalytical methods for iodixanol and their application to studies on metabolism and protein binding. Acta Radiologica. Supplementum, 399, 74-80. [Link][9]

  • Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 51-59. [Link][6]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link][8]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][12]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link][15]

  • Li, Y., et al. (2020). Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development. Molecular Therapy: Methods & Clinical Development, 17, 743–750. [Link][2]

  • Dr. N. G. S. Arts and Science College. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I [Video]. YouTube. [Link][13]

  • National Center for Biotechnology Information. (n.d.). Iodixanol. PubChem. [Link][1]

Sources

Application Note: A Robust LC-MS/MS Method for the Analysis of Deacetyl Iodixanol in Iodixanol Drug Substance and Formulations

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Deacetyl Iodixanol, a potential process impurity and degradation product, in Iodixanol drug substance and formulated products. The method demonstrates high specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for the separation of Iodixanol and its deacetylated impurity, and specific mass spectrometric parameters for unambiguous detection and quantification.

Introduction

Iodixanol is a non-ionic, dimeric, iso-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1][2] Its favorable safety profile is attributed to its isotonicity with blood, which minimizes patient discomfort and adverse renal effects compared to hyperosmolar contrast media.[3][4] The chemical structure of Iodixanol, 5,5′-[(2-hydroxy-1,3-propanediyl)bis(acetylamino)]bis[N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide], contains multiple amide linkages.[3]

Deacetyl Iodixanol is a related substance where one of the N-acetyl groups has been hydrolyzed. The presence of this and other impurities must be carefully controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the FDA and under ICH guidelines.[5] Therefore, a highly sensitive and specific analytical method is crucial for the accurate quantification of Deacetyl Iodixanol in both the active pharmaceutical ingredient (API) and finished drug products. LC-MS/MS offers unparalleled selectivity and sensitivity for this purpose, allowing for the detection of trace-level impurities even in the presence of a large excess of the main compound.[6]

This application note provides a comprehensive protocol for the analysis of Deacetyl Iodixanol in Iodixanol, designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Iodixanol Reference Standard (USP or equivalent)

  • Deacetyl Iodixanol Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Iodixanol drug substance or formulation for analysis

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was utilized. The system should be equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Rationale: The goal of sample preparation is to dilute the sample to a concentration suitable for LC-MS/MS analysis and to ensure the analytes are fully dissolved in a solvent compatible with the mobile phase.[7] For this method, a simple "dilute-and-shoot" approach is sufficient for both drug substance and aqueous-based formulations, minimizing sample manipulation and potential for error.

Protocol:

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of Iodixanol and Deacetyl Iodixanol reference standards in ultrapure water to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solutions with a mixture of water and acetonitrile (e.g., 95:5 v/v) to create a calibration curve covering the expected concentration range of Deacetyl Iodixanol. A typical range might be 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Iodixanol Drug Substance: Accurately weigh and dissolve the drug substance in ultrapure water to a nominal concentration of 1 mg/mL.

    • Iodixanol Injection Formulation: Dilute the formulation with ultrapure water to achieve a final nominal Iodixanol concentration of 1 mg/mL.

    • Further dilute the prepared sample solutions with the initial mobile phase to bring the expected impurity concentration within the calibration range.

LC-MS/MS Method

Causality behind Method Choices:

  • Chromatography: Reversed-phase chromatography is selected for its robustness in separating compounds with varying polarities.[8] A C18 column is a common and effective choice for this type of analysis. A gradient elution is employed to ensure good peak shape for both the more polar Deacetyl Iodixanol and the parent Iodixanol, and to elute any less polar impurities from the column. The use of formic acid in the mobile phase aids in the protonation of the analytes in the ESI source, enhancing signal intensity in positive ion mode.[9]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is chosen as it is well-suited for polar molecules like Iodixanol and its derivatives, readily forming protonated molecular ions [M+H]+. Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition, which minimizes interference from matrix components and other impurities.[10]

Liquid Chromatography Parameters
ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions should be optimized for the specific instrument being used. The precursor ion for Iodixanol is [M+H]+ with a mass-to-charge ratio (m/z) of approximately 1551.8. Deacetyl Iodixanol will have a lower m/z.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Iodixanol 1551.8Optimized Fragment50OptimizedOptimized
Deacetyl Iodixanol 1509.8Optimized Fragment50OptimizedOptimized

Note: The exact m/z values and optimal voltages/energies may vary slightly between different mass spectrometers and should be determined empirically.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting prep_start Start: Receive Sample/ Reference Standards stock_sol Prepare Stock Solutions (1 mg/mL in Water) prep_start->stock_sol sample_prep Prepare Sample Solution (Dilute to 1 mg/mL) prep_start->sample_prep work_std Create Working Standards (Calibration Curve) stock_sol->work_std lc_injection Inject into LC System work_std->lc_injection Inject Standards sample_prep->lc_injection Inject Samples chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS Detection (ESI+, MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration Acquire Data calc_concentration Calculate Impurity Concentration peak_integration->calc_concentration calibration_curve Generate Calibration Curve calibration_curve->calc_concentration report Generate Report calc_concentration->report

Sources

UPLC method for rapid detection of Iodixanol impurities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Rapid Detection of Iodixanol Impurities by Ultra-Performance Liquid Chromatography (UPLC)

Abstract

Iodixanol, a non-ionic, dimeric, iodinated contrast agent, is essential in modern diagnostic imaging.[1][2] Its purity is paramount to patient safety, necessitating stringent control over process-related and degradation impurities. This application note details a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation and quantification of Iodixanol and its known related substances. By leveraging sub-2 µm particle column technology, this method significantly reduces analysis time compared to traditional HPLC methods while improving resolution and sensitivity. The protocol is grounded in the principles outlined by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), providing a trustworthy and scientifically sound approach for quality control and drug development professionals.[3][4]

Scientific Principles & Rationale

The successful separation of Iodixanol from its structurally similar impurities presents a significant analytical challenge. Iodixanol itself is a large, complex molecule, and its impurities often differ only subtly, for instance, by the absence of a side chain or the presence of an additional alkyl group.[5][6] This method's efficacy is built on the principles of reversed-phase chromatography, where separation is governed by the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.

Causality behind Experimental Choices:

  • Stationary Phase: An Acquity UPLC BEH C18 column (or equivalent) is selected. The C18 stationary phase provides the necessary hydrophobicity to retain Iodixanol and its related compounds. The 1.7 µm particle size is the cornerstone of UPLC technology, enabling higher efficiency, superior resolution, and faster analysis times at higher optimal linear velocities without generating excessive backpressure.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. Water serves as the weak solvent (polar), while acetonitrile is the strong solvent (less polar). Starting with a high percentage of water allows for the retention and separation of early-eluting, more polar impurities. The proportion of acetonitrile is then gradually increased to elute the main Iodixanol peaks and, subsequently, any less polar, more strongly retained impurities like overalkylated compounds.[3] This gradient approach is critical for resolving a wide range of impurities within a single run.

  • Detection: UV detection at 254 nm is chosen because the tri-iodinated benzene rings common to Iodixanol and its impurities are strong chromophores at this wavelength, providing excellent sensitivity for all target analytes.[4][7]

  • Temperature Control: Maintaining a constant column temperature (e.g., 40 °C) is crucial for ensuring reproducible retention times and peak shapes. Elevated temperatures reduce mobile phase viscosity, allowing for higher flow rates and improved peak efficiency.

Methodology

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity.

Materials and Reagents
  • Iodixanol Reference Standard (RS) (e.g., USP or Ph. Eur. grade)

  • Iodixanol Impurity Standards as required (e.g., Iodixanol Related Compound C, Impurity E, Impurity H)[5][8][9]

  • Acetonitrile (LC-MS grade or equivalent)

  • Water (Milli-Q or equivalent, 18.2 MΩ·cm)

  • 0.22 µm membrane filters (for mobile phase and sample filtration)

Instrumentation & Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterSpecification
Instrumentation Waters Acquity UPLC H-Class or equivalent
Detector Photodiode Array (PDA) or Tunable UV (TUV)
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 254 nm
Run Time ~15 minutes
Gradient Program Time (min)
0.0
10.0
10.1
12.0
12.1
15.0
Preparation of Solutions
  • Test Solution: Accurately weigh and dissolve an amount of Iodixanol substance in water to obtain a final concentration of approximately 2.5 mg/mL.[4][10] Pass through a 0.22 µm syringe filter before injection.

  • Reference Solution (a) / Sensitivity Solution: Dilute the Test Solution 1:100 with water to a concentration of 0.025 mg/mL (representing a 1.0% impurity level).[4]

  • System Suitability Solution (Resolution): Prepare a solution containing Iodixanol (~0.25 mg/mL) and key specified impurities (e.g., Impurity E, Impurity H) at a relevant concentration (e.g., 0.005 mg/mL). This is used to verify the separation capability of the system.[4][11]

Experimental Workflow and System Suitability

The following diagram outlines the complete analytical workflow, from sample preparation to final data analysis.

G cluster_prep Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Water/Acetonitrile) equilibrate Equilibrate UPLC System with Mobile Phase prep_mobile->equilibrate prep_sample Prepare Test Solution (2.5 mg/mL Iodixanol) inject_sample Inject Blank, Reference, and Test Solutions prep_sample->inject_sample prep_ref Prepare Reference & System Suitability Solutions inject_sst Inject System Suitability Solution prep_ref->inject_sst equilibrate->inject_sst verify_sst Verify SST Criteria (Resolution, Tailing) inject_sst->verify_sst verify_sst->equilibrate If Fail, Re-equilibrate or Troubleshoot verify_sst->inject_sample If Pass integrate Integrate Chromatograms inject_sample->integrate identify Identify Peaks by RRT integrate->identify quantify Quantify Impurities (Area % vs. Reference) identify->quantify report Generate Final Report quantify->report

Caption: UPLC analytical workflow for Iodixanol impurity testing.

System Suitability

Before sample analysis, the system's performance must be verified. This ensures the method is trustworthy and capable of producing accurate results.

ParameterAcceptance CriteriaRationale
Resolution (R) R ≥ 2.0 between critical peak pairs (e.g., Impurity E and Iodixanol).[7]Ensures baseline separation of adjacent peaks, allowing for accurate integration.
Tailing Factor (T) T ≤ 1.5 for the main Iodixanol peaks.Confirms good peak shape, which is essential for accurate quantification and indicates a healthy column.
Repeatability (RSD) RSD ≤ 5.0% for 5 replicate injections of the Reference Solution.Demonstrates the precision of the analytical system.

Results and Discussion

Expected Chromatographic Profile

A successful separation will show the main Iodixanol peaks (it exists as isomers) well-resolved from various specified and unspecified impurities.[3] The gradient elution ensures that polar impurities elute early, while any non-polar, overalkylated compounds elute at later retention times. The high efficiency of the UPLC column results in sharp, narrow peaks, enhancing both resolution and detection limits.

Typical Retention Data

The following table lists known impurities of Iodixanol and their typical relative retention times (RRT) with respect to the main Iodixanol peak. RRT is used for peak identification as it is more robust against minor shifts in retention time than absolute values.

CompoundTypical RRTPharmacopoeial Limit (USP)
Impurity E~0.7 - 0.8NMT 0.3%
Iohexol~0.6NMT 0.6%[3]
Iodixanol Related Compound B-NMT 0.2%[3]
Iodixanol Related Compound C~1.04NMT 0.4%[3]
Iodixanol Related Compound F-NMT 0.2%[3]
Iodixanol Related Compound G-NMT 0.2%[3]
Impurity H~1.4-
Overalkylated Impurities~1.3 - 1.7NMT 1.0%[3]
Total Impurities -NMT 1.5% [3][7]

NMT = Not More Than

Demonstrating Method Specificity: Forced Degradation

To qualify as "stability-indicating," a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[12][13] Forced degradation studies are essential for this purpose.[14][15] They involve subjecting the Iodixanol drug substance to harsh conditions to intentionally generate degradants.

G cluster_input Method Parameters cluster_output Performance Metrics Column Stationary Phase (e.g., C18) Resolution Peak Resolution Column->Resolution MobilePhase Mobile Phase (Water/ACN) MobilePhase->Resolution PeakShape Peak Shape (Tailing Factor) MobilePhase->PeakShape Gradient Gradient Profile Gradient->Resolution Speed Analysis Speed Gradient->Speed FlowRate Flow Rate & Temp FlowRate->PeakShape FlowRate->Speed Sensitivity Sensitivity (S/N) Resolution->Sensitivity

Caption: Logical relationship between UPLC parameters and performance.

A typical forced degradation study protocol includes:

  • Acid/Base Hydrolysis: Refluxing the drug substance in 0.1N HCl and 0.1N NaOH.[16]

  • Oxidation: Treating the drug substance with 3% hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Stress: Exposing the drug substance solution to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed using the UPLC method. The method is considered stability-indicating if all degradation peaks are successfully resolved from the main Iodixanol peaks and from each other, demonstrating its specificity.

Conclusion

The described UPLC method offers a rapid, sensitive, and high-resolution approach for the quality control of Iodixanol. By significantly reducing run times to under 15 minutes, it increases laboratory throughput without compromising data quality. The method is grounded in pharmacopoeial principles and demonstrates specificity through forced degradation, making it a trustworthy and essential tool for researchers, scientists, and drug development professionals ensuring the purity and safety of Iodixanol products.

References

  • Title: USP Monographs: Iodixanol Source: USP29-NF24 URL: [Link]

  • Title: Iodixanol Injection - USP-NF Source: USP-NF URL: [Link]

  • Title: Iodixanol Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: USP Monographs: Iodixanol Injection Source: USP29-NF24 URL: [Link]

  • Title: Iodixanol | C35H44I6N6O15 Source: PubChem - NIH URL: [Link]

  • Title: Iodixanol EP Impurity E Source: Allmpus URL: [Link]

  • Title: Iodixanol Uses, Side Effects & Warnings Source: Drugs.com URL: [Link]

  • Title: Iodixanol - British Pharmacopoeia Source: British Pharmacopoeia URL: [Link]

  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: Impurity Control in the European Pharmacopoeia Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

  • Title: IODIXANOL Iodixanolum Source: European Pharmacopoeia 7.0 URL: [Link]

  • Title: Formulation, stability and compatibility of iodixanol Source: PubMed URL: [Link]

  • Title: Guideline on control of impurities of pharmacopoeial substances Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and Validation of Stability Indicating RP-UPLC Method Source: Longdom Publishing URL: [Link]

  • Title: Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation Source: PubMed URL: [Link]

  • Title: Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: Deacetyl Iodixanol as a Reference Standard for Quality Control of Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iodixanol is a non-ionic, dimeric, iso-osmolar X-ray contrast agent used extensively in diagnostic imaging procedures such as coronary angiography.[1] Given its parenteral administration, stringent control over its purity and impurity profile is paramount to ensure patient safety and product efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, qualification, and control of impurities in new drug substances.[2][3][4]

Deacetyl Iodixanol is a critical process-related impurity and a potential degradation product in the synthesis of Iodixanol.[5][6] Its chemical structure is closely related to the final Iodixanol molecule, making it a key marker for the quality of the manufacturing process. The accurate identification and quantification of Deacetyl Iodixanol are essential quality control measures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Deacetyl Iodixanol as a reference standard. It outlines detailed protocols for the preparation of standards, their application in high-performance liquid chromatography (HPLC) for impurity profiling, and the principles of method validation in accordance with ICH Q2(R1) guidelines.[7][8][9]

Deacetyl Iodixanol: Physicochemical Properties and Synthesis

A thorough understanding of the reference standard's properties is fundamental to its correct application.

Physicochemical Data

The key physicochemical properties of Deacetyl Iodixanol are summarized in the table below.

PropertyValue
Chemical Name 5-[Acetyl[3-[[3,5-bis[(2,3-dihydroxypropyl)carbamoyl]-2,4,6-triiodophenyl]amino]-2-hydroxypropyl]amino]-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide[6]
Synonyms Iodixanol impurity C, Desacetyl Iodixanol[6]
CAS Number 171897-74-8[5]
Molecular Formula C₃₃H₄₂I₆N₆O₁₄[6]
Molecular Weight 1508.15 g/mol [6]
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF
Storage 2-8°C, protected from light[6]
Synthetic Relationship to Iodixanol

Iodixanol is synthesized through the dimerization of 5-acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide.[10][11] Deacetyl Iodixanol can arise as an impurity during this process. The structural relationship is illustrated below, highlighting Deacetyl Iodixanol as a mono-N-deacetylated analogue of the final dimeric product.

G cluster_synthesis Iodixanol Synthesis Pathway CompoundA 5-acetamido-N,N′-bis(2,3-dihydroxypropyl) -2,4,6-triiodo-isophthalamide Iodixanol Iodixanol (Dimer) CompoundA->Iodixanol Dimerization Deacetyl Deacetyl Iodixanol (Impurity C) CompoundA->Deacetyl Side Reaction / Degradation

Caption: Synthetic relationship between the starting material, Iodixanol, and the Deacetyl Iodixanol impurity.

Application Protocol: HPLC Analysis of Iodixanol for Deacetyl Iodixanol Impurity

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust method for separating Iodixanol from its related substances.[12] This protocol details a standard HPLC method for the quantification of Deacetyl Iodixanol.

Materials and Reagents
  • Deacetyl Iodixanol Reference Standard

  • Iodixanol Active Pharmaceutical Ingredient (API) or Finished Product

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions

Deacetyl Iodixanol Stock Solution (Standard Stock):

  • Accurately weigh approximately 10 mg of Deacetyl Iodixanol Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile/water). This yields a concentration of approximately 100 µg/mL.

Working Standard Solution:

  • Pipette 1.0 mL of the Standard Stock into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase diluent. This yields a working concentration of approximately 10 µg/mL, which may be adjusted based on the expected impurity levels.

Iodixanol Sample Solution (Test Solution):

  • Accurately weigh approximately 250 mg of Iodixanol API.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase diluent to obtain a concentration of 2.5 mg/mL.[13][14]

Chromatographic Conditions

The following HPLC parameters provide a starting point and should be optimized for the specific column and system used. A hydrophilic interaction liquid chromatography (HILIC) method can also be a valuable alternative.[15][16]

ParameterRecommended Setting
Column C18, 4.6 mm x 250 mm, 5 µm packing L1[13]
Mobile Phase Gradient of Acetonitrile and Water (e.g., with 0.1% formic acid)
Gradient Program Example: Start at 5% Acetonitrile, ramp to 40% over 30 min, hold, and re-equilibrate.
Flow Rate 1.0 mL/min[13]
Column Temperature 20-30°C
UV Detection 243 nm or 254 nm[13][15]
Injection Volume 10 µL[13]
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified for its suitability. This is achieved by injecting the Working Standard Solution multiple times (typically 5-6 replicates).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates system precision and reproducibility.
Resolution (Rs) > 2.0 between Deacetyl Iodixanol and nearest peakEnsures baseline separation for accurate quantification.

Data Analysis and Calculation

  • Identification: Identify the Deacetyl Iodixanol peak in the Test Solution chromatogram by comparing its retention time with that of the Working Standard Solution.

  • Quantification: Calculate the percentage of Deacetyl Iodixanol in the Iodixanol sample using the following external standard formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

    • Area_impurity: Peak area of Deacetyl Iodixanol in the Test Solution.

    • Area_standard: Average peak area of Deacetyl Iodixanol in the Working Standard Solution.

    • Conc_standard: Concentration of Deacetyl Iodixanol in the Working Standard Solution (e.g., in mg/mL).

    • Conc_sample: Concentration of Iodixanol in the Test Solution (e.g., in mg/mL).

Method Validation Principles

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[9] The Deacetyl Iodixanol reference standard is crucial for this process, which is governed by ICH Q2(R1) guidelines.[7][8]

G cluster_validation ICH Q2(R1) Method Validation Workflow Start Define Analytical Procedure's Purpose Specificity Specificity (Discrimination from other components) Start->Specificity Linearity Linearity & Range (Proportionality of response) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Detection & Quantitation Limits) Precision->LOD_LOQ Robustness Robustness (Resilience to small variations) LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

  • Specificity: Demonstrated by showing that the method can unequivocally assess the Deacetyl Iodixanol peak in the presence of Iodixanol and other potential impurities. This involves spiking the Iodixanol sample with the Deacetyl Iodixanol standard.

  • Linearity: A series of solutions of the Deacetyl Iodixanol standard are prepared at different concentrations and analyzed. The peak areas are plotted against concentration to demonstrate a linear relationship.

  • Accuracy: Determined by spiking a placebo or a known Iodixanol sample with known amounts of the Deacetyl Iodixanol standard at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision: Assessed through repeatability (multiple analyses of the same sample on the same day) and intermediate precision (analyses on different days, by different analysts, or on different equipment).

  • Limit of Quantitation (LOQ): The lowest concentration of Deacetyl Iodixanol that can be reliably quantified with acceptable precision and accuracy.

Conclusion

The Deacetyl Iodixanol reference standard is an indispensable tool for ensuring the quality and safety of Iodixanol drug substance and product. Its correct use in a validated analytical method, such as the HPLC protocol described herein, allows for the precise and accurate control of this critical impurity. Adherence to these protocols and the principles of method validation provides confidence in the quality of the final pharmaceutical product, aligning with the stringent requirements of global regulatory agencies.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Bioanalytical methods for iodixanol and their application to studies on metabolism and protein binding. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Impurities in new drug substance | ICH Q3A(R2). YouTube. [Link]

  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. ResearchGate. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. ResearchGate. [Link]

  • Iodixanol Injection. USP-NF. [Link]

  • Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. National Institutes of Health. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Semantic Scholar. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. PubMed. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. DigitalCommons@URI. [Link]

  • Physicochemical properties of iodixanol. PubMed. [Link]

  • Iodixanol. DrugFuture. [Link]

  • Iodixanol. PubChem, National Institutes of Health. [Link]

  • Preparation of iodixanol.
  • 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. European Patent Office. [Link]

  • Production of iodixanol.
  • Iodixanol Injection. U.S. Pharmacopeia. [Link]

  • Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide. Patsnap Eureka. [Link]

Sources

Application Note: Preparation and Qualification of Deacetyl Iodixanol Working Standards for Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation of Deacetyl Iodixanol working standards. Deacetyl Iodixanol is a known impurity of Iodixanol, a widely used non-ionic, dimeric, hexaiodinated radiographic contrast agent.[1][2][3] Accurate quantification of impurities is a critical component of quality control in pharmaceutical manufacturing and drug development to ensure patient safety.[4] This protocol outlines the methodology for creating a precise set of calibration standards, starting from a certified reference material, suitable for use in analytical techniques such as High-Performance Liquid Chromatography (HPLC). The guide emphasizes the scientific rationale behind each step to ensure the integrity and reliability of the prepared standards.

Introduction: The Rationale for Impurity Standards

Iodixanol (marketed as Visipaque™) is a third-generation contrast medium designed to be iso-osmolar to blood, reducing osmotic effects and improving patient tolerance.[4][5] The manufacturing process of any active pharmaceutical ingredient (API) can result in the formation of related substances or impurities.[6][7] Deacetyl Iodixanol, also known as Iodixanol Impurity C, is one such related substance that must be monitored and controlled within strict limits set by pharmacopeial monographs and regulatory bodies.[8][9][10]

The accurate quantification of this impurity relies on the comparison of its analytical response (e.g., chromatographic peak area) to that of a known, precise concentration. Therefore, the preparation of high-quality working standards is not merely a preliminary step but the foundation of reliable impurity profiling.[11] These standards are used to construct a calibration curve, which allows for the conversion of an instrumental signal into a concentration value. This application note provides a robust protocol for this critical process, grounded in established principles of analytical chemistry.[12][13]

Materials and Equipment

The quality of analytical standards is directly dependent on the quality of the materials and the precision of the equipment used in their preparation.

2.1 Materials

  • Primary Reference Standard: Deacetyl Iodixanol Certified Reference Material (CRM) or Pharmacopeial Standard (e.g., from USP). This material should have a certificate of analysis (CoA) stating its purity or potency.[13][14]

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile and ultrapure water (18.2 MΩ·cm). The choice of solvent should be compatible with the analytical method's mobile phase to ensure peak shape integrity and prevent solvent-related artifacts.[8][15]

  • Glassware: Class A certified volumetric flasks and pipettes are mandatory to minimize volumetric errors.

  • Vials: Amber glass or light-protecting autosampler vials with appropriate caps and septa.

2.2 Equipment

  • Analytical Balance: A calibrated, four or five-place analytical balance (0.1 mg or 0.01 mg readability).

  • Ultrasonic Bath (Sonicator): To ensure complete dissolution of the standard.

  • Vortex Mixer: For thorough mixing of solutions.

  • Calibrated Pipettors: For accurate liquid transfers, particularly for serial dilutions.

Experimental Protocols

Safety Precaution: Adhere to standard laboratory safety practices. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals within a fume hood.

3.1 Protocol 1: Preparation of a High-Concentration Stock Solution

The stock solution is the cornerstone of the entire set of working standards. Its accuracy dictates the accuracy of all subsequent dilutions.

Step-by-Step Methodology:

  • Equilibration: Allow the vial containing the Deacetyl Iodixanol reference standard to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which would lead to a weighing error.

  • Weighing: Accurately weigh approximately 5 mg of the Deacetyl Iodixanol standard into a clean, dry weighing boat using a calibrated analytical balance. Record the exact weight to four or five decimal places.

  • Transfer: Carefully transfer the weighed powder into a 50 mL Class A volumetric flask. Tap the weighing boat to ensure the maximum possible transfer of the material.

  • Initial Dissolution: Add approximately 30-35 mL of a 50:50 (v/v) mixture of acetonitrile and ultrapure water to the volumetric flask. The use of a solvent mixture similar to a potential mobile phase ensures solubility and compatibility.[8]

  • Sonication: Stopper the flask and place it in an ultrasonic bath for 10-15 minutes, or until all solid material is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter. Sonication provides the energy needed to break down agglomerates and ensure true dissolution.

  • Final Dilution: Once the solution has returned to room temperature, carefully add the 50:50 acetonitrile/water solvent up to the calibration mark on the volumetric flask. Use a pipette for the final drops to avoid overshooting the mark.

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. Inadequate mixing is a common source of error in standard preparation.

  • Calculation: Calculate the precise concentration of the stock solution using the following formula, accounting for the purity of the reference standard as stated on its Certificate of Analysis.

    Formula:Stock Conc. (mg/mL) = (Weight of Standard (mg) * Purity) / Volume of Flask (mL)

    Example:(5.05 mg * 0.995) / 50.00 mL = 0.1005 mg/mL or 100.5 µg/mL

3.2 Protocol 2: Preparation of Serial Dilution Working Standards

Working standards are prepared by serially diluting the stock solution to create a range of concentrations suitable for building a calibration curve. This range should bracket the expected concentration of Deacetyl Iodixanol in the test samples.

Step-by-Step Methodology:

  • Labeling: Clearly label a series of Class A volumetric flasks (e.g., 10 mL) for each working standard level (e.g., WS1 to WS5) and one for a blank.

  • Blank Preparation: Fill the blank flask with the 50:50 acetonitrile/water diluent. The blank is critical for establishing the baseline response of the analytical system.

  • Serial Dilution: Perform serial dilutions as outlined in the table below. Use calibrated pipettes to transfer the specified volume of the stock solution or preceding standard into the appropriately labeled volumetric flask.

  • Dilution and Mixing: Dilute each flask to the calibration mark with the 50:50 acetonitrile/water diluent. Stopper and invert each flask 15-20 times to ensure homogeneity.

  • Transfer to Vials: Transfer the final solutions, including the blank, into appropriately labeled autosampler vials for analysis.

Data Presentation: Working Standard Dilution Scheme

The following table provides an example dilution scheme to generate a five-point calibration curve from a 100 µg/mL stock solution.

Standard LevelSource SolutionVolume of Source (mL)Final Volume (mL)Final Concentration (µg/mL)
WS5 Stock Solution1.01010.0
WS4 Stock Solution0.5105.0
WS3 Stock Solution0.2102.0
WS2 Stock Solution0.1101.0
WS1 WS32.5100.5
Blank Diluent0100.0

Visualization: Standard Preparation Workflow

The logical flow from a primary reference material to a final set of working standards ready for analysis is depicted below.

G cluster_prep Preparation Phase cluster_dilution Dilution & Analysis Phase ref_std Obtain Certified Deacetyl Iodixanol Reference Standard weigh Accurately Weigh Standard on Calibrated Balance ref_std->weigh dissolve Dissolve in Acetonitrile/Water (Class A Volumetric Flask) weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate stock STOCK SOLUTION (e.g., 100 µg/mL) sonicate->stock serial_dil Perform Serial Dilutions from Stock Solution stock->serial_dil ws_set Working Standards (WS1...WS5) serial_dil->ws_set blank Blank (Solvent Only) analysis Inject into HPLC/UPLC for Calibration Curve Generation ws_set->analysis blank->analysis

Caption: Workflow for Deacetyl Iodixanol standard preparation.

Qualification, Storage, and Handling

6.1 Initial Qualification Once prepared, the working standards must be qualified. This is a self-validating step to ensure the integrity of the dilution series.

  • Linearity Check: Inject the blank and the complete set of working standards (from lowest to highest concentration) into the intended chromatographic system. Plot the instrument response (peak area) against the concentration. The resulting calibration curve should have a coefficient of determination (R²) value of ≥ 0.999, indicating a strong linear relationship and validating the accuracy of the dilution series.

6.2 Storage and Stability

  • Storage: Store the stock and working standard solutions in tightly sealed, amber glass vials at 2-8°C to protect them from light and minimize solvent evaporation.[14]

  • Stability: The stability of these standards is finite. It is recommended to prepare fresh working standards from the stock solution daily or as determined by your laboratory's stability studies. The stock solution itself should be assigned a conservative expiration date (e.g., 7-14 days) unless a longer period is supported by validation data. Do not use standards past their established expiration date.[16]

Conclusion

The preparation of accurate and reliable Deacetyl Iodixanol working standards is a fundamental prerequisite for the robust quality control of Iodixanol drug substances and products. By employing high-purity reference materials, calibrated equipment, and meticulous technique as detailed in this guide, researchers and scientists can establish a solid analytical foundation. Adherence to the principles of traceability, volumetric precision, and proper handling ensures that the resulting standards are fit for their intended purpose: the precise and accurate quantification of impurities, ultimately safeguarding patient health.

References

  • Rondon, B. D., Cassiano, N. M., & Cass, Q. B. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 140, 249-256. Available at: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2023). Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review. Available at: [Link]

  • Veeprho. Iodixanol Impurities and Related Compound. Available at: [Link]

  • Wikipedia. Iodixanol. Available at: [Link]

  • Veeprho Pharmaceuticals. Iodixanol EP Impurity H. Available at: [Link]

  • USP-NF. (2011). Iodixanol Injection. Available at: [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Available at: [Link]

  • MIMS Philippines. Visipaque: Dosages and Ingredients. Available at: [Link]

  • Drugs.com. (2025). Visipaque Uses, Side Effects & Warnings. Available at: [Link]

  • Cleanchem. Iodixanol EP Impurity A | CAS No: 66108-95-0. Available at: [Link]

  • U.S. Food and Drug Administration. (2003). VISIPAQUE™ (iodixanol) Injection. Available at: [Link]

  • Allmpus. Iodixanol EP Impurity I. Available at: [Link]

  • GE Healthcare. (2017). PRODUCT MONOGRAPH VISIPAQUE (Iodixanol Injection USP). Available at: [Link]

  • World Health Organization. (2010). General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]

  • Scribd. SOP: Handling Analytical Standards. Available at: [Link]

  • ChemWhat. Deacetyl Iodixanol CAS#: 171897-74-8. Available at: [Link]

  • Pharmaguideline. SOP for Preparation of Working Standards. Available at: [Link]

  • Veeprho. (2020). Qualification of Pharmaceutical Working Standards. Available at: [Link]

  • ResearchGate. (2025). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Available at: [Link]

  • National Institutes of Health. (2023). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Available at: [Link]

  • National Institutes of Health. Iodixanol | C35H44I6N6O15 | CID 3724 - PubChem. Available at: [Link]

  • Priebe, H., et al. (1995). Synthesis and characterization of iodixanol. Acta Radiologica Supplementum, 399, 21-31. Available at: [Link]

  • University of California, Irvine. Iodixanol Gradient Analysis. Available at: [Link]

  • Semantic Scholar. Synthesis and Characterization of Iodixanol. Available at: [Link]

  • National Institutes of Health. Preparation of Preformed Iodixanol Gradients. Available at: [Link]

  • Google Patents. Iodixanol synthesis - RU2385316C2.
  • Google Patents. Synthesis of iodixanol in water - US20110021832A1.
  • Protocols.io. (2022). Nuclei Extraction for tissue using Iodixanol Gradients. Available at: [Link]

  • Semantic Scholar. (2002). OptiPrep™ Density Gradient Solutions for Mammalian Organelles. Available at: [Link]

  • ResearchGate. (2002). Iodixanol Density Gradient Preparation in University of Wisconsin Solution for Porcine Islet Purification. Available at: [Link]

Sources

Topic: The Critical Role of Deacetyl Iodixanol in System Suitability Testing for the HPLC Analysis of Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the use of Deacetyl Iodixanol (Iodixanol Impurity C) for system suitability testing (SST) in the High-Performance Liquid Chromatography (HPLC) analysis of Iodixanol. Iodixanol, a widely used non-ionic, iso-osmolar radiographic contrast agent, requires stringent purity control to ensure patient safety.[1] Deacetyl Iodixanol is a known process-related impurity that serves as an ideal critical pair for verifying the resolving power of the chromatographic system.[1][2][3] This guide details the scientific rationale, a complete step-by-step protocol, and the pharmacopeial basis for implementing a robust SST method, ensuring the validity, accuracy, and reliability of Iodixanol purity assays in a regulated environment.

Introduction: The Imperative for Purity in Iodixanol

Iodixanol is a dimeric, hexaiodinated, water-soluble molecule administered intravascularly for diagnostic imaging procedures.[1] Its synthesis is a multi-step process where impurities can be introduced or formed.[4][5] One such key process-related impurity is Deacetyl Iodixanol, also identified in the European Pharmacopoeia (Ph. Eur.) and by reference standard suppliers as Iodixanol Impurity C.[1][2][6]

The accurate quantification of impurities is not merely an analytical exercise; it is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Regulatory bodies like the USP and EP mandate strict limits on impurities.[7][8][9] Therefore, the analytical methods used to monitor these impurities must be demonstrably fit for purpose. This is achieved through rigorous System Suitability Testing (SST), an integral part of any chromatographic analysis under Good Manufacturing Practice (GMP).[10][11]

The Scientific Rationale: Why Deacetyl Iodixanol is the Key

The foundation of a reliable analytical method is its ability to distinguish the analyte of interest from all other components in the sample matrix, especially closely related impurities. System Suitability Testing verifies that the entire analytical system—instrument, column, mobile phase, and software—is performing adequately on the day of analysis.[11][12]

The Concept of a "Critical Pair"

In chromatography, a "critical pair" refers to the two most closely eluting or difficult-to-separate components in a mixture.[13] The resolution (Rs) between this pair is the most sensitive indicator of the chromatographic system's separation power. If the system can adequately resolve the critical pair, it is presumed to be capable of separating all other components of interest.

Deacetyl Iodixanol as the Critical Pair to Iodixanol

Deacetyl Iodixanol is structurally very similar to the parent Iodixanol molecule, differing by the absence of a single acetyl group. This subtle difference results in very similar physicochemical properties, causing it to elute very close to the main Iodixanol peak in a reversed-phase HPLC separation. This makes the Iodixanol / Deacetyl Iodixanol duo an ideal critical pair. By preparing a specific SST solution containing both compounds, we can directly challenge the chromatographic system's resolving capability.

Logical Relationship: Impurity Formation

Iodixanol Iodixanol (C35H44I6N6O15) Deacetyl Deacetyl Iodixanol (Iodixanol Impurity C) (C33H42I6N6O14) Iodixanol->Deacetyl Process-Related Deacetylation cluster_prep 1. Preparation cluster_run 2. Analysis cluster_eval 3. Evaluation & Action prep_mp Prepare Mobile Phases A & B prep_std Prepare Standard Solution prep_mp->prep_std prep_sst Prepare SST Solution prep_std->prep_sst prep_sample Prepare Sample Solution prep_sst->prep_sample equilibrate Equilibrate HPLC System with Mobile Phase prep_sample->equilibrate inject_blank Inject Blank (x1) (Water) equilibrate->inject_blank inject_sst Inject SST Solution (x1) inject_blank->inject_sst inject_std Inject Standard Solution (x5) inject_sst->inject_std eval_sst Evaluate SST Criteria (Resolution, %RSD, Tailing, Plates) inject_std->eval_sst pass SST Passed eval_sst->pass All Criteria Met fail SST Failed eval_sst->fail Criteria Not Met analyze_samples Proceed with Sample Analysis pass->analyze_samples troubleshoot Troubleshoot System: - Check Mobile Phase - Check Column - Check Instrument fail->troubleshoot troubleshoot->equilibrate Re-equilibrate & Re-inject

Sources

Application Note: Quantification of Deacetyl Iodixanol in Pharmaceutical Quality Control using HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of Deacetyl Iodixanol, a critical impurity in Iodixanol drug substance and product. Iodixanol is a widely used non-ionic, dimeric, iso-osmolar radiographic contrast agent.[1][2][3] The control of impurities is paramount to ensure the safety and efficacy of the final pharmaceutical product. Deacetyl Iodixanol, also known as Iodixanol Impurity C, is a specified impurity in major pharmacopoeias and arises from the hydrolysis of one of the N-acetyl groups of the parent molecule.[4][5] This document outlines a robust High-Performance Liquid Chromatography (HPLC) method with UV detection, explains the scientific rationale behind the protocol, and provides detailed, step-by-step instructions for its implementation in a quality control (QC) laboratory.

Introduction: The Significance of Impurity Profiling in Iodixanol

Iodixanol is a sixth-generation contrast medium designed for intravascular diagnostic procedures, offering high water solubility and low osmolality to enhance patient safety.[1] Its complex dimeric structure, however, is susceptible to degradation, primarily through hydrolysis. The formation of Deacetyl Iodixanol represents a key degradation pathway.

Why Monitor Deacetyl Iodixanol?

  • Process-Related Impurity: It can be formed during the synthesis of Iodixanol.[4]

  • Degradation Product: It can arise during storage (hydrolysis), indicating product instability.

  • Regulatory Compliance: Pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) specify limits for this and other related substances.[6][7][8] Adherence to these limits is mandatory for product release. Generally, individual organic impurities are limited to levels around 0.2% or lower.[1]

  • Patient Safety: While specific toxicity data for Deacetyl Iodixanol is not widely published, any deviation from the defined purity profile of an intravenously administered drug is a potential safety concern. Controlling impurities ensures that the product administered to patients is of the intended quality and efficacy.

This guide provides an experienced-based protocol that is robust, reliable, and grounded in established analytical principles to ensure the integrity of Iodixanol quality control.

Analytical Principle: Reversed-Phase HPLC

The method described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is the cornerstone of pharmaceutical impurity analysis for several reasons:

  • Specificity: RP-HPLC excels at separating compounds with slight differences in polarity. Iodixanol is a highly polar molecule. Deacetyl Iodixanol, having lost an acetyl group and gained a free amine, is even more polar. This difference allows for effective separation on a suitable stationary phase.

  • Sensitivity & Quantification: UV detection at a wavelength where both Iodixanol and its impurities absorb light (e.g., 254 nm) provides a sensitive and linear response, enabling accurate quantification even at low levels.[6][7][8]

  • Robustness: The methodology is well-established and validated across the pharmaceutical industry, ensuring reliable and reproducible results.[9][10]

The workflow involves injecting a precisely prepared sample solution onto an HPLC column. A mobile phase carries the sample through the column, where the components separate based on their affinity for the stationary phase. The separated components then pass through a UV detector, which generates a signal proportional to the concentration of each analyte.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s_prep Prepare Mobile Phase & Diluent (Water) std_prep Prepare Deacetyl Iodixanol Reference Standard Solution s_prep->std_prep sample_prep Prepare Iodixanol Sample (Drug Substance/Product) Solution s_prep->sample_prep sst Perform System Suitability Test (SST) (Inject Reference Solution) std_prep->sst analysis Inject Blank, Standard, and Sample Solutions sample_prep->analysis sst->analysis If SST Passes chrom Acquire Chromatographic Data analysis->chrom integrate Integrate Peaks & Identify Deacetyl Iodixanol chrom->integrate calculate Calculate % Impurity (Area Percent or vs. Standard) integrate->calculate report Compare Against Specification & Generate Report calculate->report

Figure 1. General workflow for the HPLC analysis of Deacetyl Iodixanol.

Experimental Protocol

This protocol is a representative method adapted from pharmacopeial guidelines and published literature.[6][7][9] Laboratories must perform their own method validation to ensure suitability for their specific product matrix and equipment.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a gradient-capable pump, autosampler, column thermostat, and UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

    • Chromatography Data System (CDS) for data acquisition and processing (e.g., Empower, Chromeleon).

  • Reagents & Materials:

    • Water, HPLC grade or better.

    • Acetonitrile, HPLC grade.

    • Formic Acid (optional, for pH adjustment).

    • Iodixanol Drug Substance/Product for testing.

    • Deacetyl Iodixanol (Iodixanol Impurity C) Reference Standard.

    • Volumetric flasks and pipettes, Class A.

    • HPLC vials with caps.

    • 0.45 µm syringe filters (if required for sample clarification).

Chromatographic Conditions

The selection of a robust stationary phase is critical. A C18 column is commonly used and provides good retention and separation for Iodixanol and its polar impurities. A gradient elution is employed to ensure that the highly retained Iodixanol dimer peaks are eluted efficiently after the earlier-eluting, more polar impurities like Deacetyl Iodixanol.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard workhorse for reversed-phase; provides high efficiency and resolution.
Mobile Phase A WaterHighly polar eluent for retaining polar analytes.
Mobile Phase B AcetonitrileOrganic modifier to elute analytes from the C18 phase.
Gradient Time 0: 5% BTime 30: 40% BTime 35: 5% BTime 40: 5% BA shallow gradient ensures resolution between closely eluting polar impurities at the start, followed by a steeper ramp to elute the main component.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmWavelength at which the tri-iodinated benzene rings strongly absorb.[6][8]
Injection Vol. 10 µLA small volume to prevent peak overload, especially for the main Iodixanol peak.
Diluent WaterMatches the initial mobile phase to ensure good peak shape for early-eluting compounds.
Preparation of Solutions

1. Diluent: Use HPLC-grade Water.

2. Reference Solution (0.0025 mg/mL Deacetyl Iodixanol): a. Accurately weigh about 25 mg of Deacetyl Iodixanol Reference Standard into a 100-mL volumetric flask. b. Dissolve in and dilute to volume with Diluent. This is the Stock Solution. c. Pipette 1.0 mL of the Stock Solution into a 100-mL volumetric flask and dilute to volume with Diluent. Mix well. This is the Reference Solution.

3. Test Solution (2.5 mg/mL Iodixanol): a. Accurately weigh about 250 mg of Iodixanol drug substance (or an equivalent amount from the drug product) into a 100-mL volumetric flask. b. Dissolve in and dilute to volume with Diluent. Mix well. This is the Test Solution.

4. System Suitability Solution (Spiked Sample): a. Prepare by mixing equal volumes of the Test Solution and the Deacetyl Iodixanol Stock Solution. This solution is used to confirm the resolution between the impurity and the main peak.

System Suitability Testing (SST): A Self-Validating System

Before any sample analysis, the performance of the entire chromatographic system must be verified.[11][12] This is a non-negotiable step in a regulated environment and ensures the trustworthiness of the generated data.[13] The SST is performed by injecting the System Suitability Solution multiple times.

ParameterAcceptance CriteriaPurpose
Resolution (R) R ≥ 2.0 between Deacetyl Iodixanol and the first Iodixanol peak.Ensures the system can adequately separate the impurity from the main component.[13]
Tailing Factor (T) T ≤ 2.0 for the Deacetyl Iodixanol peak.Confirms good peak symmetry, which is essential for accurate integration.[13]
Precision (RSD%) RSD ≤ 5.0% for peak area from 5 replicate injections.Demonstrates the repeatability and precision of the injector and detector.[13]

If SST fails, sample analysis cannot proceed. The cause must be investigated and rectified (e.g., prepare fresh mobile phase, replace column, service instrument).[12]

G Iodixanol Iodixanol Molecule C₃₅H₄₄I₆N₆O₁₅ Contains two N-acetyl groups Deacetyl Deacetyl Iodixanol (Impurity C) C₃₃H₄₂I₆N₆O₁₄ One N-acetyl group is hydrolyzed to an amine Iodixanol->Deacetyl Hydrolysis (Degradation/Synthesis Byproduct) QC Quality Control Check (HPLC Analysis) Separates molecules based on polarity Iodixanol->QC Analyzed as Active Ingredient Deacetyl->QC Detected as Impurity

Figure 2. Relationship between Iodixanol, its degradation to Deacetyl Iodixanol, and the QC check.

Analysis and Calculation

Injection Sequence:

  • Blank (Diluent) - 1 injection

  • Reference Solution - 5 replicate injections (for SST precision)

  • Test Solution - 2 replicate injections

Calculation:

The percentage of Deacetyl Iodixanol in the Iodixanol sample is calculated using the principle of external standards.

Formula:

% Deacetyl Iodixanol = ( (AreaImp / AreaStd) * (ConcStd / ConcSample) ) * 100

Where:

  • AreaImp = Peak area of Deacetyl Iodixanol in the Test Solution chromatogram.

  • AreaStd = Average peak area of Deacetyl Iodixanol from the replicate injections of the Reference Solution.

  • ConcStd = Concentration of Deacetyl Iodixanol in the Reference Solution (mg/mL).

  • ConcSample = Concentration of Iodixanol in the Test Solution (mg/mL).

The final result is compared against the specification set in the relevant pharmacopeia or internal quality document (e.g., Not More Than 0.4%).[7]

Conclusion

The control of Deacetyl Iodixanol is a critical aspect of ensuring the quality, stability, and safety of Iodixanol-based pharmaceutical products. The HPLC-UV method detailed in this application note provides a specific, robust, and reliable protocol for this purpose. By integrating a rigorous System Suitability Test, the method becomes a self-validating system, ensuring the integrity of every analysis. This approach allows researchers and QC analysts to confidently monitor and control this key impurity, meeting stringent regulatory requirements and safeguarding patient health.

References

  • Veeprho. (n.d.). Iodixanol Impurities and Related Compound. Retrieved from [Link]

  • British Pharmacopoeia. (n.d.). Iodixanol. Retrieved from [Link]

  • USP-NF. (2011). Iodixanol Injection. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Skotland, T., et al. (1995). Bioanalytical methods for iodixanol and their application to studies on metabolism and protein binding. Acta Radiologica Supplementum, 399, 61-6.
  • European Directorate for the Quality of Medicines & HealthCare. (2024). IODINE Iodum IODIXANOL Iodixanolum. Retrieved from [Link]

  • Altabrisa Group. (2023). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • Chitnis, S. D., & Akhlaghi, F. (2008). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma.
  • DigitalCommons@URI. (2008). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodixanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iodixanol. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Isolation of Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed protocol for the isolation of Deacetyl Iodixanol, a primary related substance of the non-ionic, dimeric X-ray contrast agent, Iodixanol. Identified as Iodixanol Impurity C in the European Pharmacopoeia, this molecule is critical for use as a reference standard in quality control, impurity profiling, and toxicological assessments.[1][2] The protocol herein is built on fundamental principles of chromatography, leveraging the inherent polarity differences between Iodixanol and its deacetylated analogue. We present two primary pathways for obtaining the starting material: isolation from a crude pre-purified synthesis reaction mixture or generation through a controlled forced degradation study. The core of the methodology is a robust preparative reversed-phase high-performance liquid chromatography (RP-HPLC) procedure, optimized for high-resolution separation and recovery. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a pure sample of Deacetyl Iodixanol for their work.

Introduction and Scientific Principle

Iodixanol (Visipaque™) is a hexa-iodinated, dimeric contrast medium that is unique in its class for being iso-osmolar to blood at all clinical concentrations.[3] This property significantly enhances its tolerability and safety profile, making it a cornerstone of modern diagnostic imaging.[3] The manufacturing process of Iodixanol, like any complex organic synthesis, can result in the formation of related-substance impurities.[4][5][6] One of the key process impurities is Deacetyl Iodixanol, where one of the two N-acetyl groups linking the monomeric units is absent.

The isolation of such impurities is a mandatory step in pharmaceutical development for several reasons:

  • Reference Standard: Pure impurities are required as reference standards for the validation of analytical methods used in routine quality control.

  • Safety and Toxicology: Isolated impurities must be evaluated for their potential pharmacological or toxicological effects.

  • Process Optimization: Understanding impurity profiles aids in optimizing the synthesis and purification processes to minimize their formation.[4][7]

The Principle of Separation: The scientific basis for this isolation protocol hinges on the difference in polarity between Iodixanol and Deacetyl Iodixanol. The IUPAC name for Iodixanol is 5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide.[8] Deacetyl Iodixanol (Molecular Formula: C₃₃H₄₂I₆N₆O₁₄) possesses a free secondary amine in place of one of the N-acetyl groups.[2] This structural change significantly increases the molecule's overall polarity.

This protocol leverages this polarity differential using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In an RP-HPLC system, a non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds (Iodixanol) will have a stronger affinity for the stationary phase and will be retained longer, resulting in a later elution time. Conversely, more polar compounds (Deacetyl Iodixanol) will interact more strongly with the mobile phase and elute earlier.

Table 1: Comparative Physicochemical Properties
PropertyIodixanolDeacetyl Iodixanol (Impurity C)Rationale for Difference
Molecular Formula C₃₅H₄₄I₆N₆O₁₅[8]C₃₃H₄₂I₆N₆O₁₄[2]Loss of a C₂H₂O functional group.
Molecular Weight 1550.20 g/mol [8][9]1508.15 g/mol [1][2]Lower molecular weight due to the absence of one acetyl group (-42.05 Da).
Predicted Polarity LowerHigherThe replacement of a non-polar N-acetyl group with a more polar N-H group increases hydrophilicity.
Predicted Elution Order (RP-HPLC) SecondFirstMore polar compounds elute earlier from a non-polar stationary phase.

Sourcing the Starting Material

There are two viable approaches to obtain a mixture containing sufficient Deacetyl Iodixanol for isolation.

Option A: Crude Iodixanol Synthesis Product If available, a crude reaction mixture from the dimerization step of Iodixanol synthesis, prior to the final crystallization and purification stages, is an ideal starting material.[4][6][7] These mixtures typically contain Iodixanol as the main component (75-90%) alongside impurities like Iohexol and the precursor "Compound A", as well as Deacetyl Iodixanol.[6][10]

Option B: Forced Degradation of Purified Iodixanol If crude product is unavailable, Deacetyl Iodixanol can be purposefully generated by subjecting a pure sample of Iodixanol to controlled chemical stress. Forced degradation studies are a standard practice in pharmaceutical development to understand degradation pathways and produce markers.[11][12] Mild hydrolysis is effective at cleaving the amide bond of the acetyl group.

Experimental Protocols

Protocol A: Generation via Forced Degradation

This protocol aims to achieve approximately 5-20% degradation, creating a suitable mixture for preparative separation.[13]

  • Preparation of Iodixanol Stock: Prepare a 10 mg/mL solution of pure Iodixanol reference standard in ultrapure water.

  • Acid Hydrolysis:

    • To 10 mL of the Iodixanol stock solution, add 1 mL of 1 M Hydrochloric Acid (HCl).

    • Incubate the solution in a water bath at 60°C.

    • Monitor the reaction by analytical HPLC (see Table 3) every 30 minutes.

    • Stop the reaction when the Deacetyl Iodixanol peak area is approximately 5-20% of the total peak area.

    • Immediately cool the solution in an ice bath and neutralize to pH ~7.0 by dropwise addition of 1 M Sodium Hydroxide (NaOH).

  • Base Hydrolysis (Alternative):

    • To 10 mL of the Iodixanol stock solution, add 1 mL of 1 M Sodium Hydroxide (NaOH).

    • Incubate the solution at room temperature, monitoring every 30 minutes. Basic hydrolysis is often faster.

    • Stop the reaction when the target degradation level is reached.

    • Neutralize to pH ~7.0 by dropwise addition of 1 M Hydrochloric Acid (HCl).

  • Sample Preparation for HPLC: Filter the final neutralized solution through a 0.45 µm PVDF syringe filter before injection into the preparative HPLC system.

Protocol B: Isolation by Preparative RP-HPLC

This protocol is the core of the isolation procedure and is applicable to both crude synthesis mixtures and forced degradation samples. The primary objective of preparative chromatography is to overload the column to maximize throughput while maintaining sufficient resolution to separate the target peak.[14]

  • Sample Preparation:

    • Dissolve the crude solid or the lyophilized forced degradation mixture in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a concentration of 20-50 mg/mL.

    • Ensure complete dissolution. Gentle sonication may be applied.

    • Filter the solution through a 0.45 µm solvent-resistant filter to remove particulates.

  • Chromatographic Separation:

    • Set up the preparative HPLC system according to the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Perform a small analytical-scale injection first to confirm the retention times of Deacetyl Iodixanol and Iodixanol on the preparative column. Deacetyl Iodixanol should be the first major peak eluting before the main Iodixanol peak.

    • Proceed with preparative-scale injections.

    • Set the fraction collector to trigger collection based on the slope and/or threshold of the target Deacetyl Iodixanol peak. Collect the entire peak, minimizing collection of the baseline before and after.

Table 2: Preparative RP-HPLC Method Parameters
ParameterRecommended SettingRationale
Instrument Preparative HPLC with Gradient Pump, Autosampler, UV/Vis Detector, and Fraction CollectorRequired for automated, high-throughput purification.
Column C18, 10 µm particle size, 250 mm x 21.2 mm (or larger)C18 provides excellent retention for non-polar molecules; large dimensions are for sample capacity.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterAqueous phase. Formic acid is a volatile modifier that aids in peak shape and ionization for MS.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic phase for eluting less polar compounds.
Gradient 5% B to 40% B over 30 minutesA shallow gradient ensures maximum resolution between the closely eluting compounds.
Flow Rate 20 mL/minAppropriate for the specified column dimension.
Detection UV at 243 nm[15]Wavelength for strong absorbance by the iodinated benzene rings.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 1-5 mLDependent on sample concentration and column loading capacity.
Protocol C: Post-Isolation Processing and Validation
  • Purity Assessment:

    • Pool the collected fractions containing Deacetyl Iodixanol.

    • Inject a small aliquot of the pooled fraction into an analytical HPLC system (see Table 3) to confirm purity. The purity should ideally be >98%.

    • If purity is insufficient, a second round of preparative chromatography using a shallower gradient may be required.

  • Solvent Removal:

    • Reduce the volume of the pooled fractions and remove the acetonitrile using a rotary evaporator under reduced pressure at a bath temperature of ~40°C.

    • Transfer the remaining aqueous solution to a lyophilization flask, freeze completely, and lyophilize (freeze-dry) until a dry, white powder is obtained. This removes water without excessive heating.

  • Final Characterization:

    • Mass Spectrometry (MS): Confirm the identity of the isolated solid by obtaining a mass spectrum (e.g., via LC-MS or direct infusion). The observed mass should correspond to the molecular weight of Deacetyl Iodixanol (1508.15 g/mol ).

    • Nuclear Magnetic Resonance (NMR): For definitive structural confirmation and to ensure no rearrangements occurred, acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of Deacetyl Iodixanol.

Table 3: Analytical RP-HPLC Method for Purity Assessment
ParameterRecommended Setting
Column C18, 3.5-5 µm particle size, 150 mm x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 243 nm
Column Temp. 30°C
Injection Vol. 10 µL

Visualized Workflows and Diagrams

Diagram 1: Overall Isolation Workflow

cluster_0 Starting Material Preparation cluster_1 Purification cluster_2 Post-Processing & Validation start1 Crude Iodixanol Synthesis Mixture prep_hplc Preparative RP-HPLC start1->prep_hplc start2 Pure Iodixanol degradation Forced Degradation (Hydrolysis) start2->degradation degradation->prep_hplc fraction_collection Fraction Collection (Deacetyl Iodixanol Peak) prep_hplc->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check solvent_removal Solvent Removal (Rotovap & Lyophilization) purity_check->solvent_removal characterization Structural Confirmation (MS, NMR) solvent_removal->characterization final_product Isolated Deacetyl Iodixanol (>98% Purity) characterization->final_product

Caption: High-level workflow for the isolation of Deacetyl Iodixanol.

Diagram 2: Chromatographic Separation Principle

cluster_column C18 Stationary Phase (Non-Polar) cluster_elution p1 p2 p3 p4 p5 p6 p7 p8 elute1 1. Deacetyl Iodixanol mobile_phase Mobile Phase Flow (Polar) Iodixanol Iodixanol (Less Polar) Iodixanol->p6 Deacetyl Deacetyl Iodixanol (More Polar) Deacetyl->p3 elute2 2. Iodixanol

Caption: Deacetyl Iodixanol elutes before Iodixanol on a C18 column.

References

  • P. A. Almen, T. (1995). Physicochemical properties of iodixanol. Acta Radiologica Supplementum, 399, 2-10.
  • Semantic Scholar. (n.d.). Physicochemical Properties of Iodixanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iodixanol. PubChem Compound Database. Retrieved from [Link]

  • GE Healthcare. (2017). PRODUCT MONOGRAPH VISIPAQUE (Iodixanol Injection USP). Retrieved from [Link]

  • Google Patents. (n.d.). US20110021832A1 - Synthesis of iodixanol in water.
  • OptiPrep™. (n.d.). Iodixanolの性質について(10報). Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Separation and Characterization of Byproducts from Iodixanol Synthesis by HPLC-UV, LC-MS and UPLC-MS. Retrieved from [Link]

  • MedPath. (2025). Iodixanol | Advanced Drug Monograph. Retrieved from [Link]

  • Google Patents. (n.d.). RU2385316C2 - Iodixanol synthesis.
  • Quick Company. (n.d.). A Process For The Manufacture Of Iodixanol. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2279998A1 - Synthesis of iodixanol in propyleneglycol. Retrieved from [Link]

  • PubMed. (n.d.). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 114, 239-244.
  • European Pharmacopoeia. (2024). IODIXANOL Iodixanolum.
  • U.S. Food and Drug Administration. (n.d.). VISIPAQUE (iodixanol) injection, for intra-arterial or intra-venous use. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). VISIPAQUE™ (iodixanol) Injection. Retrieved from [Link]

  • RxList. (n.d.). Visipaque (Iodixanol Injectable Contrast Medium for for Intravascular Use). Retrieved from [Link]

  • ResearchGate. (2015). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 114, 239-244.
  • Google Patents. (n.d.). CN107698457B - Crystallization and purification method of iodixanol.
  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2009). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2021). The European Pharmacopoeia.
  • RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in Deacetyl Iodixanol HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Deacetyl Iodixanol. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to empower your experimental success.

Understanding the Challenge: The Chemistry of Deacetyl Iodixanol Peak Tailing

Deacetyl Iodixanol, a known impurity and related substance of Iodixanol, presents a common challenge in HPLC analysis: peak tailing.[1] This phenomenon, characterized by an asymmetrical peak with a drawn-out trailing edge, can compromise the accuracy and precision of quantification. The primary reason for this behavior lies in its chemical structure. Deacetyl Iodixanol possesses a secondary amine group, which is basic in nature.[1] This basicity leads to undesirable secondary interactions with the stationary phase of the HPLC column.

In reverse-phase HPLC, the stationary phase is typically silica-based and derivatized with hydrophobic ligands (e.g., C18). However, the silica surface invariably contains residual silanol groups (Si-OH).[2][3][4][5] These silanol groups are weakly acidic and can exist in an ionized state (Si-O-), particularly at mobile phase pH values above 3.[2] The positively charged (protonated) secondary amine of Deacetyl Iodixanol can then interact with these negatively charged silanol groups through strong ionic interactions.[2][3][5] This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in a portion of the analyte molecules being retained longer on the column, leading to the characteristic peak tailing.[2][3]

A predicted pKa for the secondary amine in Deacetyl Iodixanol is approximately 11.34.[1] This high basicity underscores its propensity for strong interactions with acidic silanol groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for Deacetyl Iodixanol?

Peak tailing for Deacetyl Iodixanol in reverse-phase HPLC can generally be attributed to one or a combination of the following factors:

  • Chemical Interactions:

    • Silanol Interactions: This is the most prevalent cause. The basic secondary amine of Deacetyl Iodixanol interacts with acidic residual silanol groups on the silica-based stationary phase.[2][3][5]

    • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is too high, more silanol groups will be ionized, increasing the potential for secondary interactions.[2]

  • Column Issues:

    • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[4]

    • Column Contamination: Accumulation of strongly retained sample components can create active sites that lead to peak tailing.[6][7]

    • Column Void: A void at the column inlet can cause band broadening and peak distortion.[8]

  • System and Method Parameters:

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.[4]

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

    • Inappropriate Sample Solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak shape issues.[4]

Q2: My Deacetyl Iodixanol peak is tailing. Where do I start my troubleshooting?

A systematic approach is key to efficiently diagnosing the root cause. The following flowchart outlines a logical troubleshooting workflow:

Troubleshooting_Workflow start Peak Tailing Observed for Deacetyl Iodixanol check_method Review Method Parameters (pH, Mobile Phase, Column) start->check_method is_pH_optimal Is Mobile Phase pH < 4? check_method->is_pH_optimal adjust_pH Protocol 1: Lower Mobile Phase pH is_pH_optimal->adjust_pH No check_column Evaluate Column Condition is_pH_optimal->check_column Yes adjust_pH->check_column is_column_old Is the column old or performance degrading? check_column->is_column_old clean_column Protocol 2: Column Cleaning & Regeneration is_column_old->clean_column Yes check_system Inspect HPLC System is_column_old->check_system No replace_column Consider a new or alternative column (e.g., end-capped, hybrid) clean_column->replace_column If cleaning fails clean_column->check_system is_system_ok Are fittings and tubing optimized for low dead volume? check_system->is_system_ok optimize_system Optimize System Connections is_system_ok->optimize_system No check_sample Review Sample Preparation is_system_ok->check_sample Yes optimize_system->check_sample is_sample_ok Is sample concentration and solvent appropriate? check_sample->is_sample_ok adjust_sample Adjust Sample Concentration or Solvent is_sample_ok->adjust_sample No resolved Peak Shape Improved is_sample_ok->resolved Yes adjust_sample->resolved

A step-by-step workflow for troubleshooting Deacetyl Iodixanol peak tailing.
Q3: How do the USP and European Pharmacopoeia methods address the analysis of Deacetyl Iodixanol?

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide HPLC methods for the analysis of Iodixanol and its related substances, including Deacetyl Iodixanol (referred to as Impurity C). These methods serve as an excellent starting point for method development and troubleshooting.

ParameterUSP Method for Iodixanol InjectionEuropean Pharmacopoeia Method for Iodixanol
Column 4.6-mm x 25-cm; 5-µm packing L1Information not explicitly detailed in the provided search results.
Mobile Phase Gradient elution with Acetonitrile and WaterNot explicitly detailed, but mentions a test for related substances using liquid chromatography.[9][10]
Detector UV at 254 nm[11]Not explicitly detailed.
Key Information Deacetyl Iodixanol is referred to as "iodixanol related compound C".[11][12] The method is designed to separate Iodixanol from its potential impurities.Deacetyl Iodixanol is referred to as "iodixanol impurity C".[9] The monograph provides a method for the determination of related substances.[9][10]

It is important to consult the most current versions of the respective pharmacopoeias for complete and up-to-date method details.

Troubleshooting Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To minimize the ionization of residual silanol groups on the stationary phase and thus reduce secondary interactions with the basic Deacetyl Iodixanol.

Rationale: By lowering the mobile phase pH to a value of 4 or below, the vast majority of silanol groups will be in their neutral, protonated form (Si-OH).[2] This significantly reduces the ionic attraction between the stationary phase and the protonated Deacetyl Iodixanol, leading to a more symmetrical peak shape.

Step-by-Step Procedure:

  • Prepare a series of mobile phase buffers: Prepare your aqueous mobile phase component with different pH values, for example, pH 4.0, 3.5, 3.0, and 2.5. Use a suitable buffer system that is compatible with your detector and has buffering capacity in the desired pH range (e.g., phosphate or formate buffer).

  • Equilibrate the column: Start with the highest pH buffer (pH 4.0) and thoroughly equilibrate the column until a stable baseline is achieved.

  • Inject the sample: Inject your Deacetyl Iodixanol standard.

  • Analyze the peak shape: Evaluate the peak asymmetry.

  • Incrementally lower the pH: Sequentially switch to the lower pH mobile phases, ensuring the column is fully equilibrated with each new mobile phase before injecting the sample.

  • Determine the optimal pH: The optimal pH will provide the best peak symmetry without compromising the retention and resolution of Deacetyl Iodixanol from other components in the sample.

Caution: Operating standard silica-based columns below pH 2.5 can lead to hydrolysis of the stationary phase and column degradation.[2] If a very low pH is required, use a column specifically designed for low pH applications.

Protocol 2: HPLC Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Rationale: Over numerous injections, contaminants from the sample matrix can accumulate on the column, particularly at the inlet. These contaminants can act as active sites, leading to secondary interactions and peak tailing. A thorough column cleaning procedure can often restore column performance.

Step-by-Step Procedure (for a standard C18 column):

  • Disconnect the column from the detector: This prevents contaminants from flowing into the detector.

  • Flush with mobile phase without buffer: Flush the column with the mobile phase composition (e.g., acetonitrile/water) but without any buffer salts to remove any precipitated salts.

  • Flush with 100% Acetonitrile: Flush the column with 10-15 column volumes of 100% acetonitrile to remove non-polar contaminants.

  • Flush with 100% Isopropanol: Flush with 10-15 column volumes of isopropanol to remove more strongly bound non-polar contaminants.

  • Flush with 100% Methylene Chloride (optional, check column compatibility): For very non-polar contaminants, a flush with methylene chloride can be effective. Ensure your column is compatible with this solvent.

  • Return to Isopropanol: If methylene chloride was used, flush with isopropanol before returning to your reversed-phase mobile phase.

  • Re-equilibrate the column: Flush the column with 100% acetonitrile and then gradually re-introduce your mobile phase. Equilibrate until a stable baseline is achieved.

  • Test column performance: Inject a standard to evaluate if peak shape has improved.

Advanced Troubleshooting Strategies

If the above protocols do not resolve the peak tailing issue, consider the following advanced strategies:

  • Use a Modern, High-Purity, End-Capped Column: Newer generation HPLC columns are manufactured with high-purity silica that has a lower metal content and are subjected to more effective end-capping procedures. End-capping involves reacting the residual silanol groups with a small silylating agent to make them less active.[2] This significantly reduces the potential for secondary interactions with basic analytes like Deacetyl Iodixanol.

  • Consider an Alternative Stationary Phase: If silanol interactions remain problematic, explore columns with alternative stationary phases. Hybrid silica-organic particles or polymer-based columns can offer different selectivity and reduced silanol activity.

  • Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with Deacetyl Iodixanol.[7] However, be aware that TEA can suppress ionization in mass spectrometry and may affect the column's longevity.

    • Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol groups.[13]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues in your Deacetyl Iodixanol HPLC analysis, leading to more accurate and reliable results.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? 2025-10-28. Available from: [Link]

  • European Pharmacopoeia. IODINE Iodum IODIXANOL Iodixanolum. 2024-02-02.
  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • USP29-NF24. USP Monographs: Iodixanol Injection. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? 2025-06-09. Available from: [Link]

  • USP-NF. Iodixanol Injection. 2011-09-01.
  • USP29-NF24. USP Monographs: Iodixanol. Available from: [Link]

  • PubMed. An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Available from: [Link]

  • alwsci. Common Causes Of Peak Tailing in Chromatography. 2025-07-17. Available from: [Link]

  • British Pharmacopoeia. Iodixanol. Available from: [Link]

  • Hawach. Reasons for Peak Tailing of HPLC Column. 2025-10-28. Available from: [Link]

  • Axion Labs. HPLC Peak Tailing. Available from: [Link]

  • EDQM. Impurity Control in the European Pharmacopoeia.
  • Phenomenex. Allowable Adjustments to European Pharmacopeia (EP) Methods. Available from: [Link]

  • Aschimfarma. Powerful separation techniques applied in Ph. Eur. monographs.
  • Wikipedia. Iodixanol. Available from: [Link]

  • DrugFuture. Iodixanol. Available from: [Link]

  • PubChem. Iodixanol. Available from: [Link]

Sources

Optimizing mobile phase for better separation of Iodixanol impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the chromatographic separation of Iodixanol and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on method development and troubleshooting for this specific application. My goal is to provide not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when beginning method development for Iodixanol impurity profiling.

Q1: I am starting method development for Iodixanol impurities. Which chromatographic mode is best: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A1: The choice between Reversed-Phase (RP) and HILIC is a critical first step and depends on the specific impurities you need to separate.

  • Iodixanol's Nature: Iodixanol is a large, highly polar, and water-soluble molecule due to its numerous hydroxyl groups.[1] Many of its impurities share this polar nature.

  • Reversed-Phase (RP-HPLC): Standard C18 columns can struggle to retain highly polar compounds like Iodixanol, which may elute in or near the solvent front, leading to poor resolution from other early-eluting impurities. However, RP-HPLC is a robust and well-understood technique. Pharmacopoeial methods, such as those in the USP, often start with a water/acetonitrile gradient on an L1 (C18) column, demonstrating that it is a viable approach.[2][3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds.[5][6][7] It uses a polar stationary phase (like bare silica or aminopropyl) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[5][8] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[9] More polar analytes are more strongly retained. This makes HILIC an excellent orthogonal technique to RP-HPLC and often provides better retention and selectivity for Iodixanol and its polar impurities.[10]

Recommendation: Start with the official pharmacopoeia reversed-phase method as a baseline.[1][2][11] If you face challenges with retaining polar impurities or co-elution with the main peak, developing a HILIC method is a highly recommended next step. A HILIC method can provide an orthogonal separation, which is valuable for confirming peak purity.[10]

Q2: Which organic modifier should I choose: Acetonitrile or Methanol?

A2: Acetonitrile is the most common and generally preferred organic modifier for Iodixanol analysis for several key reasons.

  • Elution Strength & Viscosity: Acetonitrile has a higher elution strength than methanol in reversed-phase chromatography, meaning you generally need less of it to elute compounds, which can be useful in gradient separations.[12] More importantly, acetonitrile/water mixtures have a significantly lower viscosity than methanol/water mixtures.[12] This results in lower system backpressure, which is beneficial for column longevity and allows for higher flow rates, especially with modern UHPLC systems.

  • Selectivity: The choice of organic solvent can profoundly impact selectivity. Methanol is a polar, protic solvent capable of hydrogen bonding, while acetonitrile is a polar, aprotic solvent.[12] These different chemical properties lead to different interactions with the analyte and stationary phase, which can alter the elution order of impurities. While pharmacopoeial methods for Iodixanol predominantly specify acetonitrile[2][3][13], screening methanol during method development is a valuable exercise. If you have a critical pair of co-eluting impurities, switching to methanol could provide the necessary change in selectivity to achieve separation.

Recommendation: Begin with high-purity (HPLC or UV grade) Acetonitrile as your organic modifier. If you encounter resolution challenges that cannot be solved by modifying the gradient or aqueous phase, evaluate Methanol as an alternative to introduce different selectivity.

Q3: Do I need a buffer for my mobile phase? Iodixanol is non-ionic.

A3: While Iodixanol itself is a neutral, non-ionic molecule, the use of a buffer is still highly recommended for robustness and reproducibility. The primary reason is not to control the ionization of Iodixanol, but to manage the ionization state of two other critical components: the impurities and the stationary phase itself.

  • Ionizable Impurities: Some process-related impurities or degradation products of Iodixanol may contain ionizable functional groups (e.g., carboxylic acids or amines). The retention of these impurities on a reversed-phase column will be highly dependent on the mobile phase pH. An unbuffered mobile phase can lead to shifting retention times and poor peak shape for these impurities as minor variations in water quality or solvent preparation can cause significant pH shifts.[14]

  • Stationary Phase Surface: The surface of silica-based columns contains residual silanol groups (Si-OH). These silanols can become deprotonated (SiO-) at pH values above ~3.5, creating a negatively charged surface.[15] If any of your impurities are basic, they can undergo secondary ionic interactions with these charged silanols, leading to significant peak tailing.[16] A low pH mobile phase (e.g., pH 3) suppresses the ionization of these silanols, minimizing these undesirable interactions.

  • HILIC Considerations: In HILIC, buffers are even more critical as ion-exchange can be a strong secondary retention mechanism.[17][18] The buffer ions compete with the analytes for interactions with the stationary phase, leading to improved peak shapes and more predictable retention. Ammonium formate and ammonium acetate are excellent choices as they are volatile (MS-compatible) and soluble in high organic content mobile phases.[19][20]

Recommendation: Yes, use a buffer. For HILIC methods, a volatile buffer like 10 mM ammonium formate at pH 3.2 is a proven starting point.[10] For reversed-phase methods, starting with a simple acidic mobile phase like 0.1% formic acid in water is common. If peak tailing of basic impurities is observed, a phosphate buffer at low pH (e.g., pH 2.5-3.0) can provide excellent pH control and improved peak shape, though it is not MS-compatible.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: I have poor resolution between an early-eluting impurity and the main Iodixanol peak in my reversed-phase method.

Scenario: You are using a C18 column with a water/acetonitrile gradient. An impurity peak is appearing on the shoulder of the main Iodixanol peak, close to the solvent front.

Root Cause Analysis & Solution Pathway:

This is a classic problem when analyzing highly polar compounds on a reversed-phase column. The low retention means there is little opportunity for the column to perform the separation.

  • Decrease the Initial Organic Content: The most straightforward solution is to lower the starting percentage of acetonitrile in your gradient. This will increase the polarity of the mobile phase, promoting more interaction with the C18 stationary phase and increasing the retention of both the impurity and Iodixanol. This stretches the early part of the chromatogram, often improving resolution.

  • Reduce the Gradient Slope: After increasing initial retention, flatten the gradient slope in the region where the critical pair elutes. A shallower gradient increases the separation window between peaks.

  • Consider an Alternative Stationary Phase: If modifying the gradient is insufficient, your column may not be suitable.

    • Polar-Embedded/Polar-Endcapped Columns: These are modified C18 columns designed to be more compatible with highly aqueous mobile phases and offer different selectivity for polar analytes.

    • Switch to HILIC: As discussed in FAQ 1, this is the most effective solution for retaining highly polar compounds. Migrating your method to a HILIC column will dramatically increase the retention of both the impurity and Iodixanol, moving them away from the solvent front and providing a much better opportunity for separation. A published HILIC method for Iodixanol uses a mobile phase of acetonitrile and 1.0 mmol/L formic acid aqueous solution (pH 3.2) in a 92:8 ratio.[10]

Problem 2: One of my impurity peaks is tailing significantly.

Scenario: Most peaks in your chromatogram are symmetrical, but one specific peak shows a USP Tailing Factor > 2.0.

Root Cause Analysis & Solution Pathway:

Peak tailing for a specific analyte, especially a basic one, is often caused by secondary interactions with the silica stationary phase.

  • Identify the Analyte: If possible, identify the impurity. If it contains a basic nitrogen, silanol interactions are the most likely cause.

  • Lower the Mobile Phase pH: The most effective way to combat silanol interactions is to suppress the ionization of the silanol groups. Ensure your mobile phase pH is below 3.5. Using an additive like 0.1% formic acid or trifluoroacetic acid (TFA) can achieve this. TFA is a strong ion-pairing agent that can further improve peak shape but may be difficult to remove from the column and can suppress MS signals.

  • Use a Buffer: A buffer provides more consistent pH control than a simple acid additive. A 20-50 mM phosphate buffer at pH 2.5-3.0 is very effective at eliminating peak tailing from silanol interactions.

  • Increase Buffer/Salt Concentration: In both RP and HILIC, increasing the ionic strength of the mobile phase can help shield the charged sites on the stationary phase, reducing secondary interactions and improving peak shape.[19] Be cautious not to exceed the solubility limit of the buffer in the organic mobile phase.

  • Check for Column Overload: Inject a diluted sample. If the peak shape improves and becomes more symmetrical, you may be overloading the column with that specific impurity.[14]

Problem 3: My retention times are drifting from one injection to the next.

Scenario: Over a sequence of injections, the retention times for all peaks are gradually decreasing or are unstable.

Root Cause Analysis & Solution Pathway:

Unstable retention times usually point to a problem with the system's ability to deliver a consistent mobile phase composition or a lack of column equilibration.

  • Insufficient Column Equilibration: This is the most common cause, especially in HILIC. The water layer on the HILIC stationary phase can take a long time to form and stabilize. Ensure your equilibration time between gradient runs is sufficient. An equilibration time of 10-15 column volumes is a good starting point for HILIC. For reversed-phase, 5-10 column volumes is typical.

  • Mobile Phase Issues:

    • Buffer Precipitation: If you are using a buffer (like phosphate) and a high percentage of acetonitrile, the buffer can precipitate in the lines or pump, causing pressure fluctuations and inconsistent mobile phase delivery.[19] Ensure your buffer concentration is soluble across your entire gradient range.

    • Volatile Mobile Phase Component: If one of your solvents is highly volatile and the reservoirs are not properly covered, its concentration can change over time, altering the mobile phase composition.

  • Temperature Fluctuations: Ensure your column oven is on and set to a stable temperature (e.g., 30-40 °C). Changes in ambient laboratory temperature can affect mobile phase viscosity and retention times if a column heater is not used.[21]

  • Pump Performance: Check for leaks in the pump heads. Ensure the pump is properly degassed and primed. An improperly functioning check valve or pump seal can lead to inaccurate mobile phase composition.[22]

Data & Protocols
Table 1: Influence of Mobile Phase Parameters on Iodixanol Separation (Illustrative)

This table illustrates the expected qualitative impact of changing mobile phase parameters when separating a critical pair, such as Iodixanol and a closely-eluting polar impurity.

Parameter ChangeModeExpected Impact on Retention Time (Rt)Expected Impact on Resolution (Rs)Rationale
Increase % Acetonitrile RP-HPLCDecreaseDecreaseReduces mobile phase polarity, weakening analyte interaction with the non-polar stationary phase.
Increase % Acetonitrile HILICIncreaseMay Increase or DecreaseIncreases mobile phase hydrophobicity, enhancing partitioning into the aqueous layer on the polar stationary phase.
Switch ACN to MeOH RP-HPLCIncrease (generally)Change (Increase or Decrease)Methanol is a weaker solvent than ACN in RP. It also offers different selectivity due to its protic nature and ability to hydrogen bond.[12]
Decrease Mobile Phase pH RP/HILICMay Increase for Basic ImpuritiesMay Increase for Basic ImpuritiesSuppresses ionization of residual silanols, reducing peak tailing and improving peak shape, which enhances resolution.[16]
Increase Buffer Concentration RP/HILICMinor ChangeMay IncreaseHigher ionic strength can mask active sites on the stationary phase, reducing secondary interactions and improving peak shape.[19]
Experimental Workflow & Protocols
Systematic Mobile Phase Optimization Workflow

The following diagram outlines a logical workflow for optimizing your mobile phase for the separation of Iodixanol and its impurities.

Mobile_Phase_Optimization cluster_0 Phase 1: Initial Method Selection cluster_1 Phase 2: Optimization Cycle Start Define Separation Goal (e.g., Resolve Impurity X from API) SelectMode Select Initial Mode (RP-HPLC or HILIC) Start->SelectMode RP_Start Reversed-Phase (e.g., USP Method) Column: L1 (C18) Mobile Phase: Water/ACN Gradient SelectMode->RP_Start Start with Pharmacopoeia HILIC_Start HILIC (Orthogonal Method) Column: Bare Silica / Amide Mobile Phase: High ACN/Aqueous Buffer SelectMode->HILIC_Start Poor retention in RP Evaluate Evaluate Initial Run (Resolution, Peak Shape, Retention) RP_Start->Evaluate HILIC_Start->Evaluate Opt_Gradient Optimize Gradient Profile - Adjust initial % Organic - Change slope Evaluate->Opt_Gradient Poor Resolution / Retention Opt_Aqueous Optimize Aqueous Phase - Adjust pH (2.5-4.0) - Change buffer type/concentration Evaluate->Opt_Aqueous Peak Tailing Opt_Organic Change Organic Modifier (ACN vs. MeOH) Evaluate->Opt_Organic Co-elution (Selectivity Issue) Opt_Column Change Stationary Phase (e.g., C18 to Polar-Embedded or HILIC) Evaluate->Opt_Column Fundamental Retention Issues Success Separation Goal Met Proceed to Validation Evaluate->Success Acceptable Separation Opt_Gradient->Evaluate Opt_Aqueous->Evaluate Opt_Organic->Evaluate Opt_Column->Evaluate

Sources

Strategies to minimize Deacetyl Iodixanol formation during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Deacetyl Iodixanol Formation

This guide provides in-depth technical assistance for scientists and researchers involved in the synthesis of Iodixanol. It focuses on practical, evidence-based strategies to minimize the formation of the critical impurity, Deacetyl Iodixanol, ensuring the synthesis of a high-purity final product.

Part 1: Frequently Asked Questions (FAQs)

Understanding the Impurity

Q1: What is Deacetyl Iodixanol and why is its formation a concern during Iodixanol synthesis?

A1: Deacetyl Iodixanol is a process-related impurity formed during the synthesis of Iodixanol.[1] It is structurally similar to Iodixanol but lacks an acetyl group. The presence of this and other impurities can affect the final product's purity, stability, and may have toxicological implications.[1] Therefore, controlling its formation is crucial to meet the stringent purity requirements set by pharmacopeias for pharmaceutical-grade Iodixanol.[2]

The formation of Deacetyl Iodixanol typically occurs through the hydrolysis of the N-acetyl group of a key intermediate, 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A), under the reaction conditions used for dimerization.[3][4]

Diagram 1: Proposed Formation of Deacetyl Iodixanol

Compound_A Compound A (5-acetamido-N,N'-bis(2,3-dihydroxypropyl) -2,4,6-triiodo-isophthalamide) Dimerization Dimerization (e.g., with epichlorohydrin) Compound_A->Dimerization Main Reaction Hydrolysis Hydrolysis (Side Reaction) Compound_A->Hydrolysis Undesired Deacetylation Iodixanol Iodixanol (Desired Product) Deacetyl_Iodixanol Deacetyl Iodixanol (Impurity) Dimerization->Iodixanol Hydrolysis->Deacetyl_Iodixanol

Caption: Reaction pathway showing the desired dimerization of Compound A to form Iodixanol and the competing side reaction of hydrolysis leading to the formation of Deacetyl Iodixanol.

Troubleshooting and Minimization Strategies

Q2: My current synthesis protocol is resulting in high levels of Deacetyl Iodixanol. What are the likely causes and how can I troubleshoot this issue?

A2: High levels of Deacetyl Iodixanol are typically a result of suboptimal reaction conditions that favor the hydrolysis of the N-acetyl group. The primary factors to investigate are pH, temperature, and reaction time. The following flowchart provides a systematic approach to troubleshooting this issue.

Diagram 2: Troubleshooting Flowchart for High Deacetyl Iodixanol Levels

start High Deacetyl Iodixanol Detected check_ph Is the reaction pH within the optimal range (e.g., 11.5-13.0)? start->check_ph adjust_ph Adjust pH control strategy. Use a buffer system or more precise base addition. check_ph->adjust_ph No   check_temp Is the reaction temperature strictly controlled within the recommended range (e.g., 10-20°C)? check_ph->check_temp  Yes reassess Re-evaluate synthesis and consider purification strategy. adjust_ph->reassess adjust_temp Optimize temperature profile. Consider lowering the temperature, even if it extends reaction time. check_temp->adjust_temp No   check_time Is the reaction time minimized to achieve optimal conversion? check_temp->check_time  Yes adjust_temp->reassess adjust_time Monitor reaction progress closely (e.g., by HPLC) and quench once optimal conversion is reached. check_time->adjust_time No   check_time->reassess  Yes adjust_time->reassess

Caption: A step-by-step guide to troubleshooting the root causes of elevated Deacetyl Iodixanol formation.

Q3: How critical is pH control in minimizing Deacetyl Iodixanol, and what is the recommended range?

A3: pH control is arguably the most critical parameter. The hydrolysis of the N-acetyl group is catalyzed by both acidic and basic conditions.[5] However, the dimerization reaction requires a basic environment. Therefore, maintaining a precise pH range is essential to favor the desired reaction over the side reaction. Some studies suggest a pH range of approximately 11.5 to 13.0 for the dimerization step.[6] It is crucial to have a robust pH monitoring and control system in place throughout the reaction. The use of a buffer, such as one containing a boron-containing acidic substance, has been reported to inhibit side reactions.[7]

Q4: What is the influence of temperature on the formation of this impurity?

A4: Temperature plays a significant role. While higher temperatures can increase the rate of the desired dimerization, they can also disproportionately accelerate the rate of the hydrolysis side reaction. It has been found that carrying out the dimerization at a reduced temperature, for instance between 10°C and 20°C, can reduce the formation of impurities.[6][8] It is advisable to establish a temperature profile that provides a balance between an acceptable reaction rate and minimal impurity formation.

Q5: Can the choice of solvent and reagents impact the formation of Deacetyl Iodixanol?

A5: Yes, the reaction medium can influence the outcome. While water is an environmentally friendly solvent, controlling side reactions can be challenging.[6] The use of co-solvents like 1-methoxy-2-propanol has been reported in the purification and crystallization stages.[3][4] The choice and concentration of the base (e.g., sodium hydroxide) and the dimerization agent (e.g., epichlorohydrin) also need to be carefully optimized.[6][8]

Part 2: Experimental Protocols and Data

Recommended Reaction Conditions

The following table summarizes the recommended starting parameters for minimizing Deacetyl Iodixanol formation during the dimerization of Compound A. These should be optimized for your specific laboratory setup.

ParameterRecommended RangeRationale
pH 11.5 - 13.0Balances the need for a basic environment for dimerization with the risk of base-catalyzed hydrolysis.[6]
Temperature 10 - 20°CLower temperatures can help to suppress the hydrolysis side reaction.[6][8]
Reaction Time Monitor by HPLCAvoid prolonged reaction times which can lead to increased impurity formation.
Solvent Water or co-solventsWater is a green solvent, but co-solvents may offer better control over side reactions.[6]
Analytical Method for Impurity Profiling

Protocol: HPLC Analysis of Iodixanol and its Impurities

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Iodixanol and its related impurities.[1][9][10]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm packing) is commonly used.[10]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.[10][11]

  • Detection: UV detection at 254 nm is suitable for these compounds.[10][11]

  • Sample Preparation: Dilute the reaction mixture or final product in the mobile phase to an appropriate concentration.

  • Quantification: Use a validated reference standard of Deacetyl Iodixanol for accurate quantification.

Purification Strategy

Q6: What are the most effective methods for removing Deacetyl Iodixanol if it has already formed?

A6: If significant amounts of Deacetyl Iodixanol are present in the crude product, a robust purification strategy is required.

  • Recrystallization: This is a common and effective method for purifying Iodixanol.[2][10] The choice of solvent system is critical. Mixtures of alcohols (like methanol and ethanol) or water with co-solvents such as 1-methoxy-2-propanol or 2-methoxyethanol have been shown to be effective.[2][4][10]

  • Chromatography: For challenging separations, preparative liquid chromatography can be used.[2] The use of macroporous adsorption resins has also been reported for the purification of crude Iodixanol.[2][7]

References

  • A Process For The Manufacture Of Iodixanol. Quick Company. Available at: [Link]

  • Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. ACS Omega. 2018-07-05. Available at: [Link]

  • Synthesis and Characterization of Iodixanol. Semantic Scholar. Available at: [Link]

  • Stability of the X-ray contrast agent iodixanol... PubMed. 1999 Jun. Available at: [Link]

  • Iodixanol synthesis. Google Patents.
  • WO2011063551A1 - Preparation and purification of iodixanol. Google Patents.
  • (PDF) Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. ResearchGate. 2018-07-05. Available at: [Link]

  • US20110021832A1 - Synthesis of iodixanol in water. Google Patents.
  • WO/2011/063551 PREPARATION AND PURIFICATION OF IODIXANOL. WIPO Patentscope. 2011-06-03. Available at: [Link]

  • US8969619B2 - Synthesis of iodixanol in propyleneglycol. Google Patents.
  • Bioanalytical methods for iodixanol and their application to studies on metabolism and protein binding. PubMed. Available at: [Link]

  • Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol. PubMed. 1995 Oct. Available at: [Link]

  • AAV Purification by Iodixanol Gradient Ultracentrifugation. Addgene. Available at: [Link]

  • CN107698457B - Crystallization and purification method of iodixanol. Google Patents.
  • Process for isolating iodixanol from an aqueous solution. Patent 2281806 - EPO. 2011-02-09. Available at: [Link]

  • Iodixanol Injection. USP-NF. 2011-09-01. Available at: [Link]

  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. ResearchGate. 2025-08-07. Available at: [Link]

  • Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. PubMed. 2025-12-06. Available at: [Link]

  • What is the mechanism of Iodixanol? Patsnap Synapse. 2024-07-17. Available at: [Link]

  • Preparation of preformed iodixanol gradients. PubMed. Available at: [Link]

  • Synthesis and characterization of iodixanol. PubMed. Available at: [Link]

  • (PDF) Preparation of Preformed Iodixanol Gradients. ResearchGate. 2025-08-09. Available at: [Link]

  • Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ChemRxiv. 2019-09-04. Available at: [Link]

Sources

Purification of Iodixanol from Deacetyl Iodixanol impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Iodixanol purification. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Iodixanol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the removal of the critical process-related impurity, Deacetyl Iodixanol.

Understanding the Challenge: The Deacetyl Iodixanol Impurity

Iodixanol is a nonionic, dimeric, hexa-iodinated X-ray contrast agent.[1] Its synthesis is a multi-step process that can generate several related impurities.[2][3] One of the most critical impurities is Deacetyl Iodixanol, also known as Iodixanol Impurity C.[4][5]

What is Deacetyl Iodixanol? Deacetyl Iodixanol is a structural analogue of Iodixanol where one of the two N-acetyl groups on the central linker is replaced by a hydrogen atom.[5][6]

Why is its removal critical? The presence of impurities, even those structurally similar to the active pharmaceutical ingredient (API), can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies like the USP have strict limits on impurity levels.[7] Therefore, robust and validated purification methods are essential to ensure that Iodixanol meets pharmacopeial standards.

Troubleshooting Guide: Purification Strategies

Effective purification of Iodixanol from its deacetyl impurity typically involves a multi-step approach, combining chromatography and recrystallization. Crude Iodixanol from the synthesis reaction often has a purity of 50-90%, which usually requires an initial purification step before final crystallization can be effective.[8][9][10]

Workflow for Iodixanol Purification

Below is a general workflow illustrating the path from crude synthetic product to highly purified Iodixanol.

Iodixanol Purification Workflow Crude Crude Iodixanol (Purity: 50-90%) Chromatography Macroporous Resin or Reversed-Phase Chromatography Crude->Chromatography Initial Impurity Removal Intermediate Intermediate Purity Iodixanol (Purity: 96-98%) Chromatography->Intermediate Collection of Iodixanol Fractions Recrystallization Solvent Recrystallization Intermediate->Recrystallization Final Polishing Step Pure High Purity Iodixanol (Purity: >99.5%) Recrystallization->Pure Analysis Purity Analysis (HPLC) Pure->Analysis Quality Control Recrystallization Troubleshooting Start Purity < 99.5% after Recrystallization Cause1 Incorrect Solvent System? Start->Cause1 Cause2 Cooling Rate Too Fast? Cause1->Cause2 No Sol1 Use validated solvent systems: - Methanol/Ethanol - 2-Methoxyethanol/Water - Methanol/Isopropanol/Water Cause1->Sol1 Yes Cause3 Incomplete Dissolution? Cause2->Cause3 No Sol2 Implement slow, controlled cooling. Hold at reflux (e.g., 15-20 hours) after anti-solvent addition. Cause2->Sol2 Yes Sol3 Ensure complete dissolution under reflux before adding anti-solvent or cooling. Cause3->Sol3 Yes

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding Iodixanol. As a highly polar, non-ionic, dimeric contrast agent, Iodixanol and its structurally similar related substances present a significant chromatographic challenge. Standard reversed-phase methods often fail, leading to poor retention, inadequate resolution, and unreliable results.

This guide is structured to provide both high-level strategic advice and detailed troubleshooting for researchers, scientists, and drug development professionals. We will explore the causalities behind method failures and provide robust, field-proven solutions to help you develop and implement a successful separation strategy.

Frequently Asked Questions (FAQs)

This section addresses the primary strategic decisions you'll face when developing a method for Iodixanol.

Q1: Why is the separation of Iodixanol and its related substances so difficult?

The primary challenge stems from the inherent physicochemical properties of Iodixanol. It is an extremely polar and hydrophilic molecule.[1] Consequently, when using traditional reversed-phase columns (like C18), it exhibits very little retention, often eluting in or near the solvent front, especially with the highly aqueous mobile phases required.[2] Furthermore, its related substances and potential degradation products are often structurally similar, possessing only minor differences in polarity, which demands a highly selective analytical method to achieve baseline separation.

Q2: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for Iodixanol analysis?

While some success can be achieved with specialized RP columns, HILIC is now widely recognized as the superior and more robust technique for separating Iodixanol and its impurities.[3][4]

  • Reversed-Phase (RP): Standard C18 columns are generally unsuitable due to a phenomenon known as "phase collapse" or "dewetting" in mobile phases with high water content (>95%). This leads to a dramatic loss of retention and reproducibility.[5] To overcome this, you would need to use specialized aqueous-stable phases, such as those with polar end-capping (e.g., ODS-AQ) or polar-embedded groups.[5][6] However, even with these columns, achieving sufficient retention and selectivity for all related substances can be difficult.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention and separation of highly polar and hydrophilic compounds.[1][7] The retention mechanism involves the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[1][8] This provides an orthogonal separation mechanism to RP and is ideal for molecules like Iodixanol. Published, validated methods demonstrate the success of HILIC for the simultaneous quantification of Iodixanol and its related impurities.[3][9]

Q3: If I choose HILIC, what is the best starting point for column selection?

The choice of HILIC stationary phase is critical as it governs selectivity. Different phases offer unique interaction mechanisms.

Stationary PhasePrimary Interaction MechanismSuitability for Iodixanol
Amide Hydrogen bonding, dipole-dipoleExcellent starting point. Well-established for separating polar, neutral compounds like carbohydrates and has shown success with iodinated contrast agents.
Diol Hydrogen bondingGood alternative. Suitable for separating a wide range of polar compounds like organic acids and water-soluble vitamins.[10] Offers different selectivity compared to Amide phases.
Zwitterionic Electrostatic interactions, hydrogen bondingCan be very effective, especially if related substances have varying charge states. The permanent zwitterionic nature provides robust and reproducible separations.[11]
Bare Silica Adsorption, hydrogen bondingCan be used for HILIC but may sometimes suffer from strong interactions with basic compounds and longer equilibration times.[10]

A recommended starting point is an Amide-based HILIC column due to its proven utility for similar polar, neutral analytes.

Q4: What are the critical mobile phase considerations for a HILIC separation?

In HILIC, the mobile phase composition is inverted compared to RP. A typical HILIC mobile phase consists of a high percentage of a water-miscible organic solvent (the weak solvent) and a small percentage of an aqueous buffer (the strong solvent).[1]

  • Organic Solvent: Acetonitrile is the most common and recommended choice. A starting concentration of 85-95% acetonitrile is typical for retaining highly polar compounds like Iodixanol.[1]

  • Aqueous Buffer: A buffer is necessary for good peak shape and reproducible retention times. Ammonium formate or ammonium acetate at concentrations of 5-20 mM are excellent choices as they are volatile and highly soluble in organic solvents, making them compatible with mass spectrometry (MS) detection.[1]

  • pH: The pH of the aqueous component should be controlled. For Iodixanol and its neutral impurities, a pH in the range of 3-6 is a good starting point. A study successfully used a formic acid aqueous solution at pH 3.2.[3][9]

Troubleshooting Guide: Common Problems & Solutions

This guide addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Poor or No Retention of Iodixanol
  • Probable Cause: You are likely using a standard C18 reversed-phase column with a mobile phase containing a high percentage of water. The stationary phase is undergoing hydrophobic collapse, preventing any effective retention mechanism.

  • Solution Workflow:

    • Confirm Your Column Chemistry: If using a C18 column, verify it is rated for highly aqueous conditions (e.g., designated as "AQ" or polar-endcapped).[5]

    • Switch to HILIC: This is the most robust solution. Select an Amide or Diol HILIC column.[8][10]

    • Implement HILIC Conditions: Start with a mobile phase of 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate (pH 4.0). This high organic content is necessary to achieve retention in HILIC mode.[1]

Problem 2: Inconsistent or Drifting Retention Times
  • Probable Cause: HILIC separations are particularly sensitive to mobile phase composition and column equilibration. Even small variations can cause significant shifts in retention.

  • Solution Workflow:

    • Ensure Proper Equilibration: HILIC columns often require longer equilibration times than RP columns.[12] Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.

    • Mobile Phase Preparation: The high percentage of volatile acetonitrile can lead to compositional changes due to evaporation. Prepare fresh mobile phase daily and keep the reservoir bottles covered.[13]

    • Control Temperature: Use a thermostatted column compartment. Temperature fluctuations can significantly impact the viscosity of the mobile phase and partitioning kinetics.[12]

    • Check for Leaks: Inspect all fittings for leaks, as this can cause pressure fluctuations and affect retention times.[14]

Problem 3: Poor Peak Shape (Tailing or Fronting)
  • Probable Cause: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, while fronting can indicate column overloading.

  • Solution Workflow:

    • Optimize Mobile Phase Buffer: In HILIC, insufficient buffer strength can lead to peak tailing. Try increasing the buffer concentration (e.g., from 10 mM to 20 mM) to see if peak shape improves.

    • Check Sample Solvent: Ideally, the sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase (i.e., higher acetonitrile content). Dissolving the sample in pure water or buffer can cause peak distortion.

    • Reduce Injection Volume/Mass: Injecting too much sample mass can saturate the column, leading to peak fronting.[14] Reduce the injection volume or dilute the sample and reinject.

    • Consider Silanol Interactions (RP): If using a silica-based RP column, peak tailing for polar compounds can result from interactions with acidic silanol groups.[15] Ensure you are using a high-purity, well-endcapped column or switch to a HILIC phase.

Problem 4: Co-elution of Iodixanol with a Related Substance
  • Probable Cause: The current method lacks the necessary selectivity to resolve the analytes. Selectivity in HILIC is governed by the stationary phase, mobile phase organic content, and buffer pH.

  • Solution Workflow:

    • Change Stationary Phase: This is the most powerful way to alter selectivity. If you are using an Amide column, try a Diol or Zwitterionic phase.[8][11] The different functional groups will offer alternative interaction mechanisms that can resolve the co-eluting pair.

    • Optimize Organic Content: In HILIC, increasing the aqueous content (the "strong" solvent) decreases retention.[7] Create a shallow gradient or adjust the isocratic percentage of acetonitrile to improve separation.

    • Adjust pH: Modify the pH of your aqueous buffer. Even for neutral compounds, pH can influence the ionization state of the stationary phase (especially bare silica), altering selectivity.

Visualized Workflows and Protocols
Decision Tree for Column Selection

This diagram outlines the logical path for selecting an appropriate column for Iodixanol analysis.

G start Start: Separate Iodixanol & Related Substances polarity Assess Analyte Properties (Iodixanol = Highly Polar) start->polarity choice Select Chromatographic Mode polarity->choice rp_path Reversed-Phase (RP) choice->rp_path Traditional Approach hilic_path HILIC (Recommended) choice->hilic_path Modern Approach rp_warn Challenge: Poor retention due to 'phase collapse' in high aqueous mobile phase. rp_path->rp_warn hilic_select Select HILIC Stationary Phase hilic_path->hilic_select rp_sol Solution: Use Aqueous-Stable RP Column (e.g., Polar-Endcapped, AQ-type) rp_warn->rp_sol amide Amide Phase (Good Starting Point) hilic_select->amide diol Diol Phase (Alternative Selectivity) hilic_select->diol zwitt Zwitterionic Phase (For Charged Impurities) hilic_select->zwitt

Caption: Decision tree for Iodixanol column selection.

Experimental Protocol: HILIC Method for Iodixanol and Related Substances

This protocol is adapted from a validated method published in the Journal of Pharmaceutical and Biomedical Analysis and serves as an excellent starting point for method development.[3]

1. Chromatographic Conditions:

  • Column: Kinetex™ HILIC, 150 x 4.6 mm, 2.6 µm, 100 Å (or equivalent Amide-phase HILIC column)

  • Mobile Phase: Acetonitrile and 1.0 mM formic acid aqueous solution (pH 3.2) in a ratio of (92:08, v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20°C

  • Autosampler Temperature: 20°C

  • Detection: UV at 243 nm

  • Injection Volume: 5 µL

2. Mobile Phase Preparation (1 Liter):

  • Prepare the aqueous component: Add approximately 950 mL of HPLC-grade water to a 1 L volumetric flask.

  • Carefully add formic acid dropwise while monitoring with a calibrated pH meter until a stable pH of 3.2 is reached.

  • Bring to final volume with HPLC-grade water and mix thoroughly.

  • Prepare the final mobile phase: In a separate 1 L flask, carefully measure and combine 920 mL of HPLC-grade acetonitrile and 80 mL of the prepared formic acid solution (pH 3.2).

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

3. System Equilibration:

  • Install the HILIC column.

  • Set the flow rate to 0.2 mL/min and flush the system with the mobile phase for 10 minutes to gently introduce the solvent to the column.

  • Gradually increase the flow rate to the setpoint of 0.8 mL/min over 5 minutes.

  • Equilibrate the column with the mobile phase for at least 30 minutes (or until a stable baseline is achieved) before injecting any samples.

4. Sample Preparation:

  • Prepare a stock solution of Iodixanol standard in a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Prepare working standards and test samples by diluting with the same 50:50 Acetonitrile:Water diluent. Note: Avoid dissolving samples in 100% aqueous solutions to prevent peak shape issues.

5. System Suitability:

  • Inject a system suitability solution containing Iodixanol and known related substances (e.g., Impurities C, D, E).

  • Verify that the resolution between all critical pairs meets the requirements set by pharmacopeial guidelines (e.g., USP <621> or Ph. Eur. 2.2.46).[16][17]

  • Check for peak tailing (asymmetry factor) and reproducibility of retention times and peak areas over multiple injections.

References
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • Neves, B. V., De Campos, L. M., De Jesus, C. N., De Oliveira, M. A., & Cass, Q. B. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 140, 203-209. [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
  • KNAUER Wissenschaftliche Geräte GmbH.
  • Jacobsen, P. B., Blindheim, N., & Skotland, T. (1995). Bioanalytical methods for iodixanol and their application to studies on metabolism and protein binding. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 551-557. [Link]

  • Hawach Scientific. (2025). Polar Column in HPLC Example.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • USP-NF. (2006). USP Monographs: Iodixanol. USP29-NF24.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • ResearchGate. (2017).
  • Sigma-Aldrich.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2203-2217. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Merck. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • USP. Iodixanol Injection.
  • USP-NF. (2006). USP Monographs: Iodixanol Injection. USP29-NF24.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. Iodixanol EP Reference Standard.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.

Sources

Technical Support Center: Addressing Co-elution of Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Iodixanol, specifically the co-elution of the Deacetyl Iodixanol impurity with other related substances. As your partner in scientific excellence, we provide in-depth troubleshooting strategies rooted in chromatographic theory and practical application to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is Deacetyl Iodixanol and why is its resolution a critical analytical issue?

Deacetyl Iodixanol is a known process impurity and potential degradant of Iodixanol, an iso-osmolar, non-ionic, dimeric contrast agent used in diagnostic imaging.[1][2][3][4] Structurally, it is Iodixanol that has lost one of its N-acetyl groups, exposing a primary amine.

Scientific Significance: From a regulatory and safety perspective, all impurities in an active pharmaceutical ingredient (API) like Iodixanol must be accurately identified, quantified, and controlled within specified limits, as outlined in pharmacopeial monographs such as the United States Pharmacopeia (USP).[5][6] The presence of an uncharacterized or out-of-specification impurity can have implications for the drug's safety and efficacy. Co-elution, where two or more compounds exit the chromatography column at the same time, masks the true quantity of each substance, leading to inaccurate reporting and potential failure to meet regulatory standards.[7]

Q2: How can I confirm that I have a co-elution issue involving Deacetyl Iodixanol?

Identifying co-elution requires moving beyond simple peak observation. Here are three key verification steps:

  • Peak Shape Analysis: While not definitive, initial clues often come from the chromatogram itself. Look for asymmetrical peaks, such as those exhibiting a shoulder or significant tailing.[7] A "shoulder" is a more definitive sign of co-elution than general tailing.[7]

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): This is the most common and powerful tool for detecting co-elution. A DAD/PDA detector scans across the entire UV-Vis spectrum at multiple points across an eluting peak.[7]

    • Principle: If a peak represents a single, pure compound, the UV-Vis spectra taken from the upslope, apex, and downslope of the peak should be identical.

    • Indication of Co-elution: If the spectra differ, it signals the presence of more than one compound, and the system's software will flag the peak as "impure."[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unequivocal confirmation, LC-MS is the gold standard. By analyzing the mass-to-charge ratio (m/z) of the ions eluting across the peak, you can identify if more than one molecular species is present.[7] If you observe the mass of Deacetyl Iodixanol alongside another mass at the same retention time, co-elution is confirmed.

Q3: My current reversed-phase (C18) method shows co-elution. What is the first and most impactful parameter I should adjust?

For ionizable compounds like Deacetyl Iodixanol, the single most powerful tool for manipulating selectivity in reversed-phase HPLC is mobile phase pH .[8][9][10]

Causality Explained: Deacetyl Iodixanol contains a primary amine, which is basic. The ionization state of this amine is directly controlled by the pH of the mobile phase.

  • At low pH (e.g., pH < 4): The amine group is protonated (R-NH3+), making the molecule more polar. In reversed-phase chromatography, increased polarity leads to less retention, so it will elute earlier.

  • At high pH (e.g., pH > 8): The amine group is in its neutral, free-base form (R-NH2), making the molecule less polar (more hydrophobic). This leads to stronger interaction with the C18 stationary phase and thus, longer retention.

By systematically adjusting the mobile phase pH, you can induce significant shifts in the retention time of Deacetyl Iodixanol, while other neutral or acidic impurities may shift differently or not at all. This differential migration is the key to achieving resolution. It is most effective to work at a pH that is at least 1.5-2 units away from the compound's pKa to ensure a stable, single ionization state and robust retention times.[10]

A Systematic Approach to pH Adjustment:

Objective: To alter the retention time of Deacetyl Iodixanol relative to the co-eluting impurity.

Protocol:

  • Establish a Baseline: Run your current method and document the retention time and peak purity of the co-eluting peaks.

  • Acidic pH Screen: Prepare a mobile phase buffered to a low pH (e.g., pH 2.8 using a phosphate or formate buffer). Ensure your column is stable at this pH. Run the analysis and observe the change in retention and selectivity.

  • Neutral/Slightly Basic pH Screen: Prepare a mobile phase buffered to a higher pH (e.g., pH 7.0 - 8.0 using a phosphate or bicarbonate buffer). Crucially, ensure you are using a pH-stable column (many standard silica-based C18 columns degrade above pH 7.5). Run the analysis.

  • Compare Chromatograms: Analyze the results from the different pH values. The goal is to find a pH where the separation (resolution) between Deacetyl Iodixanol and the interfering peak is maximized.

Parameter Method A (Original) Method B (Low pH) Method C (High pH)
Mobile Phase pH 5.52.87.8
RT of Impurity X 10.2 min10.5 min10.1 min
RT of Deacetyl Iodixanol 10.2 min9.5 min12.8 min
Resolution (Rs) 0.0 (Co-elution)2.1 (Separated) 3.5 (Well-Separated)

This table illustrates how changing pH can differentially shift the retention time of the basic impurity (Deacetyl Iodixanol) to achieve separation.

Q4: Adjusting the mobile phase pH helped, but resolution is still insufficient. What are my next steps?

If pH manipulation alone is not sufficient, a multi-parameter optimization approach is necessary. This involves exploring alternative stationary phases and adjusting temperature.

Your standard C18 column separates primarily based on hydrophobicity. Introducing a column with a different separation mechanism can provide the orthogonal selectivity needed.[11]

  • For Polar Compounds: Iodixanol and its impurities are highly polar. Standard C18 columns can sometimes provide insufficient retention for such molecules, especially with highly aqueous mobile phases.[12][13] Consider these alternatives:

    • AQ-C18 or "Aqueous C18" Columns: These are designed with polar end-capping or a hydrophilic surface to prevent phase collapse in 100% aqueous mobile phases and offer enhanced retention for polar compounds.[12]

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This provides an alternative interaction mechanism (hydrogen bonding) and can significantly alter selectivity for polar analytes.

    • Phenyl-Hexyl Columns: These columns offer π-π interactions with aromatic compounds. If your co-eluting impurity has a different aromatic character than Deacetyl Iodixanol, this can be a powerful tool for separation.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[11] It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent.[11][12] A published HILIC method for Iodixanol impurities utilizes an acetonitrile/formic acid mobile phase.[11]

Temperature affects the thermodynamics of the separation, influencing viscosity, analyte solubility, and interaction kinetics.

  • How it Works: Increasing temperature generally decreases retention times as it reduces mobile phase viscosity and increases the energy of the analytes. However, the magnitude of this change can be different for different compounds.

  • Practical Steps:

    • After selecting the most promising pH and column, evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C).

    • Plot the retention factors (k') of the two peaks against temperature to see if their selectivity (α) changes. Even small changes can sometimes be enough to improve a critical resolution.

Q5: Can you provide a systematic workflow for resolving this co-elution issue?

Certainly. A logical, step-by-step approach saves time and resources. The following workflow guides you from problem identification to a robust solution.

Troubleshooting_Workflow cluster_0 Phase 1: Confirmation & Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation start Problem: Peak Asymmetry or Failed Peak Purity Test confirm_coelution Confirm Co-elution (DAD Purity / LC-MS) start->confirm_coelution ph_adjust Step 1: Modify Mobile Phase pH (e.g., pH 2.8, 4.5, 7.5) Is Resolution (Rs) > 1.5? confirm_coelution->ph_adjust column_select Step 2: Change Column Selectivity (e.g., AQ-C18, Polar-Embedded, Phenyl, HILIC) Is Resolution (Rs) > 1.5? ph_adjust->column_select No solution Solution Found: Rs > 1.5 ph_adjust->solution Yes temp_adjust Step 3: Optimize Temperature (e.g., 25°C, 35°C, 45°C) Is Resolution (Rs) > 1.5? column_select->temp_adjust No column_select->solution Yes gradient_adjust Step 4: Adjust Gradient Slope (Steeper for speed, shallower for resolution) temp_adjust->gradient_adjust No temp_adjust->solution Yes gradient_adjust->solution validate Validate Method (Specificity, Robustness, Linearity) solution->validate

Sources

Technical Support Center: Deacetyl Iodixanol Stability and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with Deacetyl Iodixanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the stability testing and analysis of this compound, particularly concerning the impact of pH. As an impurity often associated with the manufacturing of Iodixanol, understanding its behavior is critical for ensuring the quality and safety of the final drug product.[1]

Frequently Asked Questions (FAQs)

Q1: What is Deacetyl Iodixanol and why is its analysis important?

Deacetyl Iodixanol is recognized as an impurity that can arise during the synthesis of Iodixanol, a widely used non-ionic, dimeric, water-soluble radiographic contrast agent.[1][2][3] Its monitoring is a critical aspect of quality control in the pharmaceutical industry to ensure the purity, safety, and efficacy of the Iodixanol drug substance. Regulatory bodies require the identification and quantification of such impurities.

Q2: What is the expected stability of Deacetyl Iodixanol, particularly in relation to pH?

While specific public data on the forced degradation of Deacetyl Iodixanol is limited, we can infer its stability profile from its parent compound, Iodixanol. Iodixanol is known to be a highly stable molecule under a wide range of conditions.[4] Studies have shown that less than 1% of Iodixanol decomposes even under highly acidic (pH 0.4, 80°C, 5 days) and basic (pH 11, 20°C, 5 days) conditions.[4]

Given the structural similarity, it is reasonable to hypothesize that Deacetyl Iodixanol also possesses considerable stability. However, the deacetylated functional group may slightly alter its susceptibility to hydrolysis, particularly at extreme pH values. Therefore, a forced degradation study is essential to definitively characterize its stability profile.[5][6]

Q3: How does pH influence the HPLC analysis of Deacetyl Iodixanol?

The pH of the mobile phase is a critical parameter in reversed-phase HPLC that can significantly impact the retention, peak shape, and selectivity of ionizable compounds.[7][8][9] Deacetyl Iodixanol has a predicted pKa of approximately 11.34, indicating it is a weakly acidic compound.[10]

  • At acidic to neutral pH (e.g., pH 2-7): Deacetyl Iodixanol will be in its neutral, non-ionized form. In this state, it will exhibit stronger retention on a reversed-phase column (like a C18) due to increased hydrophobicity. Operating in this pH range often leads to better peak shapes and more reproducible retention times.[7][9]

  • At alkaline pH (e.g., pH > 9): As the pH of the mobile phase approaches the pKa of Deacetyl Iodixanol, it will start to deprotonate and become negatively charged. This increase in ionization will lead to a decrease in retention time as the molecule becomes more polar.[8]

For robust method development, it is advisable to work at a pH that is at least 2 units away from the pKa of the analyte to minimize variability in retention time due to small fluctuations in mobile phase pH.[7]

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting) for the Deacetyl Iodixanol peak in my chromatogram.

Causality: Poor peak shape for an ionizable compound like Deacetyl Iodixanol is often related to secondary interactions with the stationary phase or issues with the mobile phase pH.

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: If the mobile phase pH is close to the pKa of Deacetyl Iodixanol, minor variations can lead to inconsistent ionization and peak tailing. Consider adjusting the pH to be at least 2 units below the pKa (e.g., pH ≤ 9). For many applications, a starting pH in the acidic range (e.g., pH 3-4) is recommended for good peak shape of polar compounds.[7][9]

  • Buffer the Mobile Phase: Ensure your mobile phase contains an appropriate buffer (e.g., phosphate, acetate, or formate) at a suitable concentration (typically 10-25 mM) to maintain a consistent pH throughout the analysis.[7]

  • Column Selection: If tailing persists, consider using a column with high-purity silica and end-capping to minimize interactions with residual silanols.

Problem: I am observing inconsistent retention times for Deacetyl Iodixanol between injections and batches.

Causality: Variable retention times are often a sign of an un-rugged analytical method, frequently linked to inadequate control over the mobile phase.

Troubleshooting Steps:

  • pH Control: As with poor peak shape, ensure the mobile phase is adequately buffered and the pH is not near the pKa of Deacetyl Iodixanol.[7][8]

  • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. The pH of the aqueous portion should be adjusted before mixing with the organic solvent.[7]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A longer equilibration time may be necessary, especially when changing mobile phases.

Problem: I suspect Deacetyl Iodixanol is degrading in my prepared samples before analysis.

Causality: While expected to be stable, sample diluent conditions (e.g., extreme pH) or storage conditions could potentially lead to degradation over time.

Troubleshooting Steps:

  • Sample Diluent: Use a diluent that is similar in composition and pH to the mobile phase to ensure compatibility and stability.

  • Sample Stability Study: Perform a simple experiment by analyzing the same sample preparation at different time points (e.g., 0, 4, 8, and 24 hours) while stored in the autosampler. A significant decrease in the Deacetyl Iodixanol peak area or the appearance of new peaks would indicate instability.

  • Storage Conditions: Store stock solutions and prepared samples at a low temperature (e.g., 2-8°C) and protected from light to minimize potential degradation.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study for Iodixanol and Deacetyl Iodixanol

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of Deacetyl Iodixanol and to develop a stability-indicating analytical method.[5][6][12]

Objective: To generate potential degradation products of Deacetyl Iodixanol under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Iodixanol containing a known or spiked amount of Deacetyl Iodixanol at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:

Stress ConditionReagent/ConditionIncubation Time & Temperature
Acid Hydrolysis 0.1 M HCl2 hours at 60°C
Base Hydrolysis 0.1 M NaOH2 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 60°C in a calibrated oven48 hours
Photostability Expose to light (ICH Q1B)As per guidelines
  • Neutralization (for Acid/Base Samples): After the incubation period, cool the acid and base-stressed samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of Deacetyl Iodixanol and the appearance of new peaks, which would be potential degradation products. The goal is to achieve 5-20% degradation of the main component.[13]

Protocol 2: HPLC Method for the Analysis of Deacetyl Iodixanol

This protocol provides a starting point for developing an HPLC method for the quantification of Deacetyl Iodixanol in the presence of Iodixanol.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detector UV at 254 nm or Mass Spectrometer

Method Development Considerations:

  • pH Optimization: The use of 0.1% formic acid will result in a mobile phase pH of approximately 2.7, which is ideal for the analysis of Deacetyl Iodixanol in its non-ionized form, promoting good peak shape and retention.[7][8]

  • Gradient Optimization: The gradient can be adjusted to ensure adequate separation of Deacetyl Iodixanol from Iodixanol and any potential degradation products.

  • Detector Selection: A UV detector is suitable for routine analysis. For confirmation of peak identity and in-depth impurity profiling, a mass spectrometer (LC-MS) is highly recommended.[14]

Visualizations

Logical Relationship Diagram

Iodixanol Iodixanol (Active Pharmaceutical Ingredient) Deacetyl_Iodixanol Deacetyl Iodixanol (Process Impurity) Iodixanol->Deacetyl_Iodixanol Can be present as an impurity from synthesis

Caption: Relationship between Iodixanol and Deacetyl Iodixanol.

Analytical Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Prepare Sample (e.g., 1 mg/mL in mobile phase A) HPLC Inject into HPLC System Prep->HPLC Detection UV or MS Detection HPLC->Detection Integration Peak Integration and Quantification Detection->Integration Report Generate Report Integration->Report

Caption: General workflow for HPLC analysis of Deacetyl Iodixanol.

References

  • Analytical Methods. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • Deacetyl Iodixanol | 171897-74-8. (n.d.). ChemicalBook.
  • Deacetyl Iodixanol CAS#: 171897-74-8. (n.d.). ChemicalBook.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Studies. (2016). SciSpace.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today.
  • The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. (n.d.). Scribd.
  • a comprehensive review of method development by hplc. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Bioanalytical methods for iodixanol and their application to studies on metabolism and protein binding. (n.d.). PubMed.
  • Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de. (1999). PubMed.
  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma | Request PDF. (n.d.). ResearchGate.
  • Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development. (n.d.). NIH.
  • Iodixanol. (n.d.). Wikipedia.
  • Iodixanol 92339-11-2 wiki. (n.d.). Guidechem.
  • Iodixanol | C35H44I6N6O15 | CID 3724. (n.d.). PubChem - NIH.

Sources

Technical Support Center: Forced Degradation Studies for Iodixanol Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the stability testing of Iodixanol. This guide provides in-depth, experience-driven answers and troubleshooting protocols for conducting forced degradation studies aimed at identifying potential new impurities. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your stability-indicating methods.

Part 1: Frequently Asked Questions (FAQs) - The "Why" and "How"

This section addresses the foundational questions and strategic considerations for designing and executing a robust forced degradation study for Iodixanol.

Q1: Iodixanol is known to be a very stable molecule. Why are forced degradation studies still necessary?

While Iodixanol exhibits high intrinsic stability, forced degradation studies are a mandatory regulatory requirement and a scientific necessity.[1][2] The primary objectives are not just to degrade the molecule, but to:

  • Establish Degradation Pathways: Understanding how the molecule behaves under extreme conditions helps to predict its long-term stability and identify its weakest points.[3]

  • Validate Analytical Methods: The core purpose is to challenge your analytical method, typically HPLC. By intentionally generating degradation products, you can prove that your method is "stability-indicating"—meaning it can separate, detect, and quantify these newly formed impurities from the parent Iodixanol peak and from each other.[3][4]

  • Identify Potential Impurities: These studies help in the identification and structural elucidation of potential degradants that might form under non-ideal manufacturing or storage conditions.[3][5] Although Iodixanol is stable, manufacturing processes can expose it to heat, light, and pH extremes.[6]

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light) informs the development of stable formulations and the selection of appropriate packaging to protect the drug product.[3][7]

Q2: What are the primary, known degradation pathways for Iodixanol that I should be aware of?

Based on published literature, Iodixanol's degradation is not pronounced under many standard stress conditions. However, specific vulnerabilities have been identified:

  • Photodegradation: This is a significant pathway. Under UV irradiation, Iodixanol can undergo a Norrish Type-II reaction, leading to the cleavage of the central 1,3-dihydroxypropane bridge that links the two tri-iodinated rings.[6]

  • Extreme Basic/Thermal Stress: A cyclization reaction has been observed when Iodixanol is subjected to highly basic conditions (e.g., pH 14) combined with heat (e.g., 60°C).[6]

  • High Stability under Other Conditions: Studies have shown that less than 1% decomposition occurs under highly acidic conditions (pH 0.4, 80°C, 5 days), moderate basic conditions (pH 11, 20°C, 5 days), high heat alone (140°C, 2 days), or under an oxygen atmosphere (100°C, 3 days).[6]

Q3: I'm designing my first experiment. What are the recommended starting stress conditions for Iodixanol?

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] Since Iodixanol is very stable, conditions may need to be more strenuous than for other molecules. Always start with a single batch of the drug substance.[1]

Stress ConditionReagent/ParameterInitial ConditionRationale & Key Considerations
Acid Hydrolysis 0.1 M to 1 M HCl60°C for 24-48 hoursIodixanol is highly stable in acid.[6] Elevated temperature is necessary to promote degradation. If no degradation is observed, increase temperature or acid concentration.
Base Hydrolysis 0.1 M to 1 M NaOH60°C for 24-48 hoursWhile stable at moderate pH, stronger basic conditions combined with heat can induce cyclization.[6] Monitor for specific degradation products.
Oxidation 3% - 30% H₂O₂Room Temp, 24 hoursIodixanol shows high resistance to oxidation.[6] If no degradation is seen, consider gentle heating (e.g., 40-50°C). Hypervalent iodine compounds can mediate alcohol oxidation, but this is less likely under standard H₂O₂ stress.[8]
Thermal Degradation Dry Heat (Solid State)80°C - 100°C for 48 hoursAssess the intrinsic thermal stability of the solid drug substance.[6]
Photodegradation UV/Vis Light SourceICH Q1B Guidelines[1][3]Expose solid and solution samples to a minimum of 1.2 million lux hours (visible) and 200 watt hours/m² (UV).[3] This is the most critical stressor for Iodixanol.[6] Always include a dark control to differentiate between photolytic and thermal degradation.
Q4: My HPLC analysis shows very little degradation (<5%) even after applying the suggested stress conditions. What are my next steps?

This is a common and expected outcome for Iodixanol.[6] Here’s a systematic approach to troubleshooting:

  • Confirm Method Suitability: Ensure your analytical method has adequate sensitivity to detect impurities at low levels. Check the limit of detection (LOD) and limit of quantitation (LOQ).

  • Increase Stress Severity Systematically: Incrementally increase the stressor. For example, move from 1 M HCl to 5 M HCl, or increase the temperature from 60°C to 80°C. Extend the exposure time. The goal is to find conditions that yield the target 5-20% degradation.[9]

  • Document Stability: If significant degradation cannot be achieved without completely destroying the molecule, this demonstrates the intrinsic stability of Iodixanol. This is a valid and important finding for your report.

  • Focus on Photodegradation: Since this is the most likely degradation pathway, ensure your photostability setup meets ICH Q1B requirements and that sufficient light energy is being delivered to the sample.[1][3]

Part 2: Experimental Workflow & Troubleshooting Guide

This section provides a visual workflow, detailed protocols, and solutions to common issues encountered during analysis.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a forced degradation study, from planning through to final analysis and reporting.

FDS_Workflow cluster_plan Phase 1: Planning & Setup cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Plan Define Objectives & Target Degradation (5-20%) Prep Prepare Iodixanol Stock Solution (e.g., 1 mg/mL in water) Plan->Prep Acid Acid Hydrolysis (HCl, heat) Prep->Acid Expose Aliquots Base Base Hydrolysis (NaOH, heat) Prep->Base Expose Aliquots Ox Oxidation (H2O2, heat) Prep->Ox Expose Aliquots Thermal Thermal (Dry Heat) Prep->Thermal Expose Aliquots Photo Photolytic (UV/Vis Light + Dark Control) Prep->Photo Expose Aliquots Neutralize Neutralize Hydrolysis Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Target Concentration Ox->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis (HILIC or RP) - Analyze Stressed Samples, Control, and Blank Dilute->HPLC MassBal Calculate Mass Balance (% Assay + % Impurities ≈ 100%?) HPLC->MassBal PeakPurity Assess Peak Purity & Resolution MassBal->PeakPurity ID Identify New Impurities (LC-MS, MS/MS) PeakPurity->ID Pathway Propose Degradation Pathways ID->Pathway

Caption: Workflow for Iodixanol Forced Degradation Studies.

Troubleshooting Common Analytical Issues
  • Problem: Poor peak shape or retention for Iodixanol on a C18 column.

    • Cause & Solution: Iodixanol is a highly polar, hydrophilic molecule, making it unsuitable for traditional reversed-phase (RP) chromatography where it may elute in the void volume.[10] A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often more effective and can provide better retention and separation of Iodixanol and its polar impurities.[11]

  • Problem: A significant loss of the Iodixanol peak is observed, but no new impurity peaks appear (poor mass balance).

    • Cause & Solution:

      • Precipitation: The degradant may be insoluble in the sample solvent. Visually inspect the stressed sample for particulates. If observed, try dissolving in a stronger solvent (e.g., DMSO) before analysis.

      • No UV Chromophore: The degradation may have destroyed the UV-absorbing part of the molecule. Re-analyze samples using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside the UV detector.

      • Non-Eluting Impurities: Degradants may be adsorbing irreversibly to the column. Implement a strong wash step at the end of your gradient (e.g., 100% organic or a high-pH mobile phase) to clean the column.

  • Problem: How do I tentatively identify a new impurity peak?

    • Cause & Solution: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

      • Obtain Mass Data: Analyze the stressed sample by LC-MS to get the molecular weight of the unknown peak.

      • Propose a Structure: Based on the mass and the type of stress applied, propose a likely structure. For example, a peak appearing only in the photolysis sample could correspond to one of the cleaved halves of the Iodixanol dimer.[6]

      • Confirm with Standards: If available, confirm the identity by comparing the retention time and mass spectrum with a certified reference standard of known Iodixanol impurities (e.g., Impurity A, C, F, etc.).[5][14]

Part 3: Detailed Experimental Protocols

These protocols provide a starting point. Concentrations, temperatures, and times should be adjusted to achieve the target 5-20% degradation.

Protocol 1: Acid/Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of Iodixanol in purified water.

  • Acid Stress: To 5 mL of the Iodixanol solution, add 5 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL Iodixanol in 1 M HCl.

  • Base Stress: To 5 mL of the Iodixanol solution, add 5 mL of 2 M NaOH to achieve a final concentration of 0.5 mg/mL Iodixanol in 1 M NaOH.

  • Control: Prepare a control sample by mixing 5 mL of Iodixanol solution with 5 mL of water.

  • Incubation: Place all three samples in a water bath at 60°C. Withdraw aliquots at 0, 6, 12, and 24 hours.

  • Neutralization: Before analysis, cool the aliquots to room temperature. Neutralize the acid-stressed sample with an equivalent volume of 1 M NaOH and the base-stressed sample with 1 M HCl. The control sample is diluted with an equivalent volume of water.

  • Analysis: Dilute all samples to the target analytical concentration and analyze by HPLC.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of Iodixanol in purified water.

  • Oxidative Stress: To 5 mL of the Iodixanol solution, add 5 mL of 6% hydrogen peroxide (H₂O₂).

  • Control: Prepare a control sample by mixing 5 mL of Iodixanol solution with 5 mL of water.

  • Incubation: Store both samples at room temperature, protected from light, for 24 hours. If no degradation is observed, repeat the experiment at 50°C.

  • Analysis: Dilute samples to the target analytical concentration and analyze immediately by HPLC.

Protocol 3: Photostability Degradation
  • Preparation: Prepare a 1 mg/mL solution of Iodixanol in purified water. Also, weigh a thin layer of solid Iodixanol powder into a clear container.

  • Exposure: Place the solution and solid samples in a photostability chamber.

  • Dark Control: Prepare identical solution and solid samples, but wrap them completely in aluminum foil to serve as dark controls. Place them in the same chamber.

  • Conditions: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B.[3]

  • Analysis: For the solution sample, dilute to the target concentration and analyze by HPLC. For the solid sample, dissolve it in water to the target concentration before analysis. Analyze the dark controls concurrently.

Iodixanol Degradation Pathway Visualization

This diagram illustrates the two primary degradation mechanisms for Iodixanol.

Degradation_Pathway cluster_photo Photolytic Stress (UV Light) cluster_base_heat Strong Base + Heat Stress Iodixanol Iodixanol (Dimeric Structure) Photo_Product Cleavage Product (Monomeric Impurity) Iodixanol->Photo_Product Norrish Type-II Reaction[6] Cyclic_Product Cyclized Impurity Iodixanol->Cyclic_Product Cyclization Reaction[6]

Sources

Technical Support Center: Improving the Limit of Detection for Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Deacetyl Iodixanol in drug products. As a known process impurity and potential degradant of Iodixanol, accurately quantifying Deacetyl Iodixanol at trace levels is critical for ensuring product quality, safety, and regulatory compliance. This guide provides field-proven insights, detailed troubleshooting protocols, and scientifically grounded explanations to help you overcome challenges and enhance the sensitivity of your analytical methods.

Frequently Asked Questions (FAQs)
Q1: What is Deacetyl Iodixanol and why is its detection critical?

Deacetyl Iodixanol is a related substance to the active pharmaceutical ingredient (API) Iodixanol. It is considered an impurity that can arise during the manufacturing process or as a degradation product. Regulatory bodies require strict control and monitoring of such impurities to ensure the safety and efficacy of the final drug product.[1] Achieving a low limit of detection (LOD) is essential for accurate quantification, stability assessment, and compliance with pharmacopeial limits.

Q2: What are the primary analytical techniques for detecting Deacetyl Iodixanol?

The most common methods are chromatography-based. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a standard approach.[2][3] For higher sensitivity and specificity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, capable of achieving significantly lower detection limits.[4][5][6]

Q3: My HPLC-UV baseline is noisy, preventing me from reaching a lower LOD. What are the common causes?

A noisy baseline is a frequent issue that can mask low-level impurity peaks. Common culprits include:

  • Contaminated Mobile Phase: Impurities or dissolved gases in solvents.[7] Always use HPLC-grade or MS-grade solvents and ensure proper degassing.

  • Detector Issues: A failing lamp or a contaminated flow cell can increase noise.

  • System Leaks: Fluctuations in pressure due to leaks in fittings, pump seals, or the injector can manifest as baseline noise.[8]

Q4: I am not detecting the Deacetyl Iodixanol peak, or the response is much lower than expected. What should I check first?

If sensitivity is poor, begin with the simplest checks before making significant method changes:

  • Sample Preparation: Ensure the analyte is not being lost during extraction or cleanup steps. Verify the sample solvent is compatible with the mobile phase to prevent peak distortion or precipitation.[9]

  • Injection Volume: A simple way to increase the signal is to inject a larger volume, but be mindful of potential column overload or peak shape distortion.

  • Detection Wavelength: Confirm you are using the optimal UV wavelength (λmax) for Deacetyl Iodixanol. A slight deviation can cause a significant drop in signal intensity.[10]

  • Column Health: A contaminated or old column can lead to poor peak shape and reduced signal.

In-Depth Troubleshooting & Optimization Guide

This section provides a systematic approach to method development and troubleshooting, focusing on the scientific principles that govern each step.

1. Foundational Strategy: Understanding the Analytical Challenge

The primary difficulty in this analysis is quantifying a trace-level analyte (Deacetyl Iodixanol) in the presence of a high-concentration, structurally similar API (Iodixanol). Both are hydrophilic, non-ionic compounds, which can make chromatographic separation challenging. A successful method must achieve both high sensitivity for the impurity and excellent selectivity to resolve it from the main component and other potential interferences.

2. The Workflow for Enhancing Limit of Detection

Improving the LOD is a multi-step process that involves optimizing sample preparation, chromatography, and detection. The following diagram outlines a logical workflow for this process.

cluster_prep Sample Preparation cluster_analysis Chromatography & Detection cluster_eval Evaluation & Optimization start Start: Drug Product Sample dilution Direct Dilution & Injection start->dilution Simple Matrix spe Solid Phase Extraction (SPE) start->spe Complex Matrix / Need for Concentration hplc HPLC-UV Analysis dilution->hplc spe->hplc eval_lod Evaluate S/N Ratio & LOD hplc->eval_lod lcms LC-MS/MS Analysis lcms->eval_lod Re-evaluate optimize_lcms Optimize MS Parameters (Source, Transitions) lcms->optimize_lcms eval_lod->lcms Sensitivity Still Insufficient optimize_hplc Optimize HPLC-UV Method (Wavelength, Gradient, Flow Rate) eval_lod->optimize_hplc LOD Not Met final Final Validated Method eval_lod->final LOD Met optimize_hplc->hplc optimize_lcms->lcms

Caption: Workflow for LOD improvement of Deacetyl Iodixanol.

3. Advanced Sample Preparation Techniques

For trace analysis, simply diluting the sample is often insufficient. Interfering components from the drug product matrix can suppress the analyte signal or create a high baseline, masking the impurity peak.[11] Effective sample preparation is crucial to clean the sample and concentrate the analyte.[12][13][14]

Protocol: Solid Phase Extraction (SPE) for Sample Cleanup & Concentration

SPE is highly effective for removing matrix components and concentrating Deacetyl Iodixanol.[13]

StepProcedureRationale & Key Insights
1. Cartridge Selection Choose a reversed-phase (C18 or Polymer-based) SPE cartridge.Iodixanol and its impurity are polar. A reversed-phase sorbent will retain them from an aqueous sample, allowing more polar excipients to be washed away.
2. Conditioning Condition the cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.This activates the C18 functional groups and prepares the sorbent for sample loading in an aqueous environment. Do not let the cartridge run dry.
3. Sample Loading Dissolve the drug product in water or a weak buffer and load it onto the cartridge at a slow, steady flow rate.A slow flow rate ensures sufficient interaction time between the analyte and the sorbent for optimal retention.
4. Washing Wash the cartridge with 1-2 mL of a highly aqueous mobile phase (e.g., 5% methanol in water).This step is critical for removing highly polar matrix components that were not retained, without eluting the analyte of interest.
5. Elution Elute Deacetyl Iodixanol with a small volume (e.g., 0.5-1 mL) of a stronger solvent, such as 50:50 acetonitrile:water.Using a small elution volume concentrates the analyte. The elution solvent should be strong enough to desorb the analyte but weak enough to leave strongly bound interferences behind.
6. Analysis Inject the eluate directly or after evaporation and reconstitution in the mobile phase.Reconstituting in the initial mobile phase is crucial for good peak shape, especially in reversed-phase and HILIC chromatography.[9]
4. Chromatographic & Detection Method Optimization

For routine QC, a robust HPLC-UV method is often sufficient.

ParameterRecommended Starting PointOptimization Rationale (The "Why")
Column C18, 150 x 4.6 mm, 3.5 µmA standard C18 column provides good retention for moderately polar compounds. For very polar compounds, consider an AQ-C18 or a HILIC column.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to promote better peak shape for ionizable compounds and is MS-compatible.
Mobile Phase B AcetonitrilePreferred over methanol for its lower UV cutoff and viscosity, often leading to better efficiency and lower baseline noise.[10]
Gradient 5% to 40% B over 15 minutesA shallow gradient is essential to ensure baseline separation between the high-concentration API (Iodixanol) and the trace impurity (Deacetyl Iodixanol).
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.
UV Wavelength 243-245 nmThis range is reported to be effective for Iodixanol and its impurities.[2] Always confirm the λmax by running a UV scan of a pure standard.
Injection Volume 10-50 µLIncrease to boost signal, but monitor for peak broadening, which indicates column overload.

When HPLC-UV cannot provide the required LOD, LC-MS/MS is the definitive solution.[4][6] It offers unparalleled sensitivity and specificity by monitoring specific parent-to-daughter ion transitions. However, it is susceptible to matrix effects.[15][16]

Understanding Matrix Effects

Matrix effect is the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[17] It can lead to ion suppression (most common) or enhancement, causing inaccurate and irreproducible results.[11]

cluster_source Mass Spec Ion Source (ESI) cluster_outcome Observed Signal Analyte Analyte Molecules Droplet Nebulized Droplet (Analyte + Matrix + Solvent) Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ionization Ionization Process (Charge Competition) Droplet->Ionization MS_Inlet To Mass Analyzer Ionization->MS_Inlet Analyte Ions Suppression Signal Suppression (Reduced Analyte Ions) Ionization->Suppression Matrix interferes, fewer analyte ions formed

Caption: Ion suppression caused by matrix effects in ESI-MS.

Strategies to Mitigate Matrix Effects:

  • Improve Chromatography: Ensure the Deacetyl Iodixanol peak is well-separated from any matrix interferences.

  • Enhance Sample Cleanup: Use a more rigorous SPE protocol or a different extraction technique.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification.

  • Dilute the Sample: A simple but effective method, though it may compromise the LOD if the analyte concentration is already very low.

5. Systematic Troubleshooting for Low Sensitivity

Use this decision tree to systematically diagnose and resolve issues with a low signal-to-noise (S/N) ratio.

start Problem: Inadequate LOD / Low S/N Ratio q_peak Is a peak visible but too small (S/N < 3)? start->q_peak q_noise Is the baseline excessively noisy? start->q_noise sol_increase_signal ACTION: Increase Signal q_peak->sol_increase_signal Yes no_peak No peak visible at all q_peak->no_peak No q_noise->q_peak No sol_reduce_noise ACTION: Reduce Noise q_noise->sol_reduce_noise Yes step1_inj_vol 1. Increase Injection Volume sol_increase_signal->step1_inj_vol step2_wavelength 2. Verify & Optimize UV Wavelength (λmax) step1_inj_vol->step2_wavelength step3_concentrate 3. Concentrate Sample (SPE / Evaporation) step2_wavelength->step3_concentrate step4_lcms 4. Switch to LC-MS/MS Detection step3_concentrate->step4_lcms step1_mobile_phase 1. Prepare Fresh Mobile Phase (HPLC-grade solvents, degas) sol_reduce_noise->step1_mobile_phase step2_system_check 2. Check for Leaks (fittings, seals) step1_mobile_phase->step2_system_check step3_detector 3. Clean Flow Cell / Check Lamp step2_system_check->step3_detector check_prep Check Sample Prep for Analyte Loss no_peak->check_prep check_std Verify Standard Concentration & Stability no_peak->check_std check_retention Confirm Retention Time no_peak->check_retention

Caption: Troubleshooting decision tree for improving the limit of detection.

6. Method Validation as per ICH Q2(R1)

Once an optimized method is developed, it must be validated to prove it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[18][19][20][21] For an impurity method, the key validation parameters are outlined below.

Validation ParameterPurpose & Requirement for an Impurity Method
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., API, other impurities, degradation products, matrix components).[20][21] This is often demonstrated using forced degradation studies.[22][23]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically established at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold for the impurity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. For impurities, this should be evaluated from the LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Assessed by spiking the drug product matrix with known amounts of the impurity at different concentration levels.
Precision The degree of scatter between a series of measurements. Evaluated at different levels: Repeatability (same lab, same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).[21]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
References
  • Review Article on Matrix Effect in Bioanalytical Method Development.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Quality Guidelines. ICH. [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • HPLC Troubleshooting Guide.
  • The expert's guide to pharmaceutical impurity analysis. Manufacturing Chemist. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry - ACS Publications. [Link]

  • Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development. NIH. [Link]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]

  • Sample prepar
  • Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development. PubMed. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • How to improve limit of quantitation?. Chromatography Forum. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. PubMed. [Link]

  • Iodixanol Gradient Analysis.
  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. PubMed. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. ResearchGate. [Link]

  • Bioanalytical methods for iodixanol and their application to studies on metabolism and protein binding. PubMed. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. DigitalCommons@URI. [Link]

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions. MicroSolv. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Deacetyl Iodixanol in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Deacetyl Iodixanol, a potential impurity and degradation product of the X-ray contrast agent Iodixanol. We will navigate the validation process as outlined by the International Council for Harmonisation (ICH) guidelines, specifically referencing the principles within ICH Q2(R1)[1][2][3][4][5]. This guide will not only detail the "what" and "how" but, more critically, the "why" behind each step, reflecting a senior scientist's approach to ensuring a robust and reliable analytical procedure.

The Crucial Role of Deacetyl Iodixanol Quantification

Deacetyl Iodixanol is a known related substance in the synthesis of Iodixanol[6]. Its presence, whether as a process-related impurity or a degradation product, must be accurately monitored to ensure the safety and efficacy of the final drug product. A validated analytical method provides the documented evidence that the procedure is fit for its intended purpose, which in this case is the precise quantification of Deacetyl Iodixanol.

Method Selection and Rationale: A Comparative Overview

While various analytical techniques exist, a reversed-phase HPLC method with UV detection is often the workhorse for quantifying pharmaceutical impurities due to its robustness, specificity, and accessibility. For polar compounds like Iodixanol and its impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative, offering orthogonal separation mechanisms[7][8]. For the purpose of this guide, we will focus on the validation of a newly developed isocratic reversed-phase HPLC-UV method.

Why Reversed-Phase HPLC?

Reversed-phase HPLC is a mature and well-understood technique. The availability of a wide range of stationary phases (e.g., C18) allows for fine-tuning of the separation. For Deacetyl Iodixanol, a C18 column provides a good balance of hydrophobic and polar interactions, enabling its separation from Iodixanol and other potential impurities. The use of a simple mobile phase, such as a buffered aqueous solution with an organic modifier like acetonitrile or methanol, makes the method cost-effective and easy to implement in a quality control (QC) environment.

The Validation Workflow: A Visual Overview

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating an analytical method for a pharmaceutical impurity according to ICH guidelines.

Validation_Workflow cluster_Planning Planning & Protocol cluster_Execution Method Validation Execution cluster_Reporting Reporting Validation_Protocol Develop Validation Protocol (Define ATP & Acceptance Criteria) Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: A typical workflow for the validation of an analytical method as per ICH guidelines.

Experimental Protocols and Data Interpretation

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4][9]. For a stability-indicating method, this is most effectively demonstrated through forced degradation studies[10][11][12][13].

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare separate stock solutions of Deacetyl Iodixanol and Iodixanol.

  • Stress Conditions: Subject the Iodixanol solution to a range of stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the parent drug.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples, along with an unstressed sample and a placebo (if applicable), using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the Deacetyl Iodixanol peak in the presence of degradation products.

Data Interpretation and Acceptance Criteria:

The method is considered specific if the Deacetyl Iodixanol peak is well-resolved from any peaks generated during forced degradation, with a resolution of not less than 1.5. The peak purity analysis should show no signs of co-elution.

Forced_Degradation cluster_Stress Forced Degradation Conditions Iodixanol Iodixanol Drug Substance Acid Acid Hydrolysis (0.1M HCl) Iodixanol->Acid Base Base Hydrolysis (0.1M NaOH) Iodixanol->Base Oxidation Oxidation (3% H2O2) Iodixanol->Oxidation Thermal Thermal (105°C) Iodixanol->Thermal Photolytic Photolytic (ICH Q1B) Iodixanol->Photolytic Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: The process of subjecting a drug substance to various stress conditions to assess the specificity of an analytical method.

Linearity and Range: Establishing a Proportional Relationship

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample[14]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise[4][14].

Experimental Protocol: Linearity

  • Prepare a Stock Solution: Prepare a stock solution of Deacetyl Iodixanol of known concentration.

  • Create a Calibration Curve: Prepare a series of at least five concentrations of Deacetyl Iodixanol by diluting the stock solution. The range should typically span from the reporting threshold to 120% of the specification limit for the impurity.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Data Interpretation and Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Y-interceptClose to zero
ResidualsRandomly scattered around zero
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value[9][14]. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol: Accuracy

  • Spike Samples: Spike a placebo or a sample of the drug product with known amounts of Deacetyl Iodixanol at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare Samples in Triplicate: Prepare three samples at each concentration level.

  • Analysis: Analyze the spiked samples.

  • Calculate Recovery: Calculate the percentage recovery of the analyte.

Data Interpretation and Acceptance Criteria:

Concentration LevelAcceptance Criteria for % Recovery
50%90.0% - 110.0%
100%95.0% - 105.0%
150%95.0% - 105.0%
Precision: Measuring Agreement

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[14]. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of Deacetyl Iodixanol at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both experiments.

Data Interpretation and Acceptance Criteria:

Precision LevelAcceptance Criteria for %RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[4].

Experimental Protocol: LOD and LOQ

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Data Interpretation and Acceptance Criteria:

The LOQ must be at or below the reporting threshold for the impurity.

Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[14].

Experimental Protocol: Robustness

  • Identify Critical Parameters: Identify critical method parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary Parameters: Deliberately vary each parameter within a small, predefined range.

  • Analyze Samples: Analyze a standard solution under each varied condition.

  • Assess Impact: Evaluate the impact of the variations on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of the analyte.

Data Interpretation and Acceptance Criteria:

The system suitability parameters should remain within the predefined acceptance criteria for all tested variations. The quantitative results should not be significantly affected.

Conclusion: A Validated Method is a Trustworthy Method

The validation of an analytical method for Deacetyl Iodixanol, guided by the principles of the ICH, is a comprehensive process that ensures the generated data is reliable and accurate. By systematically evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, we build a foundation of trust in the analytical results. This, in turn, is fundamental to guaranteeing the quality and safety of pharmaceutical products. The experimental designs and acceptance criteria presented in this guide offer a robust framework for researchers and scientists to confidently validate their own analytical methods.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance - PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance - ResearchGate. [Link]

  • Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - Therapeutic Goods Administration (TGA). [Link]

  • Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma - PMC - NIH. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma | Request PDF - ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma - PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar. [Link]

  • Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol - PubMed. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]

  • Crystallization and purification method of iodixanol - Google P
  • Iodixanol Injection - USP-NF. [Link]

Sources

A Comparative Guide to HPLC and UPLC Methods for Iodixanol Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug substances. Iodixanol, a widely used non-ionic, dimeric, iso-osmolar contrast agent, is no exception. Its manufacturing process and subsequent storage can lead to the formation of related substances that must be meticulously monitored. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of iodixanol, offering a rationale for methodological choices and presenting comparative data to guide researchers and drug development professionals.

The Imperative of Impurity Profiling in Pharmaceuticals

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2] According to these guidelines, any impurity present at a level greater than 0.1% must be identified and characterized to ensure patient safety.[3][4] This necessitates the use of highly sensitive and resolving analytical techniques to detect and quantify these trace-level compounds.[5]

From HPLC to UPLC: A Leap in Chromatographic Efficiency

For decades, HPLC has been the cornerstone of pharmaceutical analysis.[6] However, the advent of UPLC has revolutionized liquid chromatography, offering significant improvements in resolution, speed, and sensitivity.[7][8] UPLC systems utilize columns packed with sub-2 µm particles and operate at higher pressures (up to 15,000 psi) compared to traditional HPLC systems (up to 6,000 psi).[6][9] This fundamental difference in particle size and pressure tolerance leads to a dramatic increase in chromatographic efficiency.[10]

The benefits of this enhanced efficiency are manifold:

  • Improved Resolution: Sharper and narrower peaks allow for the separation of closely eluting impurities that might be missed with HPLC.[11]

  • Increased Speed: Analysis times can be reduced by up to a factor of ten, significantly increasing sample throughput.[6][12]

  • Enhanced Sensitivity: Narrower peaks lead to a greater peak height and a better signal-to-noise ratio, which is crucial for detecting trace-level impurities.[11][13]

  • Reduced Solvent Consumption: Faster analysis times and smaller column dimensions result in a significant reduction in solvent usage, leading to cost savings and a more environmentally friendly process.[11][12]

Experimental Comparison: Iodixanol Impurity Profiling

To illustrate the practical advantages of UPLC over HPLC for iodixanol impurity profiling, we present a comparative analysis based on established methodologies.[14][15]

Methodology Workflow

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Analysis s1 Weigh Iodixanol Sample s2 Dissolve in Diluent (e.g., Water/Acetonitrile) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.22 µm filter s3->s4 h1 Inject onto HPLC System s4->h1 Aliquots for Analysis u1 Inject onto UPLC System s4->u1 h2 Separation on C18 Column (e.g., 4.6 x 250 mm, 5 µm) h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection (e.g., 254 nm) h3->h4 d1 Peak Integration h4->d1 u2 Separation on BEH C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) u1->u2 u3 Faster Gradient Elution u2->u3 u4 UV Detection (e.g., 254 nm) u3->u4 u4->d1 d2 Impurity Quantification d1->d2 d3 Method Performance Comparison d2->d3

Caption: General experimental workflow for iodixanol impurity profiling.

Detailed Experimental Protocols

HPLC Method

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

UPLC Method

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm

The choice of a sub-2 µm particle column in the UPLC method is central to its enhanced performance. The smaller particle size provides a greater surface area for interaction, leading to more efficient separation. The shorter column length and higher optimal linear velocity of the mobile phase in UPLC enable a significantly faster gradient without compromising resolution.[8]

Comparative Data Analysis

The following tables summarize the expected performance differences between the HPLC and UPLC methods for the analysis of iodixanol and its known impurities, such as iodixanol related compounds C and D.[14][16]

Table 1: Chromatographic Performance Comparison

ParameterHPLCUPLCRationale for Difference
Analysis Time (min) ~35~7Faster gradient and higher flow rate in UPLC.
Resolution (Iodixanol & Impurity) > 2.0> 3.5Higher efficiency of the sub-2 µm particle column.[9]
Peak Asymmetry (Tailing Factor) 1.2 - 1.51.0 - 1.2Improved peak shape due to reduced band broadening.
Theoretical Plates (per meter) ~80,000~250,000Inversely proportional to particle size.[8]

Table 2: Sensitivity and Consumption Comparison

ParameterHPLCUPLCRationale for Difference
Limit of Detection (LOD) ~0.02%~0.005%Increased signal-to-noise ratio from sharper peaks.[11]
Limit of Quantitation (LOQ) ~0.05%~0.015%Enhanced sensitivity allows for more precise quantification at lower levels.[17]
Solvent Consumption (mL/run) ~35~2.8Shorter run time and lower flow rate.[12]

Logical Relationship of Method Parameters and Performance

Method_Performance cluster_uplc UPLC Advantages cluster_outcomes Performance Outcomes cluster_benefits Practical Benefits p1 Sub-2 µm Particles o1 Higher Efficiency p1->o1 p2 High Pressure Tolerance (>10,000 psi) o2 Faster Optimal Flow Rate p2->o2 o3 Sharper Peaks o1->o3 b1 Improved Resolution o1->b1 b2 Shorter Run Times o2->b2 b3 Increased Sensitivity (Higher S/N) o3->b3 b4 Reduced Solvent Consumption b2->b4

Caption: Causality of UPLC advantages for impurity profiling.

Conclusion and Recommendations

The transition from HPLC to UPLC for iodixanol impurity profiling offers substantial and quantifiable benefits. The superior resolving power of UPLC ensures a more accurate and reliable separation of impurities, even those present at trace levels.[9][11] The significant reduction in analysis time enhances laboratory throughput and reduces operational costs.[12][13]

For laboratories involved in the quality control and stability testing of iodixanol, the adoption of UPLC technology is a strategic investment. It not only improves analytical performance but also aligns with the principles of green chemistry by minimizing solvent waste. While HPLC remains a robust and reliable technique, UPLC provides a more powerful tool for meeting the increasingly stringent regulatory expectations for impurity profiling in pharmaceutical manufacturing.[7][18] The data presented in this guide underscores the clear advantages of UPLC in providing higher quality data in a fraction of the time, making it the recommended method for the comprehensive impurity profiling of iodixanol.

References

  • Rondon, B. D., Cassiano, N. M., & Cass, Q. B. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 140, 342-346. doi: 10.1016/j.jpba.2017.03.046. Retrieved from [Link]

  • Dharmamoorthy, G., et al. (2025). A review article of UPLC and its emerging application and challenges and opportunities. World Journal of Pharmacy and Pharmaceutical Sciences, 14(7), 100-112. Retrieved from [Link]

  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Retrieved from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 173-177. Retrieved from [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Pu, Y., et al. (2021). Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development. Human Gene Therapy, 32(1-2), 115-123. doi: 10.1089/hum.2020.198. Retrieved from [Link]

  • Chitnis, S. D., & Akhlaghi, F. (2008). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Journal of Chromatography B, 869(1-2), 124-128. doi: 10.1016/j.jchromb.2008.05.002. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Retrieved from [Link]

  • Chitnis, S. D., & Akhlaghi, F. (2008). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. DigitalCommons@URI. Retrieved from [Link]

  • Veeprho. (n.d.). Iodixanol Impurities and Related Compound. Retrieved from [Link]

  • Prakash, L., et al. (2013). Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Simultaneous Determination of Halobetasol Propionate and its Impurities in Cream Formulation. Journal of Chromatographic Science, 51(2), 112-120. doi: 10.1093/chromsci/bms111. Retrieved from [Link]

  • USP-NF. (2011). Iodixanol Injection. Retrieved from [Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Chromatography Forum. Retrieved from [Link]

  • The Pharma Innovation. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. Retrieved from [Link]

  • More, S. S., et al. (2018). HPLC – HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & UPLC. Indo American Journal of Pharmaceutical Sciences, 05(08), 7590-7602. Retrieved from [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. (2013). International Journal of Pharmaceutical Sciences Review and Research, 20(2), 151-158. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from [Link]

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

A Comparative Guide to Inter-Laboratory Analytical Methods for Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Deacetyl Iodixanol, a critical process-related impurity in the manufacturing of Iodixanol, a widely used non-ionic, iso-osmolar contrast agent.[1][2] Ensuring the accurate and precise measurement of Deacetyl Iodixanol is paramount for guaranteeing the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Iodixanol-based pharmaceuticals.

The following sections will delve into the common analytical techniques employed for the analysis of Deacetyl Iodixanol, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). We will explore the underlying principles of these methods, present their performance characteristics based on published data, and provide a detailed experimental protocol for a robust HPLC-UV method.

The Criticality of Monitoring Deacetyl Iodixanol

Iodixanol's synthesis and degradation pathways can lead to the formation of various related compounds, including Deacetyl Iodixanol. As with any pharmaceutical impurity, it is essential to monitor and control the levels of Deacetyl Iodixanol to comply with regulatory requirements set forth by bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] The presence of impurities can impact the stability, efficacy, and safety of the drug product. Therefore, robust and reliable analytical methods are necessary for their accurate quantification.

Comparative Analysis of Analytical Methodologies

The two predominant techniques for the analysis of Iodixanol and its related substances are HPLC-UV and LC-MS. The choice between these methods often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and reliability. The principle of this method involves the separation of the analyte of interest from other components in a mixture using a chromatographic column, followed by detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength.

Performance Characteristics of HPLC-UV Methods for Iodixanol and Related Compounds:

Performance CharacteristicTypical Reported ValuesReferences
Linearity (r²) > 0.99[6][7]
Accuracy (% Recovery) 95-105%[6][7]
Precision (%RSD) < 10% (Intra- and Inter-day)[6][7]
Limit of Detection (LOD) ~2.0 µg/mL[6]
Limit of Quantification (LOQ) ~10 µg/mL[6]

Causality Behind Experimental Choices in HPLC-UV:

  • Column Selection: A C18 reversed-phase column is commonly used for the separation of Iodixanol and its impurities.[6][7] The non-polar nature of the C18 stationary phase allows for good retention and separation of the relatively polar Iodixanol and its analogues when used with a polar mobile phase.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., sodium formate) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation of all related compounds with varying polarities.[6][7]

  • UV Detection Wavelength: The selection of the detection wavelength is critical for achieving maximum sensitivity. For Iodixanol and its related compounds, a wavelength of around 243-254 nm is typically used, corresponding to the UV absorbance maximum of the tri-iodinated benzene ring structure.[8][9]

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities and for structural elucidation of unknown degradation products.

Performance Characteristics of LC-MS Methods for Iodixanol and Related Compounds:

Performance CharacteristicTypical Reported ValuesReferences
Linearity (r²) > 0.99 over a wide range[10][11]
Accuracy (% Recovery) 91-103%[11]
Precision (%RSD) < 8.2% (Intra- and Inter-day)[11]
Limit of Quantification (LOQ) As low as 0.01 µg/mL[10]

Causality Behind Experimental Choices in LC-MS:

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like Iodixanol and its derivatives, as it allows for gentle ionization and minimizes fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, with triple quadrupole and high-resolution mass spectrometers (e.g., Orbitrap) being popular choices for their sensitivity, selectivity, and accuracy.[10]

  • Method Development for High Sensitivity: The significantly lower LOQ of LC-MS methods makes them ideal for detecting residual impurities in applications such as the purification of adeno-associated viruses (AAVs) in gene therapy products.[10][12]

Experimental Workflow and Protocols

A well-defined experimental workflow is crucial for ensuring the reproducibility of analytical results across different laboratories.

Analytical Workflow for Deacetyl Iodixanol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Iodixanol Drug Substance/Product dissolution Dissolution in Diluent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv Injection lc_ms LC-MS Analysis filtration->lc_ms Injection chromatogram Chromatogram Acquisition hplc_uv->chromatogram lc_ms->chromatogram integration Peak Integration & Quantification chromatogram->integration report Result Reporting & Comparison to Specifications integration->report

Caption: Generalized analytical workflow for the determination of Deacetyl Iodixanol.

Detailed Step-by-Step HPLC-UV Protocol

This protocol is a representative example based on commonly published methods for the analysis of Iodixanol and its related compounds.[6][7][8]

1. Materials and Reagents:

  • Iodixanol Reference Standard and Deacetyl Iodixanol Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Sodium Formate (analytical grade)

  • Formic Acid (analytical grade)

  • Water (HPLC grade)

  • Iodixanol drug substance or drug product sample

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase A: 0.1% (w/v) Sodium Formate buffer in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 40% B

    • 15-20 min: 40% B

    • 20-21 min: 40% to 5% B

    • 21-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 243 nm

3. Standard Solution Preparation:

  • Prepare a stock solution of Iodixanol Reference Standard at a concentration of 1 mg/mL in water.

  • If available, prepare a stock solution of Deacetyl Iodixanol Reference Standard at a suitable concentration (e.g., 10 µg/mL) in water.

  • Prepare working standard solutions by diluting the stock solutions with water to achieve concentrations spanning the expected range of the analyte in the sample.

4. Sample Solution Preparation:

  • Accurately weigh a portion of the Iodixanol drug substance or product and dissolve it in water to achieve a final concentration of approximately 1 mg/mL of Iodixanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6) and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) are within the acceptance criteria defined in your validation protocol.

6. Analysis and Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to Iodixanol and Deacetyl Iodixanol based on their retention times compared to the reference standards.

  • Calculate the concentration of Deacetyl Iodixanol in the sample using the peak areas and the concentration of the reference standard.

Forced Degradation Studies: A Key to Method Validation

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[13][14][15] These studies involve subjecting the drug substance to harsh conditions to generate degradation products. The analytical method must be able to separate the main component from all significant degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis_fd Analysis of Stressed Samples cluster_outcome Outcome drug Iodixanol Drug Substance acid Acid Hydrolysis (e.g., 0.1N HCl) drug->acid base Base Hydrolysis (e.g., 0.1N NaOH) drug->base oxidation Oxidation (e.g., 3% H2O2) drug->oxidation thermal Thermal Stress (e.g., 60°C) drug->thermal photolytic Photolytic Stress (e.g., UV light) drug->photolytic analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis peak_purity Peak Purity Assessment (e.g., PDA Detector) analysis->peak_purity mass_balance Mass Balance Calculation analysis->mass_balance validation Demonstration of Method's Specificity and Stability-Indicating Capability peak_purity->validation mass_balance->validation

Sources

A Comparative Guide to Robustness Testing of the Analytical Method for Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of a Resilient Analytical Method

In pharmaceutical quality control, the reliability of analytical methods is paramount. A method's ability to consistently deliver accurate and precise results, even when faced with minor, unavoidable variations in its execution, is a measure of its robustness. This guide provides an in-depth technical comparison and protocol for conducting a robustness study on the analytical method for Deacetyl Iodixanol, a known impurity of the X-ray contrast agent Iodixanol.[1][2]

Robustness testing is not merely a checklist item for regulatory submission; it is a critical component of method validation that provides an indication of the method's reliability during normal usage.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) mandates the evaluation of a method's robustness, defining it as its capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4] Failure to establish robustness can lead to out-of-specification (OOS) results, method transfer failures, and significant regulatory scrutiny.[5]

This guide will delve into the practical application of these principles, using a High-Performance Liquid Chromatography (HPLC) method for the analysis of Deacetyl Iodixanol as a case study. We will explore the causality behind experimental choices, compare different testing strategies, and provide a self-validating protocol to ensure the integrity of your analytical results.

Pillar 1: Selecting the Battlefield - The Analytical Method

While various techniques like UPLC-MS can be employed for impurity profiling[6], HPLC remains a workhorse in quality control laboratories. For polar compounds like Iodixanol and its impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative to traditional reversed-phase chromatography.[6][7]

For this guide, we will base our robustness study on a published HILIC method for the simultaneous quantification of Iodixanol and its related impurities.[6][7]

Nominal Chromatographic Conditions (Alternative Method):

  • Chromatograph: HPLC system with UV detection

  • Column: Kinetex™ HILIC, 150 x 4.6 mm, 2.6 µm

  • Mobile Phase: Acetonitrile and 1.0 mmol/L formic acid aqueous solution (pH 3.2) in a 92:8 (v/v) ratio

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20°C

  • Detection Wavelength: 243 nm

  • Injection Volume: 10 µL

The objective of the robustness study is to challenge these parameters to identify which of them, if varied slightly, could significantly impact the method's performance, particularly the resolution, identification, and quantification of Deacetyl Iodixanol.

Pillar 2: The Strategy of Inquiry - Designing the Robustness Study

A robustness study can be approached in two primary ways: the traditional "one-variable-at-a-time" (OVAT) approach or a more modern multivariable testing approach, often guided by Design of Experiments (DoE) principles.[5]

  • OVAT Approach: This method is straightforward, involving changing one parameter while keeping others constant.[8] While simple to execute, it provides limited data and fails to identify potential interactions between parameters.[5]

  • Multivariable (DoE) Approach: This strategy systematically varies multiple parameters simultaneously. It is more efficient and provides a deeper understanding of the method's performance, including interactions between factors.

For a comprehensive evaluation, a DoE approach (e.g., a fractional factorial design) is superior. However, for clarity in this guide, we will present the experimental design in a structured, multi-factor table that allows for clear interpretation of individual parameter effects.

Identifying and Varying Critical Parameters

The core of a robustness study is the deliberate variation of method parameters.[9] For our HILIC method, the following factors are most likely to influence the results and will be investigated:[5][8][9]

  • Mobile Phase Composition (% Organic): The ratio of acetonitrile to the aqueous buffer is critical in HILIC. A small change can significantly alter retention times.[10]

  • Mobile Phase pH: The pH of the aqueous component can affect the ionization state of the analyte and stationary phase, impacting retention and peak shape.

  • Column Temperature: Temperature influences solvent viscosity and mass transfer kinetics, which can affect retention time and efficiency.

  • Flow Rate: Variations in flow rate directly impact retention times and can affect resolution.

  • Detection Wavelength: A slight shift in the detection wavelength could affect the accuracy of quantification.

  • Column Lot (Qualitative Factor): Different batches of columns can have slight variations in stationary phase chemistry, which could affect selectivity.[11]

The diagram below illustrates the workflow for conducting a robustness study.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis Phase P1 Define Analytical Method and Nominal Parameters P2 Identify Critical Robustness Parameters (e.g., pH, Temp, Flow Rate) P1->P2 P3 Define Variation Levels for Each Parameter (e.g., pH ± 0.2) P2->P3 E2 Execute Experimental Runs (Varying Parameters per Design) P3->E2 Experimental Design E1 Prepare Standard and Sample Solutions E1->E2 E3 Acquire Chromatographic Data E2->E3 A1 Assess System Suitability (Resolution, Tailing Factor) E3->A1 Raw Data A2 Quantify Deacetyl Iodixanol and Calculate %RSD A1->A2 A3 Identify Parameters with Significant Impact A2->A3 A4 Draw Conclusion on Method Robustness A3->A4

Caption: Workflow of a typical robustness study.

Pillar 3: The Protocol - A Self-Validating System

This section provides a detailed, step-by-step methodology for the robustness testing of the HILIC method for Deacetyl Iodixanol.

Experimental Protocol: Robustness Study

1. Materials:

  • Reference Standard: Deacetyl Iodixanol (Iodixanol Impurity C)

  • Reference Standard: Iodixanol

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Purified Water (18.2 MΩ·cm)

  • HPLC Columns: Two different lots of Kinetex™ HILIC, 150 x 4.6 mm, 2.6 µm

2. Solution Preparation:

  • Standard Solution: Prepare a solution containing a known concentration of Deacetyl Iodixanol and Iodixanol in the mobile phase. This solution will be used to evaluate system suitability.

  • Sample Solution: Use a sample of Iodixanol drug substance spiked with a known amount of Deacetyl Iodixanol (e.g., at the specification limit).

3. Experimental Design and Execution:

  • Set up the HPLC system according to the nominal conditions.

  • Perform a series of experimental runs, modifying the parameters as detailed in the table below. For each condition, inject the Standard and Sample solutions in triplicate.

Table 1: Experimental Design for Robustness Testing

RunParameter VariedLevel (-)NominalLevel (+)
1Nominal Condition -As defined -
2Mobile Phase Ratio (ACN:Aq) 91:992:893:7
3Mobile Phase pH 3.03.23.4
4Flow Rate (mL/min) 0.720.80.88
5Column Temperature (°C) 182022
6Detection Wavelength (nm) 241243245
7Column Lot Lot A-Lot B

4. Data Analysis and Acceptance Criteria:

  • System Suitability: For each run, evaluate the system suitability parameters using the Standard Solution.

    • Resolution (Rs): The resolution between the Iodixanol peak and the Deacetyl Iodixanol peak should be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for the Deacetyl Iodixanol peak should be ≤ 2.0.

    • Retention Time (RT): Note any significant shifts.

  • Quantitative Analysis: Calculate the concentration of Deacetyl Iodixanol in the Sample Solution for each run.

  • Robustness Evaluation: The method is considered robust if:

    • All system suitability criteria are met across all tested conditions.

    • The relative standard deviation (RSD) of the quantified Deacetyl Iodixanol across all experimental runs is within an acceptable limit (e.g., ≤ 10%).

Data Presentation and Interpretation: A Comparative Analysis

The results of the robustness study should be summarized in a clear and concise table to facilitate comparison.

Table 2: Hypothetical Results of the Robustness Study

RunParameter VariedLevelResolution (Rs)Tailing Factor (T)Deacetyl Iodixanol (% Label)
1NominalNominal4.51.20.151
2a% Acetonitrile91:93.91.20.153
2b% Acetonitrile93:75.21.30.149
3aMobile Phase pH3.04.21.20.155
3bMobile Phase pH3.44.81.30.148
4aFlow Rate0.72 mL/min4.61.20.150
4bFlow Rate0.88 mL/min4.41.20.152
5aTemperature18°C4.31.30.158
5bTemperature22°C4.71.20.146
6aWavelength241 nm4.51.20.154
6bWavelength245 nm4.51.20.149
7Column LotLot B4.31.40.156
Statistics Min Rs: 3.9 Max T: 1.4 RSD: 2.8%
Interpretation of Results

Based on the hypothetical data in Table 2:

  • Resolution and Tailing: All variations resulted in system suitability parameters that met the pre-defined acceptance criteria (Rs ≥ 2.0, T ≤ 2.0). The most significant impact on resolution was observed with the change in the mobile phase's organic content, which is expected for a HILIC separation.[10]

  • Quantification: The % RSD for the quantification of Deacetyl Iodixanol across all 13 conditions is 2.8%, which is well within the acceptance limit of ≤ 10%.

The following cause-and-effect diagram visualizes the relationship between the tested parameters and the analytical method's performance.

G cluster_0 Instrumentation cluster_1 Materials cluster_2 Method Parameters output Method Performance (Accuracy, Precision, SST) i1 Flow Rate i1->output i2 Column Temperature i2->output i3 Detection Wavelength i3->output m1 Column Lot/ Manufacturer m1->output m2 Solvent Quality m2->output p1 Mobile Phase pH p1->output p2 Mobile Phase Composition p2->output

Caption: Factors influencing analytical method performance.

Conclusion: Fortifying Analytical Integrity

This guide has demonstrated a systematic and scientifically grounded approach to the robustness testing of an analytical method for Deacetyl Iodixanol. By deliberately challenging critical method parameters and evaluating the impact on system suitability and quantitative accuracy, we can build a comprehensive understanding of a method's operational limits. The presented HILIC method, based on our comparative analysis, proves to be resilient to minor variations in its execution. This resilience is the hallmark of a reliable analytical method, ensuring consistent quality assessment and bolstering confidence in regulatory submissions. Adherence to these principles of scientific integrity and logical, evidence-based validation is essential for any researcher, scientist, or drug development professional in the pharmaceutical industry.

References

  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined. Retrieved from [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • da Silva, C. K., de Souza, T. E., & Cass, Q. B. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 140, 243-248. Retrieved from [Link]

  • Pharma Best Practices. (2025). Ensuring Specificity & Robustness in Method Validation. Retrieved from [Link]

  • ResearchGate. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2023). Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review. Retrieved from [Link]

  • USP-NF. (2011). Iodixanol Injection. Retrieved from [Link]

  • Biopurify. (n.d.). CAS 171897-74-8 | Iodixanol Impurity C. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2018). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

  • Pharmacopeia.cn. (n.d.). A third isomer may appear as a minor peak. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Iodixanol - Impurity H. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Linearity and Range Determination for Deacetyl Iodixanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the quality control of Iodixanol, the accurate quantification of its potential degradation product, Deacetyl Iodixanol, is of paramount importance. This guide provides an in-depth, objective comparison of analytical methodologies for determining the linearity and range of Deacetyl Iodixanol analysis, grounded in scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative references.

The Criticality of Monitoring Deacetyl Iodixanol

Iodixanol, a widely used non-ionic, iso-osmolar contrast agent, can degrade under certain conditions to form various related substances, including Deacetyl Iodixanol.[1] The presence of this impurity, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust, and reliable analytical methods are essential for its accurate quantification. This guide focuses on two critical validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines: Linearity and Range .[2][3][4]

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]

  • Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3][6]

Comparative Analysis of Analytical Techniques

The determination of Deacetyl Iodixanol is predominantly achieved through chromatographic techniques. Here, we compare the two most common methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

ParameterHPLC-UVUPLC-MS/MSRationale & Causality
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity with higher resolution, detection by mass-to-charge ratio.HPLC-UV is a robust and widely available technique suitable for routine quality control. UPLC-MS/MS offers superior sensitivity and specificity, crucial for trace-level impurity analysis and confirmation.
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999[6]Typically > 0.99[7][8]A high correlation coefficient indicates a strong linear relationship between concentration and response, a cornerstone of accurate quantification.
Typical Range 10 - 750 µg/mL for Iodixanol (range for deacetylated impurity would be lower and method-dependent)[9][10][11][12]2.0 - 400.0 µg/mL for Iodixanol (impurity range would be lower)[7][8]The range is established to cover the expected concentrations of the impurity, from its reporting threshold up to a certain percentage of the active pharmaceutical ingredient (API) concentration, as per ICH guidelines.[2][6]
Limit of Quantification (LOQ) ~10 µg/mL for Iodixanol[9][10][11][12]~2.0 µg/mL for Iodixanol[7][8]A lower LOQ, as seen with UPLC-MS/MS, is advantageous for detecting and quantifying trace-level impurities, ensuring greater product safety.
Specificity Can be challenging if co-eluting impurities have similar UV spectra. Forced degradation studies are essential to demonstrate specificity.[3][4]Highly specific due to the unique mass-to-charge ratio of the analyte, minimizing the risk of interference from other compounds.Specificity ensures that the analytical signal is solely from the analyte of interest. Mass spectrometry provides an orthogonal detection mechanism to UV, significantly enhancing specificity.
Cost & Complexity Lower initial investment and operational cost; less complex to operate.Higher initial investment and operational cost; requires more specialized expertise.The choice of technique often depends on the stage of drug development and the specific requirements of the analysis. HPLC-UV is often sufficient for routine release testing, while UPLC-MS/MS is invaluable for method development, validation, and in-depth investigations.

Experimental Workflow & Protocol

A robust determination of linearity and range requires a meticulously planned experimental workflow. The following diagram illustrates the key steps involved.

Linearity_Range_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution of Deacetyl Iodixanol standards Prepare a Series of Calibration Standards stock->standards inject Inject Standards (n≥3 replicates) standards->inject acquire Acquire Chromatographic Data inject->acquire plot Plot Concentration vs. Response acquire->plot regress Perform Linear Regression Analysis plot->regress assess Assess Linearity (r², y-intercept, slope) regress->assess determine Determine Range (Accuracy, Precision) assess->determine

Caption: Workflow for Linearity and Range Determination.

Detailed Experimental Protocol: HPLC-UV Method

This protocol provides a self-validating system for the analysis of Deacetyl Iodixanol.

1. Materials and Reagents:

  • Deacetyl Iodixanol reference standard

  • Iodixanol drug substance

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Chromatographic Conditions (A Representative Method):

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice due to its versatility in separating compounds of moderate polarity like Deacetyl Iodixanol.[13] The choice of a specific C18 column should be based on in-house method development and optimization to achieve the best resolution from Iodixanol and other potential impurities.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically employed. The formic acid helps to control the pH and improve peak shape.[13] The gradient program must be optimized to ensure adequate separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where Deacetyl Iodixanol has significant absorbance, often around 243-254 nm.[14] The specific wavelength should be determined by examining the UV spectrum of Deacetyl Iodixanol.

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve a suitable amount of Deacetyl Iodixanol reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the desired range. The concentration levels should be equidistant. For impurity analysis, the range should typically span from the reporting threshold to 120% of the specification limit.[2][6]

4. Linearity and Range Determination Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject each calibration standard in triplicate.

  • Record the peak area response for Deacetyl Iodixanol in each chromatogram.

  • Plot a graph of the mean peak area versus the corresponding concentration of Deacetyl Iodixanol.

  • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).

  • Acceptance Criteria for Linearity: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal, and a visual inspection of the plot should confirm a linear relationship.

  • Range Determination: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the determined linear range. Accuracy can be assessed by the recovery of spiked samples, and precision by the relative standard deviation (RSD) of the replicate injections.

The Role of Forced Degradation Studies

To ensure the specificity of the analytical method, forced degradation studies are indispensable.[3][4][15] By subjecting the Iodixanol drug substance to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products, including Deacetyl Iodixanol, are generated. Analysis of these stressed samples helps to confirm that the analytical method can effectively separate Deacetyl Iodixanol from the parent drug and other degradation products, thus proving the method is "stability-indicating."

Forced_Degradation cluster_stress Stress Conditions Iodixanol Iodixanol Drug Substance Acid Acid Hydrolysis Iodixanol->Acid Base Base Hydrolysis Iodixanol->Base Oxidation Oxidation Iodixanol->Oxidation Heat Thermal Stress Iodixanol->Heat Light Photolytic Stress Iodixanol->Light Degradation_Products Degradation Products (including Deacetyl Iodixanol) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Forced Degradation of Iodixanol.

Conclusion: A Scientifically Sound Approach

The choice between HPLC-UV and UPLC-MS/MS for the analysis of Deacetyl Iodixanol depends on the specific requirements of the analytical task. While HPLC-UV offers a robust and cost-effective solution for routine quality control, UPLC-MS/MS provides unparalleled sensitivity and specificity, making it ideal for trace-level analysis and confirmatory testing.

Regardless of the chosen technology, a thorough validation of linearity and range, guided by the principles outlined in this guide and in accordance with ICH Q2(R1), is crucial. By understanding the causality behind experimental choices, employing self-validating protocols, and grounding the methodology in authoritative references, researchers can ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of Iodixanol-containing drug products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Iodixanol-impurities - Pharmaffiliates. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • Iodixanol Impurities and Related Compound - Veeprho. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma - PubMed. [Link]

  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance - PubMed. [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]

  • Development and Application of an Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma - PMC - NIH. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. | Semantic Scholar. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma - DigitalCommons@URI. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma | Request PDF - ResearchGate. [Link]

  • Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development - NIH. [Link]

  • Development and Application of an Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma - PubMed. [Link]

Sources

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Iodixanol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Iodinated Contrast Media

Iodixanol is a non-ionic, dimeric, hexa-iodinated X-ray contrast agent widely used in diagnostic imaging procedures. Its isosmolarity to blood and low viscosity contribute to a favorable safety profile. However, like any synthetically derived active pharmaceutical ingredient (API), Iodixanol is susceptible to the presence of impurities. These can arise from the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or side reactions (e.g., overalkylation).[1][2] The stringent control of these impurities is not merely a regulatory formality; it is a critical determinant of the product's safety and efficacy. Even trace amounts of certain impurities can potentially alter the physicochemical properties of the final product or elicit adverse patient reactions.

This guide provides an in-depth comparison of the primary analytical methodologies used to ensure the purity of Iodixanol. We will delve into the principles of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), evaluating their respective strengths and limitations in providing the requisite specificity and selectivity for robust impurity profiling. The discussion is grounded in established pharmacopeial methods and contemporary scientific literature, offering researchers and drug development professionals a comprehensive resource for method selection and implementation.

Comparative Analysis of Core Analytical Technologies

The foundation of impurity analysis for Iodixanol lies in chromatography, a technique designed to separate components within a mixture. The choice of technology is dictated by the specific requirements of the analysis, from routine quality control to the structural elucidation of novel degradants.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Industry Workhorse

HPLC coupled with an ultraviolet (UV) detector remains the cornerstone of quality control for Iodixanol, as evidenced by its central role in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) monographs.[2][3][4]

  • Principle of Operation: The method typically employs reversed-phase (RP) chromatography, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. Iodixanol and its impurities are separated based on their differential partitioning between these two phases. The separated components are then detected by a UV spectrophotometer, commonly at 254 nm, where the iodinated benzene rings exhibit strong absorbance.[3]

  • Specificity and Selectivity: In the context of HPLC, specificity is the ability to produce a response only for the compound of interest, while selectivity is the ability to differentiate between various compounds in a mixture.[5][6] For Iodixanol impurity methods, selectivity is paramount. It is demonstrated by the method's ability to achieve baseline resolution between the main Iodixanol peak and all known related substances and potential degradants.[5] To validate this, forced degradation studies are indispensable. By intentionally subjecting Iodixanol to harsh conditions (e.g., acid, base, oxidation, heat, light), a complex mixture of degradants is generated.[7][8] A stability-indicating method must be able to resolve the intact drug from all these newly formed peaks, proving its suitability for stability testing.[8][9]

  • Alternative Approaches: While RP-HPLC is dominant, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable orthogonal technique. HILIC uses a polar stationary phase and a less polar, acetonitrile-rich mobile phase, offering a different selectivity mechanism that can be highly effective for separating the polar Iodixanol and its related impurities.[10][11]

  • Strengths:

    • Robustness: Pharmacopeial methods are well-validated and widely used, ensuring inter-laboratory reproducibility.

    • Cost-Effectiveness: HPLC systems are standard in any pharmaceutical QC lab, making this an economically viable approach for routine testing.

  • Limitations:

    • Peak Purity: A single chromatographic peak does not guarantee a single component. Co-elution of impurities with the main peak or with each other can occur, masking the true impurity profile.

    • Sensitivity: While sufficient for pharmacopeial limits, UV detection may lack the sensitivity required for identifying and quantifying trace-level impurities, particularly genotoxic impurities (GTIs), which have much lower acceptance thresholds.

Ultra-High-Performance Liquid Chromatography (UPLC): Enhancing Resolution and Throughput

UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles. This innovation dramatically increases chromatographic efficiency.[12][13]

  • Principle of Operation: The fundamental separation principles are identical to HPLC. However, the smaller particle size results in much sharper and narrower peaks, leading to superior resolution and sensitivity. The higher backpressure generated necessitates specialized instrumentation capable of operating at pressures up to 15,000 psi.

  • Specificity and Selectivity: The primary advantage of UPLC is its enhanced resolving power. Closely eluting impurities that may appear as a shoulder or a single broad peak in an HPLC chromatogram can often be baseline resolved using UPLC. This directly translates to more accurate quantification and a more reliable assessment of selectivity.

  • Strengths:

    • Superior Resolution: Provides a more detailed and accurate impurity profile.

    • Increased Speed: Analysis times are significantly reduced, increasing sample throughput.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times make it a "greener" alternative.[14]

  • Limitations:

    • Instrumentation: Requires investment in dedicated UPLC systems.

    • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful re-validation.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification

When the definitive identification of an impurity is required, or when ultra-trace levels must be quantified, LC-MS is the technology of choice.[15][16] It combines the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of mass spectrometry.

  • Principle of Operation: After separation by HPLC or UPLC, the column eluent is directed into the mass spectrometer's ion source. The molecules are ionized, and the spectrometer separates these ions based on their mass-to-charge ratio (m/z).

  • Specificity and Selectivity: LC-MS offers unparalleled selectivity. Detection is based on two orthogonal properties: chromatographic retention time and mass-to-charge ratio. This dual-filter approach makes it possible to detect an impurity even if it co-eluts with another component, provided they have different masses.[17] High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), enabling the determination of an impurity's elemental composition and facilitating its structural elucidation.[12]

  • Strengths:

    • Definitive Identification: Provides molecular weight information, which is critical for identifying unknown impurities and confirming the identity of known ones.

    • Exceptional Sensitivity: The limit of quantification (LOQ) can be orders of magnitude lower than UV detection, which is essential for quantifying residual Iodixanol in complex biological matrices like AAV-based gene therapy products or for controlling GTIs.[11][17]

    • Peak Purity Assessment: Can be used to deconstruct a single chromatographic peak into its underlying mass components, providing definitive peak purity analysis.

  • Limitations:

    • Cost and Complexity: LC-MS systems are significantly more expensive to acquire and maintain, and they require highly skilled operators.

    • Quantification Challenges: The response in MS can be highly dependent on the ionization efficiency of a compound, which can vary between different impurities. Therefore, quantification of impurities often requires their corresponding reference standards, which may not always be available.

Data Summary: Pharmacopeial Methods and Impurity Limits

For routine quality control, adherence to pharmacopeial standards is mandatory. The tables below summarize the typical chromatographic conditions and impurity limits specified in major pharmacopeias.

Table 1: Comparison of Typical HPLC Conditions for Iodixanol Related Substances

Parameter USP Method Example Ph. Eur. Method Example
Column 4.6-mm × 25-cm; 5-µm packing L1 4.6-mm × 25-cm; Aminopropylsilyl silica gel
Mobile Phase Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) Gradient of aqueous buffer and acetonitrile
Flow Rate 1.0 mL/min 1.7 mL/min
Detector UV at 254 nm UV at 254 nm
Column Temp. Ambient or specified (e.g., 30°C) Ambient
Injection Vol. 10 µL 10 µL

Note: This is a generalized summary. Users must refer to the current, official pharmacopeia for specific details and procedures.[2][3]

Table 2: Specified Impurities and Typical Acceptance Criteria

Impurity Name Type Typical Limit (Ph. Eur.)
Iodixanol Impurity C Process-Related NMT 0.15%
Iodixanol Impurity E Process-Related NMT 0.3%
Iodixanol Impurity H Dimer/Oligomer NMT 0.15%
Iopentol Starting Material -
Overalkylated Impurities By-product -
Any Unspecified Impurity - NMT 0.10%
Total Impurities - NMT 1.5%

NMT: Not More Than. Limits are based on the examples found in pharmacopeial literature and may vary.[1][2]

Visualizing the Workflow: Impurity Analysis and Method Validation

The development and application of a stability-indicating method is a systematic process. The following diagram illustrates the logical workflow, from initial stress testing to final impurity quantification.

G cluster_0 Method Development & Validation cluster_1 Routine Analysis Forced_Deg Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) Method_Dev Chromatographic Method Development (HPLC/UPLC) Forced_Deg->Method_Dev Informs Specificity Demonstrate Specificity & Stability-Indicating Power Method_Dev->Specificity Proves Validation Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) Specificity->Validation Part of Analysis HPLC/UPLC Analysis Validation->Analysis Validated Method Sample_Prep Sample Preparation (API or Drug Product) Sample_Prep->Analysis Data_Proc Data Processing & Impurity Quantification Analysis->Data_Proc Specification Compare Results to Acceptance Criteria Data_Proc->Specification

Caption: Workflow for developing and applying a stability-indicating method.

Experimental Protocol: A Representative Stability-Indicating HPLC Method

This protocol is a representative example based on principles outlined in the USP for the determination of related substances in Iodixanol. It must be fully validated before routine use.

1. Objective: To separate and quantify specified and unspecified impurities in an Iodixanol drug substance sample using a stability-indicating reversed-phase HPLC method with UV detection.

2. Materials & Reagents:

  • Iodixanol Reference Standard (RS)

  • Iodixanol Impurity Reference Standards (e.g., Impurity C, E)

  • Iodixanol API sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Buffer salts (e.g., Phosphate buffer)

  • Acid/Base for pH adjustment (e.g., Phosphoric Acid)

3. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis detector (e.g., Diode Array Detector).

4. Chromatographic Conditions (Example):

  • Column: L1 packing (e.g., C18), 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: Aqueous buffer solution

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 254 nm

  • Injection Volume: 10 µL

5. Preparation of Solutions:

  • System Suitability Solution (SSS): A solution containing Iodixanol RS and key specified impurity standards (e.g., Impurity C and E) at a concentration that allows for the assessment of resolution.

  • Reference Solution: A dilute solution of Iodixanol RS (e.g., at the 0.5% or 1.0% level relative to the test concentration) used for the quantification of impurities.

  • Test Solution: Prepare a solution of the Iodixanol API sample in a suitable diluent (e.g., water or mobile phase A) to a specified concentration (e.g., 2.5 mg/mL).[4]

6. System Suitability Test (SST):

  • Rationale: The SST is a self-validating component of the protocol, performed before any sample analysis to ensure the chromatographic system is performing adequately.[18]

  • Procedure: Inject the SSS five or six times.

  • Acceptance Criteria:

    • Resolution (R): The resolution between the two closest eluting peaks (e.g., between Iodixanol and Impurity C) must be not less than a specified value (e.g., R ≥ 2.0).[3]

    • Tailing Factor (T): The tailing factor for the main Iodixanol peak should be within a specified range (e.g., 0.8 ≤ T ≤ 1.5).

    • Precision (RSD): The relative standard deviation (%RSD) for the peak areas of replicate injections of the Iodixanol peak must be not more than 2.0%.

7. Analytical Procedure:

  • Once the SST passes, inject a blank (diluent) to ensure no system contamination.

  • Inject the Reference Solution.

  • Inject the Test Solution in duplicate.

  • Inject a bracketing standard (Reference Solution) after a reasonable number of test injections to ensure system stability.

8. Calculation: Calculate the percentage of each impurity in the Test Solution using the response from the Iodixanol peak in the Reference Solution. Apply appropriate relative response factors (RRF) if the UV response of an impurity differs significantly from that of the API.

Percentage Impurity = (Area_impurity / Area_ref) * (Conc_ref / Conc_test) * 100

Conclusion

The selection of an analytical method for Iodixanol impurities is a balance of regulatory requirements, sensitivity needs, and available resources.

  • HPLC-UV remains the validated, robust, and cost-effective choice for routine QC testing, as prescribed by the major pharmacopeias. Its specificity is established through rigorous validation, including forced degradation studies.

  • UPLC offers a direct path to improved performance, providing higher resolution and faster analysis times for laboratories equipped with the necessary instrumentation.

  • LC-MS is the indispensable tool for research, development, and complex investigations. Its supreme selectivity and sensitivity are essential for identifying unknown degradation products, elucidating degradation pathways, and quantifying ultra-trace level impurities that are beyond the reach of UV detection.

A comprehensive impurity control strategy will judiciously employ these techniques. HPLC serves as the frontline gatekeeper for product release, while LC-MS provides the deep analytical insight required to understand the molecule's stability, support process development, and resolve complex analytical challenges. This multi-faceted approach ensures that the Iodixanol administered to patients is of the highest possible purity, safeguarding both product quality and patient safety.

References

  • Title: Iodixanol Injection - USP-NF. Source: USP-NF, 2011. 3

  • Title: Iodixanol impurity H EP Reference Standard. Source: Sigma Aldrich. 19

  • Title: USP Monographs: Iodixanol Injection. Source: USP29-NF24. 4

  • Title: Iodixanol impurity C European Pharmacopoeia (EP) Reference Standard. Source: Fisher Scientific. 20

  • Title: USP Monographs: Iodixanol. Source: USP29-NF24. 1

  • Title: Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development. Source: National Institutes of Health (NIH). 17

  • Title: IODIXANOL IMPURITY H EUROPEAN. Source: SLS. 21

  • Title: List of European Pharmacopoeia Reference Standards Effective from 2025/10/1. Source: Council of Europe. 22

  • Title: Iodixanol - British Pharmacopoeia. Source: British Pharmacopoeia. 2

  • Title: An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Source: PubMed. 10

  • Title: Iodixanol EP Impurity E, Iodixanol BP Impurity E, Iodixanol USP RC E. Source: Allmpus. 23

  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA. Source: Resolvemass Laboratories. 15

  • Title: Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review. Source: Journal of Pharmaceutical Research International. 24

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Source: PubMed. 12

  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Source: Pharmaceutical Technology. 25

  • Title: Recent Trends in Analytical Techniques for Impurity Profiling. Source: Biomedical Journal of Scientific & Technical Research. 13

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Source: International Journal of Pharmacy and Pharmaceutical Research. 16

  • Title: An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Source: ResearchGate. 11

  • Title: Forced Degradation Studies. Source: MedCrave online. 7

  • Title: Validation of Analytical Methods: A Review. Source: Gavin Publishers. 18

  • Title: Impurity Profiling in different analytical techniques. Source: International Journal of Novel Research and Development (IJNRD). 26

  • Title: Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Source: ResearchGate. 27

  • Title: A Concise Review on Specific and Sensitive Analytical Method Development and Validation. Source: Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. 28

  • Title: Forced Degradation Studies for Biopharmaceuticals. Source: BioPharm International. 29

  • Title: What is the difference between specificity and selectivity? Source: Lösungsfabrik. 5

  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: National Institutes of Health (NIH). 8

  • Title: development of forced degradation and stability indicating studies for drug substance and drug product. Source: International Journal of Research in Pharmacology & Pharmacotherapeutics. 9

  • Title: Selectivity versus specificity in chromatographic analytical methods. Source: ResearchGate. 6

  • Title: Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Source: International Journal of Drug Regulatory Affairs. 14

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Deacetyl Iodixanol Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Deacetyl Iodixanol, a key related substance of the X-ray contrast agent Iodixanol, serves as a critical marker for impurity profiling. The quality of the Deacetyl Iodixanol reference standard is, therefore, not a matter of triviality; it is the bedrock upon which the quantification of this impurity in drug substances and products is built. An impure or poorly characterized reference standard can lead to significant errors in analytical results, potentially masking quality issues in a batch of Iodixanol or leading to unnecessary and costly batch rejections.

This guide provides a comprehensive framework for the comparative analysis of Deacetyl Iodixanol reference standards obtained from different suppliers. It is designed to empower researchers and quality control analysts with the scientific rationale and practical methodologies to select the most suitable reference standard for their needs. We will delve into the critical quality attributes of a reference standard and present a suite of analytical techniques to rigorously assess them.

Pillar 1: Establishing Identity - Is it the Right Molecule?

The first and most fundamental assessment is the confirmation of the molecular identity of the Deacetyl Iodixanol reference standard. While suppliers provide a Certificate of Analysis (CoA), an independent verification of identity is a cornerstone of good scientific practice.

Experimental Workflow: Identity Confirmation

The following workflow combines chromatographic separation with high-resolution mass spectrometry (HRMS) to provide unambiguous confirmation of the chemical structure.

cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Analysis s1 Accurately weigh ~1 mg of Deacetyl Iodixanol from each supplier s2 Dissolve in a suitable solvent (e.g., Water:Acetonitrile 50:50) to a concentration of ~100 µg/mL s1->s2 lc Inject onto a UPLC-HRMS system s2->lc ms Acquire full scan mass spectra in positive ion mode lc->ms d1 Extract the exact mass of the primary peak ms->d1 d2 Compare with the theoretical exact mass of Deacetyl Iodixanol (C33H42I6N6O14, MW: 1508.15) d1->d2 d3 Analyze fragmentation pattern (MS/MS) for structural confirmation d2->d3

Caption: Workflow for Identity Confirmation by LC-HRMS.

Causality Behind Experimental Choices:
  • UPLC-HRMS: The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is deliberate. UPLC provides rapid and efficient separation of the main component from any potential impurities, ensuring that the mass spectrum obtained is of the compound of interest. HRMS provides a highly accurate mass measurement (typically <5 ppm mass error), which is a powerful tool for confirming the elemental composition of the molecule.

  • Positive Ion Mode: Deacetyl Iodixanol, like Iodixanol, contains multiple amine and amide functionalities that are readily protonated, making positive ion electrospray ionization (ESI) a sensitive and appropriate choice.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. By fragmenting the parent ion and analyzing the resulting daughter ions, we can verify the connectivity of the molecule, providing a much higher degree of confidence in its identity than mass measurement alone.

Pillar 2: Assessing Purity - How Much of the Right Molecule is Present?

Chromatographic purity is a critical attribute of a reference standard. The presence of impurities can lead to an overestimation of the main component's concentration, resulting in inaccurate quantification of Deacetyl Iodixanol in test samples.

Experimental Protocol: HPLC-UV for Purity and Impurity Profiling

This protocol is adapted from general principles outlined in the United States Pharmacopeia (USP) for Iodixanol and its related compounds, and is designed to provide a robust assessment of purity.[1][2]

  • Chromatographic System:

    • HPLC System: A well-calibrated HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating Iodixanol and its related compounds.[2]

    • Mobile Phase A: A buffered aqueous solution (e.g., 0.1% formic acid in water).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient elution is recommended to ensure the separation of closely eluting impurities. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 40% B

      • 35-40 min: 40% to 90% B

      • 40-45 min: Hold at 90% B

      • 45-50 min: Return to 5% B

      • 50-60 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a solution of each Deacetyl Iodixanol reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject equal volumes (e.g., 10 µL) of each sample solution.

    • Record the chromatograms for a sufficient time to elute all potential impurities.

    • Calculate the area percent of the main peak and any observed impurities.

Data Presentation: Comparative Purity Profile

The results of the HPLC-UV analysis should be summarized in a clear and concise table to facilitate comparison.

SupplierLot NumberChromatographic Purity (%)Number of Impurities DetectedArea of Largest Impurity (%)
Supplier A Lot A12399.8530.08
Supplier B Lot B45699.5250.21
Supplier C Lot C78999.9120.05

This is a hypothetical data table for illustrative purposes.

Self-Validating System and Trustworthiness:

The robustness of this protocol is ensured by its adherence to established pharmacopeial principles. The use of a gradient elution method is crucial for a comprehensive impurity profile, as it can separate compounds with a wide range of polarities. The inclusion of a re-equilibration step ensures the reproducibility of retention times between injections. By analyzing all samples under the exact same conditions, a direct and reliable comparison can be made.

Pillar 3: Absolute Quantification - An Orthogonal Approach

While chromatographic purity provides a relative measure, an absolute quantification method like Quantitative Nuclear Magnetic Resonance (qNMR) can offer a more accurate assessment of the reference standard's purity. qNMR is a primary ratio method, meaning it can determine the concentration of an analyte relative to a certified internal standard without the need for a calibration curve of the analyte itself.[3][4][5][6]

Experimental Workflow: Quantitative NMR (qNMR)

cluster_prep_qnmr Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Calculation q1 Accurately weigh Deacetyl Iodixanol and a certified internal standard (e.g., maleic acid) q2 Dissolve in a deuterated solvent (e.g., DMSO-d6) q1->q2 nmr1 Acquire 1H NMR spectrum under quantitative conditions (long relaxation delay, calibrated pulse) q2->nmr1 dp1 Integrate non-overlapping signals of the analyte and internal standard nmr1->dp1 dp2 Calculate the purity of Deacetyl Iodixanol based on the integral ratios, molar masses, and weights dp1->dp2

Caption: Workflow for Purity Determination by qNMR.

Causality Behind Experimental Choices:
  • Orthogonal Technique: qNMR provides an assessment of purity that is independent of the chromatographic properties of the molecule and its impurities. This orthogonality is crucial for a comprehensive characterization.

  • Certified Internal Standard: The accuracy of qNMR is directly tied to the certified purity of the internal standard. Using a well-characterized, stable internal standard with non-overlapping signals is essential.

  • Quantitative Conditions: Specific NMR acquisition parameters, such as a long relaxation delay (D1) and a calibrated 90-degree pulse, are critical to ensure that the signal intensity is directly proportional to the number of protons, allowing for accurate quantification.

Conclusion: Synthesizing the Data for an Informed Decision

The selection of a Deacetyl Iodixanol reference standard should be based on a holistic evaluation of its identity, purity, and, if available, its absolute concentration. A supplier that provides a comprehensive Certificate of Analysis, ideally from an ISO 17034 accredited facility, offers a higher degree of assurance in the quality of their material.[7][8] However, as demonstrated in this guide, an independent verification of these critical quality attributes is a vital component of a robust quality system.

By employing a multi-faceted analytical approach, researchers and drug development professionals can confidently select a Deacetyl Iodixanol reference standard that ensures the accuracy and reliability of their analytical data, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Priebe, H., Dugstad, H., Gacek, M., Hagen, E., Homestad, O. M., Larsen, A., Sjogren, C. E., & Thomassen, T. (1995). Synthesis and characterization of iodixanol. Acta radiologica. Supplementum, 399, 21–31. [Link]

  • Priebe, H., Dugstad, H., Heglund, I. F., & Sande, R. (1995). Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol. Acta Chemica Scandinavica, 49, 826-831. [Link]

  • LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. [Link]

  • USP. (n.d.). A third isomer may appear as a minor peak. [Link]

  • Giraudeau, P. (2022). Quantitative NMR Interpretation without Reference. Magnetochemistry, 8(11), 143. [Link]

  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy. [Link]

  • APS BIOTECH. (2016, January 6). USP Reference Standards Catalog. [Link]

  • USP-NF. (2011, September 1). Iodixanol Injection. [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • USP. (n.d.). USP Monographs: Iodixanol. [Link]

  • Holzgrabe, U., Deubner, R., Schollmayer, C., & Waibel, B. (2005). Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806–812. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Iodixanol Impurities Across Different Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When an analytical method for controlling impurities in a drug substance like Iodixanol is transferred between laboratories, a robust cross-validation process is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth, experience-driven framework for designing and executing an inter-laboratory comparison study for an Iodixanol impurity method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Scientific Imperative for Cross-Validation

An analytical method, no matter how well-validated in a single laboratory (the "sending unit" or SU), faces numerous variables when transferred to another (the "receiving unit" or RU).[4][5] These can include differences in instrumentation, environmental conditions, reagent sources, and analyst techniques.[4] The primary objective of cross-validation, also known as inter-laboratory comparison, is to demonstrate that the analytical procedure, when performed by different laboratories, yields comparable and reliable results.[5][6][7] This process ensures that the method is robust and suitable for its intended purpose: to consistently monitor the quality and purity of Iodixanol, a widely used iso-osmolar contrast medium.[8][9][10][11]

The framework for this process is detailed in regulatory guidance, most notably the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][12] This guideline outlines the validation characteristics that must be considered to ensure a method is fit for purpose.[1][3]

Key Validation Parameters

Successful cross-validation hinges on demonstrating comparability across several key performance characteristics. The relationship between these parameters forms the foundation of a validated method.

G Method Validated Analytical Method Specificity Specificity / Selectivity Method->Specificity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ Reproducibility Reproducibility (Inter-Laboratory) Precision->Reproducibility Accuracy->Reproducibility Robustness->Reproducibility

Caption: Core validation parameters and their link to inter-laboratory reproducibility.

Designing the Inter-Laboratory Study

A successful cross-validation study begins with a meticulously designed protocol agreed upon by all participating laboratories.[13] This protocol should act as the single source of truth for the entire study.

Study Components:
  • Participating Laboratories: Typically involves the originating lab (SU) and one or more receiving labs (RU).

  • Standardized Materials: A single, homogenous batch of Iodixanol drug substance, reference standards for Iodixanol and its known impurities (e.g., Iodixanol Related Compounds C, D, and E), and pre-prepared samples should be distributed by the SU.[14][15]

  • Sample Sets:

    • Unspiked Iodixanol: To assess baseline impurity levels.

    • Spiked Samples: Iodixanol spiked with known impurities at relevant concentrations (e.g., the limit of quantitation (LOQ) and the specification limit).

    • Control Samples: A well-characterized batch to be analyzed by all labs.

  • Acceptance Criteria: Pre-defined criteria for success, based on the method's initial validation data and ICH guidelines, are crucial.[5][13]

Inter-Laboratory Cross-Validation Workflow

The entire process, from planning to final reporting, must be systematic and well-documented.

G A 1. Protocol Agreement (SU & RU) B 2. Sample Preparation & Distribution (SU) A->B C 3. Method Execution (SU & RU) B->C D 4. Data Analysis (Independent) C->D E 5. Comparative Review (SU & RU) D->E F 6. Final Report & Acceptance E->F

Caption: A typical workflow for an inter-laboratory analytical method transfer.

Experimental Protocol: HPLC-UV Method for Iodixanol Impurities

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Iodixanol and its related impurities. This method is based on principles common in pharmaceutical analysis for non-ionic contrast media.[8][14][15][16]

A. Instrumentation & Materials
  • HPLC System: A system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column: Kinetex HILIC, 100 Å, 150 x 4.6 mm, 2.6 µm (or equivalent hydrophilic interaction liquid chromatography column).[14]

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (ACS grade), Purified Water.

B. Chromatographic Conditions
ParameterSetting
Mobile Phase A 1.0 mmol/L Formic Acid in Water, pH 3.2
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 8% Mobile Phase A : 92% Mobile Phase B
Flow Rate 0.8 mL/min
Column Temp. 20°C
Detection UV at 243 nm
Injection Vol. 10 µL
Run Time Approx. 15 minutes

Causality Behind Choices:

  • HILIC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen because Iodixanol and its impurities are highly polar compounds.[14][15] A traditional reversed-phase (e.g., C18) column may not provide adequate retention for these analytes without complex ion-pairing reagents.

  • UV Detection at 243 nm: This wavelength provides a good chromophoric response for the iodinated benzene ring structure common to Iodixanol and its impurities, ensuring high sensitivity.[14][15]

  • Isocratic Elution: An isocratic method is simpler, more robust, and generally easier to transfer between different HPLC systems than a gradient method, reducing a potential source of inter-laboratory variability.[14]

C. Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare the formic acid solution (Mobile Phase A) and filter through a 0.45 µm filter.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Iodixanol reference standard and each impurity reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to create individual stock solutions.

    • Prepare a combined working standard solution by diluting the stock solutions to a concentration relevant to the specification limits.

  • Sample Preparation:

    • Accurately weigh the Iodixanol drug substance sample.

    • Dissolve and dilute the sample with the same diluent used for the standard solutions to achieve a final concentration of approximately 2.5 mg/mL.[17]

  • System Suitability Test (SST):

    • Before sample analysis, inject the working standard solution five or six times.

    • Calculate the relative standard deviation (RSD) for the peak areas of Iodixanol and each impurity. The RSD should be ≤ 2.0%.

    • Verify the resolution between critical peak pairs meets the pre-defined criteria (e.g., >1.5).

  • Analysis Sequence:

    • Inject a blank (diluent).

    • Inject the working standard solution.

    • Inject the provided samples (unspiked, spiked, control) in duplicate.

    • Inject the working standard solution periodically throughout the sequence to bracket samples and ensure system stability.

  • Calculations:

    • Calculate the percentage of each impurity in the samples using the peak areas from the chromatograms and the known concentration of the standards.

Data Comparison and Acceptance Criteria

The core of the cross-validation exercise is the comparison of results generated by the SU and RU. Data should be compiled into clear tables for objective assessment.

Table 1: Hypothetical Inter-Laboratory Precision Results
LaboratorySample IDImpurity C (% Area)Impurity D (% Area)
Sending Unit (SU) Control-010.080.11
Sending Unit (SU) Control-020.090.12
Sending Unit (SU) Control-030.080.11
Receiving Unit (RU) Control-010.090.13
Receiving Unit (RU) Control-020.090.12
Receiving Unit (RU) Control-030.100.13
Table 2: Hypothetical Inter-Laboratory Accuracy (Spike Recovery)
LaboratorySpiked LevelImpurity E (% Recovery)
Sending Unit (SU) LOQ (0.05%)98.5%
Sending Unit (SU) 100% (0.15%)101.2%
Receiving Unit (RU) LOQ (0.05%)96.7%
Receiving Unit (RU) 100% (0.15%)99.8%
Acceptance Criteria for Successful Transfer

While specific criteria must be defined in the protocol, typical benchmarks for impurity methods include:

  • Precision: The reproducibility RSD between the two laboratories for the quantification of impurities should not exceed a pre-defined limit (e.g., 15-20%).

  • Accuracy: The mean percentage recovery of spiked impurities at the RU should be within a specified range (e.g., 90-110%) and comparable to the results from the SU.

  • System Suitability: All SST parameters must be met at both sites.

  • Qualitative Comparison: Chromatograms should show similar peak shapes and retention time profiles.

Should discrepancies arise, a thorough investigation must be initiated. Common causes include differences in column equilibration times, detector lamp performance, or subtle variations in mobile phase preparation.[4] Open communication between the SU and RU is critical to resolving these issues.[4]

Conclusion: Ensuring Method Robustness for Product Quality

A successful cross-validation exercise provides documented evidence that an analytical method is robust, reliable, and transferable.[13][18] It demonstrates that the method can be executed by different analysts in different laboratories using different equipment and still produce equivalent results.[19] This assurance is fundamental to maintaining consistent quality control of Iodixanol throughout its lifecycle, ultimately safeguarding patient safety. The investment in a rigorous, well-documented inter-laboratory comparison is a critical step in the journey of any pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. PubMed. [Link]

  • Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. PubMed. [Link]

  • Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Analytical Method Transfer Best Practices. Contract Pharma. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. DigitalCommons@URI. [Link]

  • An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. ResearchGate. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

  • Gradient Method Transfer of the Iohexol USP Monograph HPLC Method for Related Compounds to Smaller Particle Size ZORBAX Columns. Agilent. [Link]

  • Iodixanol-impurities. Pharmaffiliates. [Link]

  • Analytical methods transfer. SciencePharma. [Link]

  • USP Monographs: Iodixanol Injection. USP29-NF24. [Link]

  • Iodixanol Injection. USP-NF. [Link]

  • Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Pharmaceutical Technology. [Link]

  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]

  • Interlaboratory comparisons. The Joint Research Centre - EU Science Hub. [Link]

  • PRODUCT MONOGRAPH VISIPAQUE (iodixanol injection USP). GE Healthcare. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma | Request PDF. ResearchGate. [Link]

  • Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Semantic Scholar. [Link]

  • VISIPAQUE™ (iodixanol) Injection. U.S. Food and Drug Administration. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, step-by-step protocol for the safe, compliant, and environmentally responsible disposal of Deacetyl Iodixanol. As a key impurity and structural analogue of the X-ray contrast agent Iodixanol, Deacetyl Iodixanol requires meticulous handling and disposal procedures. While Safety Data Sheets (SDS) may not classify this specific compound as a hazardous substance under the Globally Harmonized System (GHS), its chemical family—iodinated contrast media (ICM)—is known for its environmental persistence and potential to form harmful disinfection byproducts in aquatic systems.[1][2]

Therefore, this directive moves beyond minimal compliance, establishing a framework rooted in the best practices of laboratory safety and environmental stewardship. The core principle of this guide is the absolute prohibition of drain disposal . All waste containing Deacetyl Iodixanol must be collected, properly labeled, and managed as regulated chemical waste for disposal by a licensed environmental services provider. Adherence to these protocols will ensure the safety of laboratory personnel, maintain institutional compliance with federal and local regulations, and protect our shared environment.

Chemical Profile and Hazard Assessment

Deacetyl Iodixanol is primarily known as an impurity in the synthesis of Iodixanol.[3] Understanding its basic properties is the first step in establishing a safe handling and disposal workflow.

PropertyValueSource
CAS Number 171897-74-8[3][4][5]
Molecular Formula C₃₃H₄₂I₆N₆O₁₄[5]
Molecular Weight 1508.14 g/mol [5]
Appearance White to off-white solid/powder[6]
Hazard Classification Not classified as a hazardous substance or mixture under GHS.[6][7]

Causality of Precaution: The critical point of analysis is not the compound's lack of a formal hazard classification, but its identity as an iodinated organic compound. Research has demonstrated that iodinated contrast agents are not fully removed by conventional wastewater treatment and can persist in surface and groundwater.[2] Their presence in the environment leads to the formation of iodinated disinfection byproducts (I-DBPs), which can be more toxic than their chlorinated analogues.[2] Consequently, treating Deacetyl Iodixanol with the same rigor as other regulated chemical waste is a scientifically-grounded, precautionary measure.

The Regulatory Landscape: EPA, RCRA, and Laboratory Waste

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] This framework is designed to manage hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[10]

Key Regulatory Pillars:

  • Hazardous Waste Determination: The generator of the waste (i.e., your laboratory) is responsible for determining if it is hazardous. While Deacetyl Iodixanol is not a "listed" hazardous waste (P- or U-listed), any mixture containing it could exhibit hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[10][11] Best practice dictates managing it as such to avoid complex testing and ensure compliance.

  • Prohibition of Sewering: The EPA has explicitly banned the sewering (disposal down the drain) of any hazardous pharmaceutical waste.[11][12] Given the environmental concerns surrounding ICMs, this ban should be extended as a best practice to all related compounds, including Deacetyl Iodixanol.

  • Generator Status: Your facility's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the volume of waste you can store on-site and for how long.[13][14] All generated waste, including that from this protocol, contributes to this monthly total.

Standard Operating Procedure (SOP) for Deacetyl Iodixanol Disposal

This protocol provides a self-validating system for the compliant disposal of Deacetyl Iodixanol waste streams.

Step 1: Waste Identification and Segregation
  • Action: Identify any material—pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves)—that has come into contact with Deacetyl Iodixanol.

  • Causality: Proper identification is the foundation of waste management. Segregation at the point of generation is a core requirement of RCRA to prevent dangerous chemical reactions and to ensure proper disposal pathways.[8] Do not mix Deacetyl Iodixanol waste with non-hazardous trash, biohazards, or other incompatible chemical waste streams.

Step 2: Containerization
  • Action: Select a designated waste container that is leak-proof, has a secure screw-top cap, and is chemically compatible with the waste. For solids, a wide-mouth polyethylene container is suitable. For liquid waste (e.g., solutions in organic solvents), ensure the container material is appropriate (e.g., avoid metal containers for acidic solutions).[9] The container must be in good condition, free from damage or deterioration.[8][12]

  • Causality: Proper containment is mandated by OSHA and the EPA to prevent leaks and spills, which could lead to personnel exposure and environmental contamination.[8]

Step 3: Waste Labeling
  • Action: Immediately label the waste container. The label must, at a minimum, include the following information:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "Deacetyl Iodixanol Waste" .

    • A clear description of the contents (e.g., "Aqueous solution," "Methanol solution," "Contaminated solids").

    • An indication of the associated hazards (e.g., "Toxic," "Flammable" if mixed with a solvent). Use NFPA or HMIS warning conventions or GHS pictograms as per your institution's policy.[13]

  • Causality: Clear, accurate labeling is a strict EPA requirement that ensures safe handling by laboratory personnel and the ultimate waste disposal contractor. It communicates the container's contents and potential hazards, preventing accidental mixing and ensuring it is routed to the correct disposal facility.

Step 4: On-Site Accumulation
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[13] Once the container is full, or if more than 55 gallons of waste accumulates in the SAA, it must be moved to your facility's Central Accumulation Area (CAA) .

  • Causality: SAAs provide a safe, short-term holding area for waste, minimizing movement through the lab. Regulations for SAAs and CAAs, including time limits for storage (often 90 days for LQGs), are designed to prevent facilities from becoming long-term, unlicensed waste storage sites.[9][13][15]

Step 5: Final Disposal
  • Action: Arrange for the pickup of the waste from your CAA by your institution's contracted, licensed hazardous waste hauler. This entity is responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.

  • Causality: Incineration is the preferred disposal method for many pharmaceutical and organic chemical wastes as it ensures complete destruction, preventing the active compound from entering the environment. Using a licensed hauler is a legal requirement under RCRA to ensure the waste is managed safely from "cradle-to-grave."[13]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Restrict access to the spill zone.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.

  • Contain and Absorb: For liquid spills, cover with a chemical absorbent material. For solid spills, carefully sweep up the material, avoiding the generation of dust.[6]

  • Collect Waste: Place all contaminated absorbent materials, broken glass, and cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill surface with an appropriate solvent (e.g., soap and water, or as recommended by your safety officer).

  • Dispose: Label and manage the spill cleanup waste as described in the SOP above.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of Deacetyl Iodixanol waste.

Caption: Decision workflow for compliant Deacetyl Iodixanol waste management.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management: The New Regul
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Regulation of Labor
  • Deacetyl Iodixanol - Safety D
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA.
  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle.
  • Tackling the increasing contamination of the water supply by iodin
  • Waste & Debris Fact Sheets. US EPA.
  • Deacetyl Iodixanol Chemical Properties,Uses,Production. ChemicalBook.
  • Avoiding and Recycling Contrast Media Waste. Radiology.bayer.com.
  • USP SDS US - Iodixanol Rel
  • How to reduce contrast media waste in CT oper
  • Deacetyl Iodixanol CAS#: 171897-74-8.
  • Safety Data Sheet - Density Gradient Medium (Iodixanol). MedchemExpress.com.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Deacetyl Iodixanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Deacetyl Iodixanol. As an impurity of the X-ray contrast agent Iodixanol, specific safety data for Deacetyl Iodixanol is limited.[1][2] Therefore, this document synthesizes field-proven insights and authoritative data for Iodixanol, adopting a conservative approach to ensure the highest level of laboratory safety. The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each recommendation to build deep, trust-based value beyond the product itself.

Hazard Assessment: Understanding the Risks of Deacetyl Iodixanol

While some safety data sheets (SDS) classify the parent compound, Iodixanol, as non-hazardous, others categorize it as a hazardous substance.[3][4][5] This discrepancy necessitates a cautious approach. The primary risks associated with handling Deacetyl Iodixanol, inferred from Iodixanol data, include:

  • Respiratory Hazard : As a solid powder, it can form dust clouds that may become an explosive mixture in a confined space with an ignition source.[3][6] Inhalation of dust should be avoided.[3]

  • Eye Contact : Direct contact with the eye may cause transient discomfort, tearing, or redness.[3]

  • Skin Contact : While not classified as a skin irritant, prolonged exposure to abraded or irritated skin should be avoided. Good hygiene practices are essential to prevent potential systemic effects from entry into the bloodstream.[3]

  • Ingestion : Accidental ingestion may be damaging to an individual's health.[3]

  • Chemical Incompatibility : Avoid contact with strong oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[3][4]

Given these potential hazards, a multi-layered approach to personal protection, combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE), is mandatory.

The Core of Protection: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific experimental conditions, including the quantity of Deacetyl Iodixanol being handled and the potential for dust generation or splashing.

Hand Protection: The First Line of Defense

Causality : Your hands are the most likely part of your body to come into direct contact with the chemical. Proper glove selection is critical to prevent dermal absorption and cross-contamination.

  • Glove Type : Use nitrile or low-protein, powder-free latex gloves. If you have a latex allergy, nitrile gloves are the preferred option.[3]

  • Double Gloving : For procedures involving larger quantities or an increased risk of splashing, double gloving is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.[3]

  • Integrity Check : Always inspect gloves for signs of wear, degradation, or punctures before and during use.[3] Contaminated gloves should be replaced immediately.

Body Protection: Shielding from Contamination

Causality : Body coverings protect your skin and personal clothing from contamination by dust or splashes, preventing take-home exposure.

  • For Small Quantities (e.g., <500 grams) : A standard laboratory coat is generally suitable.[3]

  • For Larger Quantities (e.g., >500 grams) : A disposable laboratory coat or a coverall with low permeability is recommended. Coveralls should be fully buttoned at the collar and cuffs to ensure complete coverage.[3] In environments with a higher risk of exposure, such as during hazardous drug compounding, "bunny suits" that offer head-to-toe protection are advised.[7]

  • Gown Specifications : Gowns should be long-sleeved with tight-fitting, knit or elastic cuffs and close at the back to prevent gaping.[7]

Eye and Face Protection: Guarding Against Splashes and Aerosols

Causality : The eyes are particularly vulnerable to chemical irritation.[8] Protecting them from airborne dust and accidental splashes is a critical safety measure.

  • Standard Operations : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4][6]

  • Splash Potential : In situations where there is a risk of splashing, such as when handling solutions, a face shield should be worn in addition to safety goggles to protect the entire face.[8] Standard eyeglasses are not a substitute for proper safety eyewear.[8]

Respiratory Protection: Preventing Inhalation

Causality : Inhalation is a primary route of exposure for powdered chemicals. Engineering controls are the first line of defense, but respiratory protection is essential when dust cannot be fully contained.

  • Engineering Controls First : Always handle Deacetyl Iodixanol in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize dust generation.[3][4]

  • When Respiratory Protection is Needed : If significant quantities of dust become airborne, or if engineering controls are inadequate, respiratory protection is mandatory.[3]

  • Respirator Selection : The choice of respirator depends on the potential exposure concentration. A NIOSH-certified dust respirator is a minimum requirement.[3] For higher dust levels, a powered air-purifying respirator (PAPR) may be necessary.[3] A complete respiratory protection program, including fit testing, must be in place, compliant with standards like OSHA 29 CFR 1910.134.[8]

PPE Component Specification When to Use Rationale
Hand Protection Nitrile or powder-free latex glovesAll handling proceduresPrevents direct skin contact and absorption.[3]
Double glovesHandling >500g or splash-risk proceduresProvides an extra barrier against contamination.[3]
Body Protection Laboratory CoatHandling <500g, low dust/splash riskProtects personal clothing from minor contamination.[3]
Disposable, low-permeability coverallHandling >500g, or when dust/splashes are likelyOffers enhanced skin protection and prevents permeation.[3]
Eye Protection Safety goggles with side-shieldsAll handling proceduresProtects eyes from airborne particles and incidental splashes.[4]
Face shield (in addition to goggles)Procedures with a significant splash potentialProvides full-face protection from splashes.[8]
Respiratory Protection NIOSH-certified dust respiratorWhen dust generation is unavoidablePrevents inhalation of harmful airborne particles.[3]
Powered Air-Purifying Respirator (PAPR)For significant airborne dust concentrationsOffers a higher level of respiratory protection.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Trust in a protocol comes from its clarity and logical flow. This section provides a procedural workflow from preparation to disposal.

Step 1: Pre-Handling Safety Checks
  • Verify Engineering Controls : Ensure your chemical fume hood or other ventilated enclosure is functioning correctly.

  • Locate Safety Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[4]

  • Assemble all Materials : Gather all necessary chemicals, equipment, and waste containers before donning PPE to minimize movement and potential contamination.

Step 2: Donning PPE

The following sequence ensures that each piece of PPE is put on without contaminating another.

  • Body Protection : Don your lab coat or coverall.

  • Respiratory Protection : If required, put on and seal-check your respirator.

  • Eye and Face Protection : Put on safety goggles, followed by a face shield if needed.

  • Gloves : Put on your inner pair of gloves (if double-gloving), ensuring the cuffs are tucked under the sleeves of your lab coat. Put on the outer gloves over the cuffs.

Step 3: Handling Deacetyl Iodixanol
  • Work Practice : Avoid all personal contact, including inhalation.[3]

  • Dust Prevention : Use dry clean-up procedures and avoid actions like sweeping that can generate dust.[3] If possible, handle as a solution to minimize aerosolization.

  • Hygiene : Do not eat, drink, or smoke in the handling area.[3] Keep containers securely sealed when not in use.[3]

Step 4: Spill Management
  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing full PPE, use dry cleanup procedures.[3]

    • Vacuum up the material with a HEPA-filtered vacuum cleaner or carefully dampen with water to prevent dusting before gently sweeping into a suitable container for disposal.[3]

  • Major Spills :

    • Evacuate the area and alert emergency responders.[3]

    • Control personal contact by wearing appropriate protective clothing and respiratory protection.[3]

    • Prevent the spillage from entering drains or water courses.[3]

Step 5: Doffing PPE

Removing PPE correctly is crucial to prevent contaminating yourself.

  • Outer Gloves : Remove the outer pair of gloves (if used).

  • Body Protection : Remove the lab coat or coverall by rolling it outwards, without touching the exterior surface.

  • Eye and Face Protection : Remove the face shield and goggles.

  • Respiratory Protection : Remove your respirator.

  • Inner Gloves : Remove the final pair of gloves.

  • Hand Washing : Always wash your hands thoroughly with soap and water after removing all PPE.[3]

G cluster_prep Preparation cluster_ppe Execution cluster_disposal Post-Operation prep_start Start: Review Protocol verify_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_start->verify_eng locate_safety Locate Safety Equipment (Eyewash, Shower) verify_eng->locate_safety gather_mat Assemble All Materials locate_safety->gather_mat don_ppe 1. Don PPE (Gown -> Respirator -> Goggles -> Gloves) gather_mat->don_ppe handle_chem 2. Handle Deacetyl Iodixanol (Avoid Dust & Contact) don_ppe->handle_chem doff_ppe 3. Doff PPE (Gloves -> Gown -> Goggles -> Respirator) handle_chem->doff_ppe spill Spill? handle_chem->spill wash_hands 4. Wash Hands Thoroughly doff_ppe->wash_hands waste_dispose Dispose of Waste (Chemical & Contaminated PPE) wash_hands->waste_dispose spill_proc Follow Spill Protocol spill->spill_proc Yes spill->waste_dispose No spill_proc->waste_dispose decon Decontaminate Work Area waste_dispose->decon end End decon->end

Caption: Workflow for the safe handling of Deacetyl Iodixanol.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Collection : All waste, including excess Deacetyl Iodixanol and contaminated materials (gloves, wipes, coats), must be collected in sealed, clearly labeled containers.[3]

  • Regulatory Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Do not discharge into sewers or waterways.[3]

  • Disposal Methods : Consult your institution's Environmental Health and Safety (EHS) office for approved disposal methods. Options may include incineration in a licensed facility or burial in a designated landfill.[3]

  • Decontamination : Clean all work surfaces and equipment after use to remove any residual contamination.[4] Do not allow wash water from cleaning equipment to enter drains; collect it for proper disposal.[3]

By adhering to this comprehensive guide, you can confidently and safely handle Deacetyl Iodixanol, ensuring the integrity of your research and the protection of yourself and your colleagues.

References

  • How to dispose iodine clock reaction. Reddit r/chemistry. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Iodixanol is readily eliminated by hemodialysis. PubMed. [Link]

  • Approaches for setting occupational exposure limits in the pharmaceutical industry. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.